1-Ethynyl-4-heptylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-heptylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20/c1-3-5-6-7-8-9-15-12-10-14(4-2)11-13-15/h2,10-13H,3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWOIXKFXVUJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379400 | |
| Record name | 1-ethynyl-4-heptylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-12-0 | |
| Record name | 1-Ethynyl-4-heptylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethynyl-4-heptylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethynyl-4-heptylbenzene CAS number 79887-12-0
An In-depth Technical Guide to 1-Ethynyl-4-heptylbenzene (CAS: 79887-12-0)
Introduction
This compound is a disubstituted benzene derivative featuring both a terminal alkyne (ethynyl) group and a saturated seven-carbon alkyl (heptyl) chain. This unique bifunctional architecture—a rigid, reactive rod-like acetylenic moiety combined with a flexible, lipophilic alkyl tail—makes it a valuable and versatile intermediate in advanced organic synthesis. While not an end-product itself, its utility is realized in its capacity to serve as a foundational building block for more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, robust analytical characterization methods, and its principal applications in materials science and drug discovery.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in any synthetic or developmental workflow. The key identifiers and physicochemical characteristics of this compound are summarized below.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 79887-12-0 | [1][2][4] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 4-heptylphenylacetylene | [4] |
| Molecular Formula | C₁₅H₂₀ | [1][3] |
| Molecular Weight | 200.32 g/mol | [1][4] |
| SMILES | CCCCCCCC1=CC=C(C=C1)C#C | [1][4] |
| InChIKey | CFWOIXKFXVUJPA-UHFFFAOYSA-N | [1][3][4] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Storage | 2-8°C, under inert atmosphere | [2] |
Synthesis: The Sonogashira Coupling Approach
The most reliable and widely adopted method for synthesizing 1,4-disubstituted ethynylbenzene derivatives is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The synthesis of this compound is strategically performed in two stages: (1) coupling of the aryl halide with a protected alkyne to prevent side reactions, followed by (2) in-situ or subsequent deprotection to yield the terminal alkyne.
Retrosynthetic Analysis and Strategy
The core logic of the synthesis is to disconnect the target molecule at the sp-sp² carbon-carbon bond. This identifies two commercially available or readily synthesized precursors: an aryl halide (1-bromo- or 1-iodo-4-heptylbenzene) and an acetylene source.
Causality of Reagent Choice: Using a protected alkyne like trimethylsilylacetylene (TMSA) is a critical strategic decision. The TMS group prevents the undesired homocoupling of the alkyne (Glaser coupling), which can occur under the reaction conditions, thereby increasing the yield and purity of the desired cross-coupled product.
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A Comprehensive Technical Guide to 1-Ethynyl-4-heptylbenzene: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 1-ethynyl-4-heptylbenzene (CAS No. 79887-12-0), a disubstituted aromatic compound of significant interest in organic synthesis, materials science, and pharmaceutical development. The molecule's unique architecture, featuring a rigid phenylacetylene core coupled with a flexible, lipophilic heptyl chain, makes it a versatile building block. This document details its fundamental physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, predicts its spectroscopic signature, and explores its key applications. The protocols and workflows described herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this terminal alkyne in advanced molecular construction.
Introduction: The Strategic Value of Substituted Phenylacetylenes
Phenylacetylenes, particularly those with long alkyl chains like this compound, represent a crucial class of organic intermediates. Their utility stems from the convergence of two distinct and highly valuable molecular features:
-
The Terminal Alkyne: This functional group is a cornerstone of modern synthetic chemistry. It is exceptionally versatile, participating in a host of high-yield transformations, including carbon-carbon bond-forming reactions (e.g., Sonogashira coupling), cycloadditions (e.g., "click" chemistry), and metallation-addition sequences. Its linear geometry also imparts specific conformational characteristics to larger molecules.
-
The 4-Heptyl Group: This long, nonpolar alkyl chain imparts significant solubility in organic solvents and can induce self-assembly or liquid crystalline behavior in appropriately designed molecules. In a pharmaceutical context, such a lipophilic tail can be critical for modulating pharmacokinetic properties like membrane permeability and protein binding.
The strategic placement of these groups in a 1,4-disubstituted pattern on a benzene ring creates a rigid, rod-like molecular scaffold. This guide serves to elucidate the properties and synthetic potential of this powerful building block.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 200.32 g/mol | [1][2] |
| Exact Mass | 200.156500638 Da | [2] |
| Molecular Formula | C₁₅H₂₀ | [1][2][3] |
| CAS Number | 79887-12-0 | [1][2][3][4] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 4-heptylphenylacetylene | [2] |
| SMILES | CCCCCCCC1=CC=C(C=C1)C#C | [2][3] |
| InChIKey | CFWOIXKFXVUJPA-UHFFFAOYSA-N | [2][3] |
| Specific Gravity | 0.90 | [1] |
| Storage Condition | 2-8°C | [1] |
Molecular Structure
The structure of this compound is defined by its aromatic core and two opposing substituents, which dictates its reactivity and physical behavior.
Synthesis and Mechanistic Insights
The synthesis of this compound is most reliably achieved via palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the preeminent method, valued for its high efficiency and functional group tolerance.
Primary Synthetic Route: Sonogashira Cross-Coupling
The Sonogashira reaction provides a direct and powerful method for forming the C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. For this target molecule, the most logical approach involves coupling a 4-heptyl-substituted aryl halide with a protected or terminal acetylene source.
Causality of Reagent Choice:
-
Aryl Halide (1-bromo-4-heptylbenzene or 1-iodo-4-heptylbenzene): Iodides are more reactive than bromides, allowing for milder reaction conditions and lower catalyst loadings. However, bromides are often more commercially attractive and stable.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): These catalysts are essential for the catalytic cycle. The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.
-
Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide is crucial for activating the alkyne through the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to neutralize the hydrogen halide (HX) generated during the reaction, preventing catalyst deactivation and driving the reaction to completion. It also serves as the solvent in many cases.
-
Acetylene Source (Ethynyltrimethylsilane): Using a protected alkyne like ethynyltrimethylsilane (TMS-acetylene) is a common and effective strategy. It prevents self-coupling of the terminal alkyne (Glaser coupling) and is less hazardous than acetylene gas. The TMS group is easily removed in a subsequent step.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful synthesis and purification should yield a product with the expected spectroscopic profile outlined in Section 4.
Step 1: Sonogashira Coupling of 1-Iodo-4-heptylbenzene with TMS-acetylene
-
To a dry, nitrogen-flushed Schlenk flask, add 1-iodo-4-heptylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed triethylamine (approx. 0.2 M solution based on the aryl iodide).
-
Stir the mixture to achieve a homogenous suspension.
-
Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 12 hours or until TLC/GC-MS analysis indicates complete consumption of the starting aryl iodide.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure to yield the crude TMS-protected product.
Step 2: Deprotection to Yield the Terminal Alkyne
-
Dissolve the crude intermediate from Step 1 in a mixture of methanol and tetrahydrofuran (2:1 v/v).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Add water to the residue and extract the product with diethyl ether or hexanes (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with hexanes) to afford this compound as a pure compound.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data for this compound are detailed below, providing a benchmark for validating synthetic outcomes.
| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Alkyne-H | δ ≈ 3.0-3.1 ppm (singlet) | The acetylenic proton is deshielded by the π-system but shielded by the anisotropic magnetic field of the triple bond. |
| Aromatic-H | δ ≈ 7.2-7.5 ppm (two doublets) | Protons on the benzene ring in a 1,4-disubstituted pattern typically appear as two distinct doublets (an AA'BB' system). | |
| Benzylic-CH₂ | δ ≈ 2.6 ppm (triplet) | The methylene group directly attached to the aromatic ring is deshielded. | |
| Alkyl-CH₂ | δ ≈ 1.2-1.6 ppm (multiplets) | The internal methylene groups of the heptyl chain have overlapping signals in this region. | |
| Terminal-CH₃ | δ ≈ 0.9 ppm (triplet) | The terminal methyl group of the heptyl chain is the most shielded proton. | |
| ¹³C NMR | Alkyne-C (Internal) | δ ≈ 84 ppm | The sp-hybridized carbon attached to the benzene ring. |
| Alkyne-C (Terminal) | δ ≈ 77 ppm | The sp-hybridized carbon bearing the acetylenic proton. | |
| Aromatic-C | δ ≈ 120-145 ppm | Four distinct signals are expected for the aromatic carbons due to symmetry. | |
| Alkyl-C | δ ≈ 14-36 ppm | Signals corresponding to the seven carbons of the heptyl chain. | |
| FT-IR | ≡C-H Stretch | ν ≈ 3300 cm⁻¹ (sharp, strong) | A highly characteristic absorption for a terminal alkyne. |
| C≡C Stretch | ν ≈ 2110 cm⁻¹ (sharp, weak-medium) | This absorption confirms the presence of the carbon-carbon triple bond. | |
| C-H (sp²) Stretch | ν ≈ 3030-3100 cm⁻¹ | Aromatic C-H stretching. | |
| C-H (sp³) Stretch | ν ≈ 2850-2960 cm⁻¹ | Aliphatic C-H stretching from the heptyl group. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 200.1565 | Confirms the molecular weight and elemental composition (C₁₅H₂₀). |
Key Applications & Reaction Chemistry
The synthetic utility of this compound is centered on the reactivity of its terminal alkyne. This functional group serves as a versatile handle for constructing more complex molecular architectures.
Application in Materials Science: Liquid Crystal Synthesis
The rigid, rod-like shape of this compound makes it an ideal precursor for liquid crystals.[5] The phenylacetylene core provides the necessary structural rigidity (mesogenic unit), while the heptyl chain acts as a flexible tail that promotes the formation of ordered, fluid phases. The terminal alkyne can be further elaborated, for example, through dimerization or coupling with other mesogenic units, to create advanced liquid crystalline materials for display technologies.[5]
Application in Bioconjugation: "Click" Chemistry
The terminal alkyne is one half of the most prominent "click" reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is exceptionally robust, high-yielding, and orthogonal to most biological functional groups, making it ideal for drug development and bioconjugation. This compound can be readily "clicked" onto molecules bearing an azide group (e.g., peptides, probes, or drug scaffolds) to introduce a lipophilic tail, thereby creating a new molecular entity with modified properties.
Safety, Handling, and Storage
Professionals handling this compound must adhere to strict safety protocols. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on structurally related chemicals.
-
Hazards: Compounds of this class are typically classified as irritants.[1] Expect potential irritation to the eyes, skin, and respiratory system.[1][6]
-
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles that adhere to EN166 standards.
-
Handle with impermeable gloves (e.g., nitrile).
-
Wear a lab coat and ensure no skin is exposed.
-
-
Handling:
-
Storage:
Conclusion
This compound is a synthetically valuable and strategically designed organic compound. Its combination of a reactive terminal alkyne handle and a property-modifying lipophilic chain makes it a powerful building block for a range of applications, from the rational design of liquid crystals to the construction of complex bioactive molecules. The synthetic and characterization protocols detailed in this guide provide a robust framework for researchers to confidently incorporate this versatile intermediate into their development programs.
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1-Ethynyl-4-heptylbenzene chemical properties
An In-depth Technical Guide to 1-Ethynyl-4-heptylbenzene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of this compound, a versatile aromatic alkyne intermediate. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core chemical properties, established synthetic protocols, reactivity, and key applications of this compound, grounding all claims in authoritative references.
Introduction and Molecular Overview
This compound (also known as 4-heptylphenylacetylene) is a disubstituted benzene derivative featuring a terminal alkyne group and a linear seven-carbon alkyl chain. Its unique molecular architecture, combining a rigid aromatic core and a reactive ethynyl group with a flexible, lipophilic heptyl chain, makes it a valuable building block in several advanced scientific fields. The interplay between these structural components dictates its physical properties, reactivity, and utility as a precursor in the synthesis of more complex molecular systems.
This molecule is particularly significant in materials science as a precursor for liquid crystals and in medicinal chemistry as a synthon for creating novel therapeutic agents.[1][2] Its CAS registry number is 79887-12-0.[3]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, purification, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-heptylphenylacetylene, 1-heptyl-4-ethynylbenzene | [3] |
| CAS Number | 79887-12-0 | [3][4] |
| Molecular Formula | C₁₅H₂₀ | [3][5] |
| Molecular Weight | 200.32 g/mol | [3] |
| Specific Gravity | 0.90 g/cm³ | [4] |
| Physical State | Liquid at room temperature (presumed based on analogs) | [6] |
| Storage Condition | 2-8°C | [4] |
| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)C#C | [3] |
| InChIKey | CFWOIXKFXVUJPA-UHFFFAOYSA-N | [3][5] |
Synthesis and Purification: The Sonogashira Coupling
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[7] The causality behind this choice lies in its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[8][9]
Reaction Principle and Mechanism
The synthesis involves the palladium- and copper-co-catalyzed reaction between an appropriate 4-heptyl-substituted aryl halide (e.g., 1-bromo- or 1-iodo-4-heptylbenzene) and a source of the ethynyl group, such as trimethylsilylacetylene (TMSA), followed by deprotection.
The mechanism, while not fully elucidated, is understood to involve two interconnected catalytic cycles:[7][10]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. Reductive elimination follows, yielding the final product and regenerating the Pd(0) catalyst.[7]
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form the crucial copper(I) acetylide intermediate, which increases the nucleophilicity of the alkyne for the transmetalation step.[10]
The workflow for this synthesis is depicted below.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory safety standards and specific reactant purities.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-heptylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N, 3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Deprotection: Upon completion, cool the mixture and add a solution of potassium carbonate (K₂CO₃, 2.0 eq) in methanol. Stir for an additional 2-4 hours at room temperature to cleave the TMS protecting group.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluent: hexane or petroleum ether) to yield the pure product.
Spectral Data and Structural Characterization
Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | Acetylenic proton (≡C-H) | ~3.0-3.4 ppm (singlet) |
| Aromatic protons (Ar-H) | ~7.1-7.5 ppm (two doublets, AA'BB' system) | |
| Benzylic protons (-CH₂-Ar) | ~2.6 ppm (triplet) | |
| Heptyl chain protons (-CH₂-) | ~1.2-1.6 ppm (multiplets) | |
| Terminal methyl protons (-CH₃) | ~0.9 ppm (triplet) | |
| ¹³C NMR | Alkynyl carbons (-C ≡C H) | ~77 ppm and ~84 ppm |
| Aromatic carbons (Ar-C) | ~120-135 ppm (multiple signals) | |
| Heptyl chain carbons (-CH₂-, -CH₃) | ~14-36 ppm (multiple signals) | |
| FT-IR | ≡C-H stretch (terminal alkyne) | 3280-3320 cm⁻¹ (sharp, strong)[11] |
| C≡C stretch | 2100-2140 cm⁻¹ (weak to medium)[11] | |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 200 |
| Key Fragments | m/z = 91 (tropylium ion), loss of alkyl fragments |
Note: NMR shifts are approximate and can vary based on the solvent used (e.g., CDCl₃).[12]
Reactivity and Key Chemical Transformations
The reactivity of this compound is dominated by its terminal alkyne functional group, making it a versatile intermediate for further molecular elaboration.
-
Sonogashira Coupling: The molecule can act as the alkyne component in subsequent Sonogashira reactions to create more complex diarylacetylene (tolane) structures, which are central to liquid crystal synthesis.[2]
-
Click Chemistry (CuAAC): It readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is highly efficient and is a cornerstone of bioconjugation and medicinal chemistry.[13]
-
Glaser Homocoupling: In the presence of a copper catalyst (e.g., CuCl) and an oxidant like air or oxygen, it can undergo oxidative homocoupling to form 1,4-bis(4-heptylphenyl)buta-1,3-diyne. This side reaction is often minimized in Sonogashira coupling by using an inert atmosphere.[10]
-
Hydration: Acid-catalyzed hydration of the alkyne group, typically using Markovnikov's rule, would yield 1-(4-heptylphenyl)ethan-1-one (a substituted acetophenone). Anti-Markovnikov hydration can also be achieved with specific reagents.[14]
Applications in Research and Development
Materials Science: Liquid Crystals
The primary application of this compound is in the synthesis of liquid crystals (LCs).[1] Molecules with rigid, linear (calamitic) structures are prerequisites for forming liquid crystalline phases. The 4-ethynylphenyl core provides this rigidity, while the terminal alkyne allows for the extension of the π-conjugated system via Sonogashira coupling to create tolane-based structures.[2] The heptyl chain provides the necessary flexibility and influences the transition temperatures and type of mesophase formed.[15] These materials are critical for advanced technologies like:
-
Liquid Crystal Displays (LCDs)
-
Organic Light-Emitting Diodes (OLEDs)[2]
-
Blue Phase Liquid Crystals[15]
-
Photoluminescent and photoconductive materials[16]
Drug Discovery and Medicinal Chemistry
In drug discovery, the terminal alkyne is a highly valued functional handle. This compound serves as a synthon to introduce the 4-heptylphenyl moiety into a target molecule. This lipophilic group can modulate a compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. The alkyne's utility in robust reactions like CuAAC and Sonogashira coupling makes it an ideal tool for building libraries of complex molecules for biological screening.[1][17] Alkynes are present in several marketed drugs, highlighting their importance in pharmaceutical development.[14]
Safety and Handling
As with any reactive chemical, proper safety protocols must be followed when handling this compound.
-
Hazards: The compound is classified as an irritant, potentially causing irritation to the eyes, respiratory system, and skin.[4] Alkynes, as a class, are generally flammable.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[18][19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Keep away from ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[4]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not allow it to enter drains.[19]
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An In-depth Technical Guide to 1-Ethynyl-4-heptylbenzene: Synonyms, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-heptylbenzene is a disubstituted aromatic hydrocarbon that is of significant interest to researchers in materials science and synthetic organic chemistry. Its rigid, rod-like structure, conferred by the phenylacetylene core, and the long alkyl chain make it a valuable building block for the synthesis of liquid crystals and other functional organic materials. This guide provides a comprehensive overview of its nomenclature, a detailed synthesis protocol, and a discussion of its current and potential applications.
While this compound is a well-defined chemical entity, it is primarily known within the scientific community by its systematic and semi-systematic names rather than by any specific trade names. This is indicative of its role as a specialized research chemical and a versatile intermediate in multi-step synthetic pathways, rather than a mass-produced, end-user product.
Nomenclature and Identification
Clarity in chemical identification is paramount for reproducible research and safety. This compound is identified by a variety of synonyms and database identifiers, which are crucial for accurate sourcing and regulatory compliance.
Synonyms and Systematic Names
The most commonly encountered names for this compound are derived from systematic IUPAC nomenclature and common chemical naming conventions. These include:
-
This compound : The preferred IUPAC name.
-
4-Heptylphenylacetylene : A widely used and accepted common name.[1]
-
p-Ethynylheptylbenzene : Denoting the para substitution on the benzene ring.
-
1-Heptyl-4-ethynylbenzene : An alternative numbering of the substituents.
-
Benzene, 1-ethynyl-4-heptyl- : A format often used in chemical databases.
A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 79887-12-0[1][2][3] |
| Molecular Formula | C₁₅H₂₀[1][3] |
| Molecular Weight | 200.32 g/mol [1] |
| InChI | InChI=1S/C15H20/c1-3-5-6-7-8-9-15-12-10-14(4-2)11-13-15/h2,10-13H,3,5-9H2,1H3[1] |
| InChIKey | CFWOIXKFXVUJPA-UHFFFAOYSA-N[1][3] |
| SMILES | CCCCCCCC1=CC=C(C=C1)C#C[1][3] |
| PubChem CID | 2775128[1] |
| Other Synonyms | 4-n-Heptylphenylacetylene, 1-ethynyl-4-heptyl-benzene, MFCD00173882, SCHEMBL948801[1] |
Trade Names
A thorough investigation of commercial chemical supplier databases and scientific literature reveals a notable absence of specific trade names for this compound. It is typically marketed and sold under its chemical name, often appended with a purity grade (e.g., this compound, 98%). This lack of branding underscores its primary use as a laboratory-scale reagent and a building block for further chemical synthesis, where the chemical identity itself is the key piece of information for the end-user.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction.[4][5] This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The following is a detailed, two-step protocol that represents a common and reliable synthetic route.
Step 1: Sonogashira Coupling of 1-Bromo-4-heptylbenzene with Ethynyltrimethylsilane
The first step involves the coupling of a suitable aryl halide, such as 1-bromo-4-heptylbenzene, with a protected terminal alkyne, ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.
Diagram of the Sonogashira Coupling Reaction:
Caption: Sonogashira coupling of 1-bromo-4-heptylbenzene and ethynyltrimethylsilane.
Experimental Protocol:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-heptylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagents: Add degassed triethylamine (a suitable solvent and base, approximately 5 mL per mmol of aryl bromide). To the stirring mixture, add ethynyltrimethylsilane (1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of diethyl ether.
-
Extraction: Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (4-heptylphenylethynyl)trimethylsilane.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain the pure silyl-protected alkyne.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) species, which is the active catalyst in the Sonogashira coupling, is sensitive to oxidation. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.
-
Copper(I) Iodide Co-catalyst: Copper(I) iodide acts as a co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly increases the reaction rate.
-
Triethylamine: Triethylamine serves as both a solvent and a base. As a base, it deprotonates the terminal alkyne to form the reactive acetylide anion. It also scavenges the hydrogen bromide that is formed as a byproduct of the reaction.
-
TMS Protecting Group: The use of ethynyltrimethylsilane prevents the homocoupling of the terminal alkyne, a common side reaction under Sonogashira conditions.[6]
Step 2: Deprotection of (4-Heptylphenylethynyl)trimethylsilane
The final step is the removal of the trimethylsilyl protecting group to yield the desired terminal alkyne, this compound. This is typically achieved by treatment with a fluoride source or a base.
Diagram of the Deprotection Reaction:
Caption: Deprotection of the silyl-protected alkyne to yield the final product.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified (4-heptylphenylethynyl)trimethylsilane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol in a round-bottom flask with a magnetic stir bar.
-
Deprotection Reagent: Add a deprotecting agent. Common choices include:
-
Tetrabutylammonium fluoride (TBAF): Add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirring solution at room temperature.
-
Potassium carbonate: Add potassium carbonate (2.0 eq) to a solution of the silyl-protected alkyne in methanol.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a non-polar organic solvent such as diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after extraction.
Causality Behind Experimental Choices:
-
Fluoride Source (TBAF): The high affinity of the fluoride ion for silicon makes TBAF a very effective and mild reagent for cleaving the silicon-carbon bond.[7][8]
-
Base (Potassium Carbonate): In a protic solvent like methanol, a base such as potassium carbonate can also facilitate the cleavage of the Si-C bond. This method is often more economical than using TBAF.
Applications in Research and Development
The unique molecular architecture of this compound makes it a valuable intermediate in the synthesis of advanced materials and potentially in the development of new pharmaceuticals.
Liquid Crystals
The primary application of this compound and its analogs is in the synthesis of liquid crystals.[4] The rigid phenylacetylene core provides the necessary structural anisotropy, while the flexible heptyl chain helps to induce and stabilize liquid crystalline phases. These molecules can be further functionalized to create materials for liquid crystal displays (LCDs) and other optoelectronic devices.[9][10][11][12] The ethynyl group is a key functional handle that allows for the extension of the conjugated system through further coupling reactions, enabling the fine-tuning of the material's optical and electronic properties.[13]
Organic Electronics
The extended π-conjugation of molecules derived from this compound makes them promising candidates for applications in organic electronics.[4] These materials can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to synthesize well-defined molecular structures with tailored electronic properties is a key advantage of using building blocks like this compound.
Drug Development
While direct applications in drug development are less documented, the phenylacetylene moiety is present in some biologically active compounds. This compound can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.[2][4][14] The Sonogashira coupling reaction is a widely used tool in medicinal chemistry for the synthesis of natural products and their analogs.[15]
Conclusion
This compound is a versatile and important chemical compound for researchers at the forefront of materials science and organic synthesis. While it is not known by any trade names, its systematic and common names are well-established in the scientific literature. The Sonogashira coupling provides a reliable and efficient route for its synthesis, and its unique molecular structure makes it a valuable building block for the creation of liquid crystals, organic electronic materials, and potentially novel pharmaceuticals. A thorough understanding of its nomenclature, synthesis, and applications is essential for its effective use in research and development.
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Whitepaper: A Technical Guide to the Synthesis of 4-heptylphenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthetic routes to 4-heptylphenylacetylene, a key intermediate in the synthesis of liquid crystals, organic electronics, and pharmaceutical compounds. We will delve into the prevalent synthetic strategies, with a primary focus on the Sonogashira cross-coupling reaction. This document will provide detailed, field-tested protocols, explain the underlying mechanistic principles, and offer insights into optimizing reaction conditions for high yield and purity. All methodologies are presented to be self-validating, with integrated troubleshooting and safety considerations.
Introduction: The Significance of 4-heptylphenylacetylene
4-heptylphenylacetylene is a disubstituted alkyne that serves as a versatile building block in organic synthesis. Its rigid, linear structure, conferred by the acetylene unit, coupled with the lipophilic heptyl chain, makes it a valuable component in the design of molecules with specific architectural and electronic properties. These applications primarily include:
-
Liquid Crystals: The rod-like shape of molecules derived from 4-heptylphenylacetylene is crucial for the formation of liquid crystalline phases.
-
Organic Electronics: As a precursor to conjugated polymers and oligomers, it plays a role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Pharmaceuticals: The phenylacetylene motif is present in various biologically active compounds, and the heptyl group can be used to tune lipophilicity and membrane permeability.[1]
The synthesis of this compound, therefore, is of significant interest to a broad range of chemical scientists. This guide will focus on providing a robust and reproducible methodology for its preparation.
Primary Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most common and efficient method for the synthesis of 4-heptylphenylacetylene is the Sonogashira cross-coupling reaction.[2][3][4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[2][4] In our case, this involves the coupling of 1-heptyne with a 4-halophenyl derivative, typically 4-iodoaniline or a related compound.
Mechanistic Overview
The Sonogashira coupling is a palladium-catalyzed reaction that also requires a copper(I) co-catalyst.[3][4][5] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Expertise & Experience: The choice of palladium catalyst, ligand, copper source, and base are all critical for a successful reaction.[5] While many variations exist, a common and effective combination is Tetrakis(triphenylphosphine)palladium(0) as the catalyst, copper(I) iodide as the co-catalyst, and an amine base such as triethylamine or diisopropylamine, which also often serves as the solvent.[4][5] The base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide species.[7]
Detailed Experimental Protocol
This protocol is based on a common literature procedure for the synthesis of a related compound, adapted for 4-heptylphenylacetylene.[5][8]
Materials:
-
4-Iodoaniline
-
1-Heptyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂][8]
-
Copper(I) iodide (CuI)[8]
-
Triethylamine (TEA) or Diisopropylamine[5]
-
Tetrahydrofuran (THF) or Toluene[5]
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Inert Atmosphere: Set up a two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet for argon or nitrogen. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the degradation of the catalyst and the oxidative coupling of the alkyne.[4][8]
-
Reagent Addition: To the flask, add 4-iodoaniline (1.0 eq), copper(I) iodide (0.025-0.05 eq), and the palladium catalyst (0.025-0.05 eq).[5]
-
Solvent and Base: Add a degassed solvent such as THF or toluene and the amine base (e.g., triethylamine or diisopropylamine).[5]
-
Alkyne Addition: Add 1-heptyne (1.1-1.2 eq) to the reaction mixture dropwise via a syringe. An excess of the alkyne is used to ensure complete consumption of the more expensive aryl iodide.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 70-100 °C, depending on the reactivity of the aryl halide.[3][5][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a solvent like diethyl ether and filter through a pad of Celite® to remove the catalyst and copper salts.[5]
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[5]
-
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-heptylphenylacetylene.[5]
Trustworthiness: This protocol is self-validating through the use of TLC to monitor reaction completion. The disappearance of the starting material (4-iodoaniline) spot and the appearance of a new product spot indicates a successful reaction.[8] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Quantitative Data Summary:
| Parameter | Value |
| Reactants | 4-Iodoaniline, 1-Heptyne |
| Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ |
| Co-catalyst | Copper(I) iodide |
| Base/Solvent | Triethylamine or Diisopropylamine/THF or Toluene |
| Reaction Temperature | Room Temperature to 100 °C[3][5][8] |
| Reaction Time | 3-10 hours[5][8] |
| Typical Yield | 89-95%[5][8] |
Alternative Synthetic Routes
While the Sonogashira coupling is the most prevalent method, other synthetic strategies can be employed.
Castro-Stephens Coupling
The Castro-Stephens coupling involves the reaction of a copper(I) acetylide with an aryl iodide.[9][10][11] This reaction is typically carried out in a solvent such as pyridine at elevated temperatures.[9] While it is a useful reaction, it often requires stoichiometric amounts of the copper acetylide and harsher reaction conditions compared to the Sonogashira coupling.[9][12]
Synthesis via a Grignard Reagent
Another approach involves the formation of a Grignard reagent from a 4-heptylhalobenzene, followed by a reaction with a haloalkyne. A related method is the reaction of phenylacetylene with a Grignard reagent like methylmagnesium bromide to form a magnesium acetylide, which can then react with an appropriate electrophile.[13] However, these methods can be less direct and may have a more limited substrate scope for the synthesis of 4-heptylphenylacetylene.
Diagram of Synthetic Workflow Comparison:
Caption: Comparison of synthetic routes to 4-heptylphenylacetylene.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Copper(I) Iodide: CuI is a skin and eye irritant.
-
Triethylamine and Diisopropylamine: These are corrosive and flammable liquids with strong odors. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF and toluene are flammable and have associated health risks.
-
Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each chemical before use. Cross-coupling reactions can also be exothermic, and appropriate precautions should be taken, especially on a larger scale.[14]
Conclusion
The synthesis of 4-heptylphenylacetylene is most effectively achieved through the Sonogashira cross-coupling reaction. This method offers high yields, mild reaction conditions, and a broad substrate scope. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in materials science and medicinal chemistry.
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A Technical Guide to the Safe Handling and Management of 1-Ethynyl-4-heptylbenzene
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Ethynyl-4-heptylbenzene (CAS No. 79887-12-0). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data on the compound's physicochemical properties, inherent hazards, and chemical reactivity. The primary objective is to furnish laboratory personnel with the requisite knowledge to mitigate risks, ensure personal safety, and maintain regulatory compliance. The guide details step-by-step protocols for routine handling, storage, emergency response to spills, and proper waste disposal. A central focus is placed on the unique reactivity of the terminal alkyne functional group, particularly its propensity to form unstable metal acetylides. By integrating field-proven insights with authoritative data, this document serves as an essential resource for the safe and effective utilization of this compound in a research and development setting.
Compound Identification and Physicochemical Profile
This compound is an aromatic hydrocarbon featuring a terminal alkyne group. This structure imparts specific reactivity that is crucial for its application in synthesis but also dictates its primary handling hazards. A clear understanding of its physical and chemical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| CAS Number | 79887-12-0 | [1][2][3] |
| Molecular Formula | C₁₅H₂₀ | [2][3] |
| Molecular Weight | 200.32 g/mol | [2] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 4-heptylphenylacetylene | [2] |
| Appearance | Data not specified; likely a liquid or low-melting solid based on analogues. | N/A |
| Boiling Point | Data not available. | N/A |
| Density | Data not available. | N/A |
Hazard Identification and Risk Mitigation
The primary hazards associated with this compound are derived from its aromatic structure and, more significantly, its terminal alkyne functional group. Based on data from the compound's Safety Data Sheet and analogous structures, the following hazards are identified.[1]
GHS Hazard Classification (Inferred):
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)
Core Chemical Hazards
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes is likely to cause irritation. Prolonged exposure may lead to more severe dermal reactions.
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.
-
Reactivity Hazards: The terminal C-H bond on the alkyne group is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases to form a nucleophilic acetylide anion.[4][5][6] More critically, terminal alkynes can react with certain metals, particularly heavy metals like silver (I), copper (I), and mercury (II), to form highly unstable and potentially explosive metal acetylides.[5][6][7] This is the most severe chemical hazard associated with this class of compounds.
Hazard Mitigation Workflow
A systematic approach to risk mitigation is essential before any experimental work begins. This involves a cycle of hazard identification, risk assessment, control implementation, and review.
Caption: Hazard Identification and Mitigation Workflow for this compound.
Engineering and Personal Protective Controls
A multi-layered approach to protection, prioritizing engineering controls over personal protective equipment (PPE), is standard practice for handling hazardous chemicals.[8]
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[9] This is the primary defense against respiratory exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible and unobstructed within the immediate work area.[10]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier of protection and is mandatory for all personnel handling the compound.
-
Eye and Face Protection: Chemical safety goggles with side shields are required at all times. If there is a significant splash hazard, a face shield should be worn in addition to goggles.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement. For prolonged operations or when handling larger quantities, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for integrity before use and replace them immediately if contaminated.[8]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fully fastened.
-
-
Clothing: Long pants and closed-toe shoes are mandatory in the laboratory.[9]
Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain chemical stability.
General Handling
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or aerosols.
-
Practice good housekeeping. Clean up spills promptly and decontaminate work surfaces after use.[10]
-
Never eat, drink, or smoke in the laboratory.[11]
-
Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, especially strong oxidizing agents, strong bases, and salts of heavy metals (e.g., copper, silver, mercury).[7] The formation of explosive acetylides is a primary concern.[5]
Emergency Procedures
Preparedness is key to managing unexpected events such as spills or personnel exposure.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol
The response to a spill should be swift and systematic, prioritizing personnel safety.
Caption: Emergency Response Workflow for a this compound Spill.
Waste Management and Disposal
Proper disposal of chemical waste is a legal and ethical responsibility to protect both personnel and the environment.
Step-by-Step Disposal Protocol
This protocol applies to unused material, reaction mixtures, and contaminated consumables.
-
Quenching of Reactive Alkyne (Recommended for Liquid Waste):
-
Rationale: To mitigate the hazard of the terminal alkyne, it can be quenched by converting it to a less reactive species. This step is particularly important if the waste stream may come into contact with incompatible metals.
-
Procedure: In a suitable container within a chemical fume hood, slowly add a small amount of a proton source, such as isopropanol or methanol, to the liquid waste with gentle stirring.[12] This protonates any acetylide anion that may have formed and dilutes the reactive alkyne.
-
-
Waste Collection:
-
Transfer all waste containing this compound (quenched or unquenched liquids, contaminated solids like silica gel or filter paper) into a designated, leak-proof, and clearly labeled hazardous waste container.[13]
-
The label must read "Hazardous Waste" and include the full chemical name "this compound" and list all other constituents of the waste stream.[11]
-
-
Segregation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Crucially, ensure this waste is segregated from waste streams containing heavy metals to prevent the potential formation of explosive acetylides.[7]
-
-
Disposal:
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in the regular trash.[14]
-
Decontamination of Glassware
-
Initial Rinse: Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue.
-
Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous liquid waste.[12][13]
-
Final Cleaning: After the initial rinse, the glassware can be cleaned using standard laboratory detergents.
Conclusion
This compound is a valuable reagent whose safe use is predicated on a thorough understanding of its specific chemical hazards. The primary risks—irritation and the formation of explosive acetylides—can be effectively managed through the consistent application of robust safety protocols. By prioritizing engineering controls, mandating correct PPE, and adhering to the detailed procedures for handling, storage, and waste disposal outlined in this guide, researchers can confidently and safely incorporate this compound into their workflows. A proactive safety culture, where every individual takes responsibility for their actions and the safety of their colleagues, remains the most critical element in preventing laboratory incidents.
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ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]
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An In-depth Technical Guide to 1-Ethynyl-4-heptylbenzene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Ethynyl-4-heptylbenzene, a molecule of significant interest in the fields of materials science and synthetic chemistry. While a singular "discovery" event for this specific compound is not prominently documented, its existence and utility are a direct result of the advancements in cross-coupling reactions, particularly the Sonogashira coupling, which revolutionized the synthesis of aryl alkynes. This document will delve into the logical synthesis, physicochemical properties, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Contextual History: The Advent of Aryl Alkynes through Sonogashira Coupling
The history of this compound is intrinsically linked to the development of efficient methods for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. The breakthrough came in 1975 with the report of the Sonogashira coupling by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara.[1] This reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis.[1][2][3] Its mild reaction conditions and broad functional group tolerance have made previously inaccessible molecules, like long-chain alkyl-substituted phenylacetylenes, readily available for research and development.[4][5]
The emergence of compounds like this compound is therefore a testament to the power of this synthetic method, enabling the exploration of their use as key intermediates in the creation of advanced materials and complex organic molecules.[6]
Synthesis of this compound: The Sonogashira Coupling Approach
The most logical and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide. For the synthesis of the target molecule, this would involve the reaction of 4-heptyl-1-iodobenzene (or the corresponding bromide) with a protected or terminal acetylene source.
Reaction Scheme:
The choice of reagents and conditions for a successful Sonogashira coupling is critical and based on a well-understood mechanistic framework.
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is traditionally used.[3][7] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product. The copper co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][8]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium catalyst and modulate its reactivity.
-
Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[8]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and catalyst deactivation.[9]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[2] Aryl iodides are the most reactive and often allow for milder reaction conditions.
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycles of the Sonogashira coupling.
This protocol provides a self-validating system for the synthesis of this compound.
Materials:
-
4-Heptyl-1-iodobenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-heptyl-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl iodide is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification of Silylated Intermediate: Purify the crude product by column chromatography on silica gel to obtain 1-(trimethylsilylethynyl)-4-heptylbenzene.
-
Desilylation: Dissolve the purified intermediate in THF and treat with a solution of TBAF (1.1 eq) in THF. Stir at room temperature for 1-2 hours.
-
Final Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Physicochemical Properties
The structural features of this compound, namely the aromatic ring, the terminal alkyne, and the long alkyl chain, dictate its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀ | PubChem[10] |
| Molecular Weight | 200.32 g/mol | PubChem[10] |
| IUPAC Name | This compound | PubChem[10] |
| CAS Number | 79887-12-0 | PubChem[10] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents | Inferred |
| Boiling Point | Not readily available | |
| Density | Not readily available |
Potential Applications
While specific applications of this compound are not extensively documented in dedicated studies, its structural motifs are highly relevant to several areas of advanced materials and pharmaceutical science.
The rigid, linear structure of the phenylacetylene core combined with a flexible long alkyl chain is a common design feature in calamitic (rod-like) liquid crystals.[11] The heptyl chain can induce and stabilize mesophases, and the terminal alkyne group allows for further functionalization to create more complex liquid crystalline materials with specific optical or electronic properties.[12][13] Molecules with similar structures are known to be precursors for luminescent liquid crystals used in displays and sensors.[12][14]
Phenylacetylene derivatives are important building blocks for conjugated polymers and oligomers used in organic electronics.[15][16] The ethynyl linkage extends π-conjugation, which is crucial for charge transport in organic semiconductors.[13] Polymers derived from monomers similar to this compound could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[17][18][19] The heptyl group enhances the solubility and processability of these otherwise often intractable materials.
The terminal alkyne is a versatile functional group in medicinal chemistry. It can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link different molecular fragments.[20] This makes this compound a potential intermediate for the synthesis of complex drug candidates and biologically active molecules.[6][21] The lipophilic heptyl chain can be used to modulate the pharmacokinetic properties of a potential drug molecule.
Conclusion
This compound is a valuable chemical entity whose significance is best understood through the lens of the powerful synthetic methodologies that enable its creation. While its own "discovery" may be unassuming, its role as a building block in the development of advanced materials like liquid crystals and organic electronics, as well as its potential in medicinal chemistry, is clear. The Sonogashira coupling provides a reliable and efficient route to its synthesis, opening the door for further exploration of its properties and applications by the scientific community. This guide has provided a technically grounded overview to support and inspire future research and development involving this versatile molecule.
References
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2022, September 24). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Retrieved from [Link]
-
NovaChemistry. (n.d.). This compound, CasNo.79887-12-0. Retrieved from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
MDPI. (2025, January 8). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. Retrieved from [Link]
-
ResearchGate. (n.d.). Luminescent columnar liquid crystals based on AIE tetraphenylethylene with hydrazone groups bearing multiple alkyl chains. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2023, November 29). Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions. Retrieved from [Link]
-
eScholarship.org. (n.d.). High Performance Organic Electronics Processing with Green Solvents. Retrieved from [Link]
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ResearchGate. (2007, June). 1,4-bis(2,2-diphenylethenyl)benzene as an efficient emitting material for organic light emitting diodes. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Sonogashira Reaction of 4-Heptylbromobenzene
Introduction: The Power of C-C Bond Formation in Modern Synthesis
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful cross-coupling reaction, first reported in 1975, utilizes a dual catalytic system of palladium and copper, allowing for the construction of complex molecular architectures under relatively mild conditions.[1][3] Its significance is underscored by its wide-ranging applications in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3][4]
This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 4-heptylbromobenzene with a terminal alkyne. The detailed methodology is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.
Reaction Mechanism: A Tale of Two Catalytic Cycles
The generally accepted mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] While the precise intermediates can be challenging to isolate and characterize, the overall pathway is well-understood.[2][3]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-heptylbromobenzene) to form a Pd(II) complex.
-
Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide.
-
Regeneration: This copper acetylide then participates in the transmetalation step of the palladium cycle, regenerating the copper(I) species.
The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions, a significant improvement over earlier palladium-only methods that required high temperatures.[1]
Below is a visualization of the catalytic cycles:
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Materials and Reagents
For a successful and reproducible Sonogashira reaction, the quality of reagents and the proper setup of equipment are paramount.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 4-Heptylbromobenzene | 98% | Sigma-Aldrich | |
| Phenylacetylene | 98% | Sigma-Aldrich | Should be freshly distilled if stored for an extended period. |
| PdCl₂(PPh₃)₂ | 99% | Strem Chemicals | Air-stable, but should be handled quickly. |
| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | Should be a fine, off-white powder. Discolored (brown/green) CuI should not be used. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Should be distilled from CaH₂ and stored under an inert atmosphere. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Should be obtained from a solvent purification system or stored over molecular sieves. |
| Schlenk flask | - | VWR | Or other suitable reaction vessel for inert atmosphere chemistry. |
| Magnetic stirrer and stir bar | - | VWR | |
| Inert gas supply (Argon or Nitrogen) | High purity | Airgas | |
| Syringes and needles | - | Becton Dickinson | For the transfer of anhydrous solvents and reagents. |
Detailed Experimental Protocol
This protocol details the Sonogashira coupling of 4-heptylbromobenzene with phenylacetylene.
Pre-Reaction Setup:
-
An oven-dried Schlenk flask equipped with a magnetic stir bar is allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
All glassware, syringes, and needles should be thoroughly dried before use to prevent the introduction of moisture, which can negatively impact the reaction.
Reaction Procedure:
-
To the Schlenk flask, add 4-heptylbromobenzene (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
The flask is evacuated and backfilled with inert gas three times to ensure an oxygen-free atmosphere.
-
Anhydrous toluene (5 mL) and triethylamine (2.0 mmol, 2.0 eq) are added via syringe.
-
Phenylacetylene (1.2 mmol, 1.2 eq) is then added dropwise to the stirred reaction mixture.
-
The reaction mixture is stirred at room temperature and monitored for completion.
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For TLC analysis, a small aliquot of the reaction mixture is spotted on a silica gel plate and eluted with a suitable solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting materials and the appearance of the product spot are monitored.
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 1-(4-heptylphenyl)-2-phenylethyne.
Caption: A streamlined workflow for the Sonogashira reaction of 4-heptylbromobenzene.
Process Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary for different substrates or scales.
| Parameter | Effect on Reaction | Troubleshooting/Optimization Tips |
| Catalyst Loading | Lower loading can lead to incomplete conversion; higher loading increases cost. | For less reactive aryl bromides, increasing the palladium catalyst loading to 5 mol% may be beneficial.[6] |
| Base | The base neutralizes the HX byproduct and is crucial for the deprotonation of the alkyne. | While triethylamine is common, other bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ can be used, depending on the substrate's sensitivity.[1] |
| Solvent | The solvent affects the solubility of reagents and the reaction rate. | Toluene is a good starting point. For more polar substrates, solvents like DMF or THF can be employed.[1][7] |
| Temperature | Aryl bromides may require gentle heating to facilitate oxidative addition. | If the reaction is sluggish at room temperature, heating to 40-60 °C can increase the reaction rate. However, higher temperatures can lead to side reactions like Glaser coupling.[8] |
| Copper Co-catalyst | The presence of copper accelerates the reaction but can also promote the homocoupling of the alkyne (Glaser coupling). | In cases where Glaser coupling is a significant side reaction, a copper-free Sonogashira protocol may be advantageous.[1] |
Safety Precautions
As with any chemical synthesis, safety is of the utmost importance.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
-
Exothermic Potential: While generally well-behaved on a lab scale, palladium-catalyzed cross-coupling reactions can be exothermic.[9][10] For larger-scale reactions, careful monitoring of the internal temperature and controlled addition of reagents are recommended.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The Sonogashira reaction is a versatile and powerful tool for the synthesis of disubstituted alkynes. The detailed protocol provided in this application note for the coupling of 4-heptylbromobenzene serves as a reliable starting point for researchers. By understanding the underlying mechanism and the influence of various reaction parameters, scientists can effectively troubleshoot and optimize this reaction for their specific synthetic needs, paving the way for the development of novel molecules in the fields of medicine, materials science, and beyond.
References
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
- Liang, Y., Xie, Y., & Li, J. (2007). Recent advances in the Sonogashira reaction. Current Organic Chemistry, 11(15), 1332-1350.
-
Sonogashira coupling. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2024). Applied Organometallic Chemistry. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 17, 2026, from [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). Organic Process Research & Development, 23(10), 2138-2162. [Link]
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Application Note: Exploring 1-Ethynyl-4-heptylbenzene Derivatives as Novel Blue Emitters in Organic Light-Emitting Diodes
An in-depth technical guide on the application of 1-Ethynyl-4-heptylbenzene in organic light-emitting diodes (OLEDs).
Introduction: The Quest for Stable and Efficient Blue Emitters
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility.[1][2] An OLED is a multi-layered semiconductor device where an organic emissive layer is sandwiched between two electrodes.[2][3] The color of the emitted light is determined by the molecular structure of the organic materials in this emissive layer.[4] While significant progress has been made in developing red and green emitters, creating stable, efficient, and deep-blue emitting materials remains a critical challenge for the OLED industry.[5][6]
This application note explores the potential of this compound as a foundational building block for a new class of blue-emitting materials. This compound is a unique molecule combining a rigid, linear ethynylbenzene core with a flexible heptyl chain.[7][8] The ethynyl group is a versatile functional handle for extending conjugation through well-established cross-coupling reactions, while the long alkyl chain can enhance solubility and promote favorable thin-film morphology, potentially mitigating the aggregation-induced quenching that plagues many blue emitters.[9]
We hypothesize that by coupling this compound with suitable aromatic cores, it is possible to synthesize novel, high-performance blue emitters. This document provides a comprehensive guide for the synthesis of a candidate blue emitter, its incorporation into an OLED device, and the detailed protocols for device fabrication and characterization.
Rationale and Molecular Design
The core idea is to leverage the structural features of this compound to create a larger, conjugated molecule with desirable photophysical properties for blue emission. The ethynyl group provides a rigid linker to connect the heptylbenzene moiety to another chromophore. For this purpose, we propose a palladium-catalyzed Sonogashira coupling reaction, a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[10]
As a proof-of-concept, we propose the synthesis of 9,10-bis(2-(4-heptylphenyl)ethyn-1-yl)anthracene (HPEA) . Anthracene is a well-known blue-emitting chromophore.[11] Attaching the this compound units at the 9 and 10 positions extends the π-conjugation, which can fine-tune the emission color, while the bulky heptylphenyl groups can sterically hinder π-stacking, improving the fluorescence quantum yield in the solid state.[12]
Synthesis Protocol: 9,10-bis(2-(4-heptylphenyl)ethyn-1-yl)anthracene (HPEA)
This protocol details the synthesis of the proposed blue emitter, HPEA, from this compound and 9,10-dibromoanthracene.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 9,10-Dibromoanthracene | ≥97% | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride | Commercially Available | |
| Copper(I) iodide (CuI) | ≥99% | Commercially Available |
| Triethylamine (TEA) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL Schlenk flask, combine 9,10-dibromoanthracene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.10 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine (in a 2:1 v/v ratio) to the flask via cannula. Stir the mixture at room temperature for 15 minutes to dissolve the solids.
-
Addition of Alkyne: Add this compound (2.2 eq) to the reaction mixture dropwise using a syringe.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir under argon for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.
-
Extraction: Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/DCM gradient as the eluent.
-
Characterization: Characterize the final product (HPEA) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis Workflow Diagram
Device Characterization Protocol
Comprehensive characterization is essential to evaluate the performance of the fabricated OLEDs.
-
Photophysical Measurement: Measure the UV-Vis absorption and photoluminescence (PL) spectra of HPEA in a dilute solution (e.g., toluene) and as a thin film to determine its fundamental optical properties.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Place the encapsulated device in an integrating sphere connected to a spectroradiometer. Apply a forward bias voltage and measure the EL spectrum at a constant current density (e.g., 10 mA/cm²). From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit (SMU) and a calibrated photodiode to simultaneously measure the current density, applied voltage, and luminance of the device.
-
Efficiency Calculations: From the J-V-L data and the EL spectrum, calculate the key performance metrics:
-
Current Efficiency (cd/A): Luminance divided by current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.
-
External Quantum Efficiency (EQE, %): Calculated from the luminance, current density, and EL spectrum, representing the ratio of photons emitted to electrons injected.
-
-
Operational Lifetime: Monitor the luminance of the device over time while driving it at a constant current (e.g., at an initial luminance of 1000 cd/m²). The LT₅₀ lifetime is the time it takes for the luminance to decay to 50% of its initial value.
Expected Results and Discussion
The synthesized HPEA emitter is expected to exhibit strong blue photoluminescence with a high quantum yield in solution. In the solid-state OLED device, we anticipate a deep-blue electroluminescence with CIEy coordinate below 0.1, which is desirable for display applications. The heptyl chains should help in forming a stable amorphous film, leading to a device with good efficiency and potentially longer operational lifetime compared to emitters prone to crystallization. The performance data can be compared against standard blue emitters to gauge the viability of this new material class.
Conclusion
This compound represents a promising, yet unexplored, platform for the development of novel organic semiconductor materials. This application note provides a detailed, scientifically grounded protocol for synthesizing a new blue emitter, HPEA, and for fabricating and testing its performance in an OLED device. The proposed methodologies are based on established principles in organic chemistry and materials science and offer a clear path for researchers to investigate the potential of this and similar molecules in the field of organic electronics.
References
- O'Neill, M., & Kelly, S. M. (2003). White-Light OLEDs Using Liquid Crystal Polymer Networks.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Chen, H. W., Lee, J. H., Lin, B. Y., Chen, S., & Wu, S. T. (2018). Liquid crystal display and organic light-emitting diode display: present status and future perspectives.
- Brousmiche, D. W., et al. (2003). Photophysical Properties of Coplanar and Twisted 1,4-Bis(9-ethynylanthracenyl)benzene. The Journal of Physical Chemistry B.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775128, this compound.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 79887-12-0.
- Kim, J., et al. (2015). Effects of alkyl chain length on the optoelectronic properties and performance of pyrrolo-perylene solar cells.
- El-ghayoury, A., & Calzado, E. M. (2011). Organic Light Emitting Diodes: Devices and applications.
- Das, H. S. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Current Trends in Fashion Technology & Textile Engineering.
- Lee, Y. T., et al. (2022). Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters. Molecules.
- Li, M., et al. (2024). Advances in High-Efficiency Blue OLED Materials.
- TCI Chemicals. (n.d.). Organic Light-Emitting Diode (OLED)
- BLD Pharm. (n.d.).
- Ossila. (n.d.).
- Alfa Chemistry. (n.d.).
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Application Notes & Protocols: A Detailed Guide to the Palladium-Catalyzed Synthesis of 4-Heptylphenylacetylene
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of 4-heptylphenylacetylene, a valuable building block in the development of organic electronic materials and liquid crystals. We will explore the robust and versatile Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, as the chosen palladium-catalyzed method. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not just a step-by-step procedure but also a thorough explanation of the underlying chemical principles to ensure successful and reproducible outcomes.
Introduction: The Significance of Arylalkynes
Arylalkynes, such as 4-heptylphenylacetylene, are a critical class of organic compounds characterized by an acetylene unit directly connected to an aromatic ring. This structural motif imparts unique electronic and physical properties, making them highly sought-after in various fields. The extended π-conjugation in these molecules is fundamental to their application in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs)[1]. The rigid, linear nature of the alkyne linker also makes them ideal components for the design of liquid crystals and other advanced materials.
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a premier method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms[2][3]. Its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields have cemented its importance in both academic and industrial laboratories[2][4]. This guide will focus on the practical application of the Sonogashira coupling for the efficient synthesis of 4-heptylphenylacetylene.
The Sonogashira Coupling: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The Sonogashira coupling is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle[5][6]. While the exact mechanism is still a subject of some debate, the generally accepted pathway provides a solid framework for understanding the reaction[5].
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (in our case, 4-heptyliodobenzene) to form a Pd(II) intermediate.
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, 4-heptylphenylacetylene, and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne (phenylacetylene).
-
Deprotonation: A base, typically an amine, deprotonates the alkyne, facilitated by the copper coordination, to form a copper(I) acetylide intermediate.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Heptylphenylacetylene
This protocol is designed to be a self-validating system, with clear steps and justifications for the choice of reagents and conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Heptyliodobenzene | >98% | Sigma-Aldrich | Can be synthesized from 4-heptylaniline via diazotization followed by iodination. |
| Phenylacetylene | >98% | Sigma-Aldrich | Should be freshly distilled if purity is questionable. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | A common and effective Pd(0) catalyst source.[5] |
| Copper(I) iodide (CuI) | 99.995% | Sigma-Aldrich | Purity is crucial; old or discolored CuI should not be used. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Acros Organics | Serves as both the base and a solvent.[2] Should be freshly distilled. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent. |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated aqueous NH₄Cl | - | - | For workup. |
| Brine | - | - | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | For drying. |
Equipment
-
Two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet
-
Schlenk line or equivalent inert atmosphere setup
-
Septa and syringes
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure
Reaction Setup and Execution:
-
Inert Atmosphere: To a flame-dried two-neck 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-heptyliodobenzene (1.0 eq, e.g., 3.16 g, 10.0 mmol).
-
Catalyst and Co-catalyst Addition: In quick succession, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 3 mol%, e.g., 346 mg, 0.3 mmol) and copper(I) iodide (0.06 eq, 6 mol%, e.g., 114 mg, 0.6 mmol).
-
Solvent and Reagent Addition: Fit the flask with septa and purge with nitrogen or argon for 10-15 minutes. Add anhydrous toluene (40 mL) and anhydrous triethylamine (20 mL) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 eq, e.g., 1.32 mL, 1.23 g, 12.0 mmol) dropwise via syringe over 5 minutes with gentle stirring.
-
Reaction Conditions: Heat the reaction mixture to 70 °C under a nitrogen atmosphere and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
Workup and Purification:
-
Quenching: After the reaction is complete (as indicated by the consumption of the starting aryl halide), cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove the precipitated salts and catalyst residues. Wash the filter cake with additional diethyl ether (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) to remove the copper salts and triethylamine hydrohalide.
-
Washing: Wash the organic layer with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to afford 4-heptylphenylacetylene as a colorless to pale yellow oil.
Caption: A streamlined workflow for the synthesis of 4-heptylphenylacetylene.
Results and Troubleshooting
| Parameter | Expected Outcome/Value | Troubleshooting |
| Yield | 85-95% | Low yields may result from impure reagents, insufficient inert atmosphere, or catalyst deactivation. Ensure all reagents are pure and the system is properly degassed. |
| Purity | >98% after chromatography | Impurities may include starting materials or homocoupled alkyne (diphenylbutadiyne). The latter is often due to the presence of oxygen. Rigorous deoxygenation of solvents and the reaction vessel is crucial.[2] |
| Appearance | Colorless to pale yellow oil | Darker colors may indicate product degradation or impurities. |
| Characterization | ¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the structure. | - |
Conclusion
The palladium-catalyzed Sonogashira cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-heptylphenylacetylene. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently and reproducibly synthesize this valuable compound for a wide range of applications in materials science and beyond. The key to success lies in the use of high-purity reagents, the maintenance of an inert atmosphere, and careful monitoring of the reaction progress.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Puigmartí-Luis, J., et al. (2015). Supramolecular Assemblies from Poly(phenylacetylene)s. Chemical Reviews, 115(21), 11415-11471. [Link]
-
Dalton Transactions. (2011). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. [Link]
-
ResearchGate. (2020, December 2). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. [Link]
-
Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
MDPI. (2025, January 8). Recent Advances in the Synthesis of Substituted Polyacetylenes. [Link]
-
ACS Publications. (2006). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling of phenylacetylene and iodobenzene on Au(1 1 1) under vacuum. [Link]
-
MDPI. (n.d.). Synthesis of Optically Active Poly(diphenylacetylene)s Using Polymer Reactions and an Evaluation of Their Chiral Recognition Abilities as Chiral Stationary Phases for HPLC. [Link]
-
NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Copper-free Sonogashira synthesis of 1-Ethynyl-4-heptylbenzene
An Application Note for the Synthesis of 1-Ethynyl-4-heptylbenzene via Copper-Free Sonogashira Coupling
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Copper-Free Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful cross-coupling reaction, traditionally co-catalyzed by palladium and copper salts, has been instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] However, the classical protocol is not without its drawbacks. The copper co-catalyst, while accelerating the reaction, often promotes the undesirable homocoupling of the terminal alkyne, a side reaction known as Glaser coupling.[1][4] This complicates product purification and can significantly lower the yield of the desired cross-coupled product.
In response to these challenges, copper-free Sonogashira protocols have been developed.[3] These methods offer significant advantages, including cleaner reaction profiles, simplified purification procedures by eliminating copper waste, and broader functional group tolerance, making them particularly valuable in the synthesis of complex molecules for pharmaceutical and materials science applications.[5][6]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block in organic electronics and liquid crystal research. We will delve into the mechanistic underpinnings of the copper-free catalytic cycle and provide a rationale for the selection of specific reagents and conditions, grounding our discussion in established scientific principles.
The Copper-Free Sonogashira Mechanism: A Palladium-Only Catalytic Cycle
The copper-free Sonogashira reaction relies solely on a palladium catalyst to orchestrate the C(sp²)-C(sp) bond formation. The catalytic cycle proceeds through a series of well-defined steps, which are crucial to understand for reaction optimization and troubleshooting.
The mechanism begins with the active Pd(0) species.[1]
-
Oxidative Addition : The aryl halide (1-iodo-4-heptylbenzene) undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7][8]
-
Deprotonation & Alkyne Coordination : A base deprotonates the terminal alkyne. The resulting acetylide then coordinates to the Pd(II) complex.[4]
-
Reductive Elimination : The final step is the reductive elimination of the coupled product (this compound) from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the coupling of 1-iodo-4-heptylbenzene with ethynyltrimethylsilane, followed by in-situ deprotection. This two-step, one-pot approach is often preferred for its use of a stable and less volatile alkyne source.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Data |
| 1-Iodo-4-heptylbenzene | C₁₃H₁₉I | 314.20 | 5.0 | 1.0 | - |
| Ethynyltrimethylsilane (TMS-acetylene) | C₅H₁₀Si | 98.22 | 7.5 | 1.5 | d = 0.69 g/mL |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.1 | 0.02 (2 mol%) | - |
| XPhos | C₃₃H₄₇P | 478.70 | 0.22 | 0.044 (4.4 mol%) | - |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 10.0 | 2.0 | - |
| Tetrabutylammonium Fluoride (TBAF) | C₁₆H₃₆FN | 261.46 | 6.0 | 1.2 | 1.0 M solution in THF |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - | Solvent, ~25 mL |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | - | For work-up |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - | For work-up |
| Brine | NaCl | 58.44 | - | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (22.5 mg, 0.1 mmol), XPhos (105 mg, 0.22 mmol), and cesium carbonate (3.26 g, 10.0 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Reagent Addition : Add anhydrous THF (~20 mL) via syringe. To the stirring suspension, add 1-iodo-4-heptylbenzene (1.57 g, 5.0 mmol) followed by ethynyltrimethylsilane (1.09 mL, 7.5 mmol).
-
Reaction : Place the flask in a preheated oil bath at 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
Deprotection : Cool the reaction mixture to room temperature. Add TBAF (6.0 mL of a 1.0 M solution in THF, 6.0 mmol) dropwise. Stir the mixture at room temperature for an additional 1 hour.
-
Work-up : Quench the reaction by adding saturated aqueous ammonium chloride solution (~20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).[9]
-
Washing : Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a hexane gradient to afford this compound as a colorless oil.[11]
Caption: One-pot workflow for the synthesis of this compound.
Expert Insights: Rationale Behind Experimental Choices
The selection of each component in this protocol is critical for achieving a high yield and clean conversion.
-
Why Copper-Free? : The primary motivation is to prevent the formation of 1,4-bis(4-heptylphenyl)buta-1,3-diyne, the Glaser homocoupling byproduct. This significantly simplifies purification and is crucial for applications where metallic impurities are detrimental.[1][5] Furthermore, the absence of copper enhances tolerance for certain functional groups and makes the procedure more robust.[6]
-
Catalyst System - Pd(OAc)₂ and XPhos :
-
Palladium Source : Pd(OAc)₂ is an air-stable, relatively inexpensive Pd(II) precatalyst. In the reaction mixture, it is reduced in situ to the active Pd(0) species by the phosphine ligand or other components.[1]
-
Ligand Choice : XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky and electron-rich biaryl phosphine ligand. Its steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[12] The electron-donating nature of the ligand accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination.
-
-
Base - Cesium Carbonate (Cs₂CO₃) : An inorganic base like Cs₂CO₃ is used to deprotonate the alkyne. It is effective and avoids potential side reactions that can occur with amine bases, such as their coordination to the palladium center or acting as nucleophiles.[13] Its use is common in modern, robust copper-free protocols.
-
Solvent - Tetrahydrofuran (THF) : THF is a good choice as it effectively dissolves the organic substrates, the catalyst complex, and the base.[14] Its moderate boiling point is suitable for the reaction temperature, and it is relatively easy to remove during work-up. Other aprotic solvents like DMF or toluene can also be used, but THF often provides a good balance of reactivity and ease of handling.[15]
-
Alkyne Source - TMS-acetylene and TBAF : Using a protected alkyne like ethynyltrimethylsilane provides a stable, liquid source of the ethynyl group. The subsequent deprotection with TBAF is a clean and high-yielding reaction that can be performed in the same pot, improving the overall efficiency and safety of the process.
Conclusion
This application note presents a reliable and optimized copper-free Sonogashira protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and the rationale for the choice of reagents, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of disubstituted alkynes. The copper-free approach represents a significant advancement in cross-coupling chemistry, offering a greener and more efficient pathway for constructing complex molecular architectures essential for drug development and materials science.[2][16]
References
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- National Institutes of Health (NIH). (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7879717/]
- ResearchGate. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [URL: https://www.researchgate.
- Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]
- ACS Publications. (2023-08-29). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. [URL: https://pubs.acs.org/doi/10.
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- ResearchGate. Sonogashira coupling catalyzed by the Cu(Xantphos)I-Pd(OAc)2 system. [URL: https://www.researchgate.net/publication/225217462_Sonogashira_coupling_catalyzed_by_the_CuXantphosI-PdOAc2_system]
- NROChemistry. Sonogashira Coupling. [URL: https://www.nro-chem.com/sonogashira-coupling/]
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- Organic Chemistry Portal. Subsituted arene synthesis by alkynylation. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling-alkynes.shtm]
- ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [URL: https://pubs.acs.org/doi/10.1021/acs-ocs.3c00010]
- ResearchGate. (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [URL: https://www.researchgate.
- Benchchem. Application Notes and Protocols for sp-Alkyne Cross-Coupling Reactions with Aryl Halides. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-sp-alkyne-cross-coupling-reactions-with-aryl-halides/]
- National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6344158/]
- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. [URL: https://www.rsc.
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- PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948622/]
- National Institutes of Health (NIH). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259775/]
- National Institutes of Health (NIH). (2023-02-07). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9902632/]
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- ResearchGate. (PDF) Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [URL: https://www.researchgate.net/publication/47627446_Sonogashira_Reaction_of_Aryl_and_Heteroaryl_Halides_with_Terminal_Alkynes_Catalyzed_by_a_Highly_Efficient_and_Recyclable_Nanosized_MCM-41_Anchored_Palladium_Bipyridyl_Complex]
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Using 1-Ethynyl-4-heptylbenzene in the synthesis of conjugated polymers
Application Note & Protocol
Synthesis of Soluble Poly(1-ethynyl-4-heptylbenzene): A Versatile Conjugated Polymer for Organic Electronics
Abstract & Introduction
Conjugated polymers are a cornerstone of modern organic electronics, enabling the fabrication of lightweight, flexible, and solution-processable devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1] A significant challenge in the field is the synthesis of polymers that combine desirable optoelectronic properties with high solubility in common organic solvents for ease of processing.[2] Polyacetylenes, with their conjugated backbone of alternating double bonds, are a promising class of materials, but the parent polymer is notoriously insoluble and unstable.[3]
This application note details the synthesis and characterization of poly(this compound), a substituted polyacetylene designed for enhanced solubility and processability. The strategic incorporation of a long alkyl (heptyl) chain onto the phenylacetylene monomer disrupts intermolecular packing, thereby rendering the resulting polymer soluble in standard organic solvents without compromising the π-conjugated system of the backbone.[4] We present a robust and reproducible protocol for the polymerization of this compound using a rhodium(I)-based catalyst system, which is known to facilitate controlled, stereoregular polymerization of monosubstituted acetylenes.[5] This guide provides a comprehensive workflow from synthesis to characterization, intended for researchers in materials science, polymer chemistry, and drug development exploring novel organic semiconducting materials.
Scientific Principle: Rhodium-Catalyzed Coordination Polymerization
The polymerization of monosubstituted acetylenes, such as this compound, can be effectively achieved using transition metal catalysts, with rhodium(I) complexes being particularly prominent.[4] These catalysts operate primarily through a coordination-insertion mechanism.[5] The key advantages of using rhodium catalysts, such as the dimer [(nbd)RhCl]₂ (nbd = norbornadiene), include:
-
High Stereoselectivity: Rhodium catalysts typically yield polymers with a highly regular cis-transoidal chain geometry, which influences the polymer's conformational and electronic properties.[5]
-
Living Polymerization Characteristics: Under specific conditions, the polymerization can exhibit "living" characteristics, allowing for precise control over molecular weight and the synthesis of block copolymers.[4]
-
Functional Group Tolerance: Rhodium complexes are remarkably stable and tolerant to a wide variety of functional groups, expanding the scope of applicable monomers.[4]
The polymerization is generally initiated by an active rhodium species that coordinates with the alkyne monomer. The monomer then inserts into the rhodium-carbon bond, regenerating the active site for the next monomer addition and leading to chain propagation. The use of a co-catalyst, often a tertiary amine, can significantly enhance the reaction rate and polymer yield.[6]
Experimental Workflow Overview
The overall process involves the synthesis of the polymer via Rh-catalyzed polymerization, followed by purification and comprehensive characterization to validate its structure and properties.
Figure 1: General experimental workflow for the synthesis and characterization of poly(this compound).
Detailed Experimental Protocol
4.1 Materials & Reagents
-
Monomer: this compound (C₁₅H₂₀, MW: 200.32 g/mol )[7]
-
Catalyst: Bis(norbornadiene)rhodium(I) chloride dimer, [Rh(nbd)Cl]₂
-
Co-catalyst: Triethylamine (TEA), freshly distilled
-
Solvent: Toluene, anhydrous (dried over sodium/benzophenone)
-
Precipitation Solvent: Methanol, ACS grade
-
Inert Gas: High-purity Argon or Nitrogen
4.2 Equipment
-
Schlenk line and standard Schlenk glassware (reaction flask, dropping funnel)
-
Magnetic stirrer with heating plate
-
Cannula and syringes for inert atmosphere transfers
-
Filtration apparatus (Büchner funnel or fritted glass filter)
-
Vacuum oven
4.3 Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Rhodium compounds are toxic and should be handled with care.
-
Anhydrous solvents are flammable. Work away from ignition sources.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
4.4 Polymerization Procedure
-
Flask Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven overnight and cooled under a stream of argon.
-
Reagent Addition:
-
To the flask, add this compound (1.00 g, 5.0 mmol).
-
Add anhydrous toluene (25 mL) via cannula to dissolve the monomer.
-
Add triethylamine (0.14 mL, 1.0 mmol) to the solution via syringe.
-
-
Catalyst Preparation: In a separate glovebox or Schlenk tube, weigh [Rh(nbd)Cl]₂ (23 mg, 0.05 mmol) and dissolve it in anhydrous toluene (5 mL). The solution should be a bright yellow.
-
Initiation: Transfer the catalyst solution to the monomer solution dropwise via cannula at room temperature with vigorous stirring. The reaction mixture will typically darken in color (from yellow to dark red/brown), indicating the start of polymerization.
-
Reaction: Seal the flask and allow the reaction to stir at room temperature (approx. 25 °C) for 24 hours under a positive pressure of argon.
-
Termination & Precipitation:
-
After 24 hours, open the flask to the air to quench the reaction.
-
Slowly pour the viscous polymer solution into a beaker containing 250 mL of rapidly stirring methanol.
-
A fibrous, yellow precipitate of poly(this compound) will form immediately.
-
-
Isolation and Purification:
-
Continue stirring the methanol suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid polymer by vacuum filtration.
-
Wash the collected solid thoroughly with fresh methanol (3 x 50 mL) to remove any residual monomer and catalyst.
-
Dry the polymer in a vacuum oven at 40 °C overnight to a constant weight. The final product is typically a yellow, fibrous solid.
-
Polymer Characterization
Proper characterization is essential to confirm the successful synthesis of the target polymer and to understand its physical properties.[8]
5.1 Structural & Molecular Weight Analysis
The polymer structure is confirmed by spectroscopic methods, while its molecular weight and distribution are determined by Gel Permeation Chromatography (GPC).
Sources
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- 8. Polymer Synthesis and Characterization – Zentel Group – TU Darmstadt [chemie.tu-darmstadt.de]
Application Note: A Detailed Protocol for the Synthesis of 1-Ethynyl-4-heptylbenzene
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Ethynyl-4-heptylbenzene, a key intermediate in the development of liquid crystals, organic electronics, and pharmaceutical compounds. The synthetic strategy is centered around a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] The protocol detailed herein employs the coupling of 1-iodo-4-heptylbenzene with trimethylsilylacetylene, followed by a straightforward deprotection step to yield the target terminal alkyne. This guide is designed for researchers in organic synthesis, materials science, and drug discovery, offering in-depth explanations for experimental choices to ensure reproducibility and success.
Introduction: Rationale and Synthetic Strategy
This compound is a valuable molecular building block due to its rigid rod-like structure imparted by the phenylacetylene core and the flexible alkyl chain, which influences solubility and molecular packing. These characteristics make it a sought-after precursor in materials science and medicinal chemistry.
The synthesis of this compound is most effectively achieved through a two-step process:
-
Sonogashira Coupling: A palladium- and copper-cocatalyzed cross-coupling of an aryl halide (1-iodo-4-heptylbenzene) with a terminal alkyne. To prevent self-coupling of the terminal alkyne (Glaser coupling), a protected alkyne, ethynyltrimethylsilane (TMSA), is used. The C-I bond is chosen for the aryl halide due to its higher reactivity compared to C-Br or C-Cl bonds, allowing for milder reaction conditions.[2]
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group from the alkyne to yield the final product. This is typically accomplished under mild basic conditions.
This strategy offers high yields and excellent functional group tolerance, making it a reliable method for laboratory-scale synthesis.
Reaction Scheme and Mechanism
The overall two-step synthesis is depicted below:
Step 1: Sonogashira Coupling
1-iodo-4-heptylbenzene + Ethynyltrimethylsilane → (4-heptylphenylethynyl)trimethylsilane
Step 2: Deprotection
(4-heptylphenylethynyl)trimethylsilane → this compound
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[1] The palladium cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, while the copper cycle facilitates the formation of a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.
Materials and Reagents
Proper handling of all reagents is crucial for the success and safety of the experiment. All reagents should be of high purity.
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| 1-iodo-4-heptylbenzene | C₁₃H₁₉I | 314.19 | - | 3.14 g | 10.0 |
| Ethynyltrimethylsilane (TMSA) | C₅H₁₀Si | 98.22 | - | 1.18 g (1.7 mL) | 12.0 |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | - | 140 mg | 0.2 (2 mol%) |
| Copper(I) iodide (CuI) | CuI | 190.45 | - | 38 mg | 0.2 (2 mol%) |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 30 mL | - |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 50 mL | - |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 1.38 g | 10.0 |
| Methanol (MeOH) | CH₄O | 32.04 | - | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | - | As needed | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | - |
| Saturated aq. NH₄Cl | - | - | - | As needed | - |
| Brine | - | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - |
Experimental Protocols
Synthesis of Starting Material: 1-iodo-4-heptylbenzene
While 1-iodo-4-heptylbenzene can be commercially sourced, it can also be prepared from 4-heptylaniline via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with potassium iodide. For the purpose of this protocol, we will assume the starting material is available.
Step-by-Step Protocol for Synthesis
The following workflow outlines the complete synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Protocol Details:
Step 1: Sonogashira Coupling of 1-iodo-4-heptylbenzene with Ethynyltrimethylsilane
-
Reaction Setup: To a 250 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-heptylbenzene (3.14 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).
-
Rationale: A flame-dried flask under an inert atmosphere (Argon or Nitrogen) is essential to prevent moisture and oxygen from deactivating the catalysts.
-
-
Solvent and Base Addition: Add anhydrous THF (50 mL) and triethylamine (30 mL) to the flask via syringe.
-
Rationale: THF is an excellent solvent for the reagents. Triethylamine acts as both a solvent and the base required to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.
-
-
Degassing: Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes while stirring.
-
Rationale: Removing dissolved oxygen is critical as it can lead to oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the palladium catalyst.
-
-
Alkyne Addition: Add ethynyltrimethylsilane (1.7 mL, 12.0 mmol) dropwise to the reaction mixture using a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) eluent system. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aryl iodide.[4]
-
Work-up: Once the reaction is complete, quench it by adding 50 mL of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product, (4-heptylphenylethynyl)trimethylsilane, can be purified by flash column chromatography on silica gel using hexane as the eluent.
Step 2: Deprotection of (4-heptylphenylethynyl)trimethylsilane
-
Reaction Setup: Dissolve the purified (4-heptylphenylethynyl)trimethylsilane from the previous step in 50 mL of methanol in a 100 mL round-bottom flask.
-
Base Addition: Add potassium carbonate (1.38 g, 10.0 mmol) to the solution.
-
Rationale: Potassium carbonate in methanol is a mild and effective reagent for the cleavage of the Si-C(sp) bond without affecting other functional groups.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (hexane/ethyl acetate 95:5) until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add 50 mL of water to the residue and extract the product with hexane (3 x 40 mL).
-
Purification and Isolation: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent by rotary evaporation to yield the final product, this compound, which should be a pale yellow oil. If necessary, further purification can be achieved by flash chromatography on silica gel with hexane.
Characterization and Analysis
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Appearance: Pale yellow oil.
-
Molecular Weight: 200.32 g/mol .[5]
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm):
-
~7.40 (d, 2H, Ar-H ortho to alkyne)
-
~7.15 (d, 2H, Ar-H ortho to heptyl)
-
~3.05 (s, 1H, ≡C-H)
-
~2.60 (t, 2H, -CH₂-Ar)
-
~1.60 (quint, 2H, -CH₂-)
-
~1.30 (m, 8H, -(CH₂)₄-)
-
~0.90 (t, 3H, -CH₃)
-
Note: These are predicted values based on similar structures. Actual spectra should be acquired and interpreted. The singlet at ~3.05 ppm is characteristic of the terminal alkyne proton.
-
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm):
-
~144.0 (Ar-C)
-
~132.5 (Ar-CH)
-
~128.5 (Ar-CH)
-
~120.0 (Ar-C)
-
~84.0 (≡C-H)
-
~77.0 (Ar-C≡)
-
~36.0 (-CH₂-Ar)
-
~31.8, 31.5, 29.2, 29.1, 22.6, 14.1 (Alkyl chain carbons)
-
-
GC-MS: Should show a molecular ion peak (M⁺) at m/z = 200.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reagents:
-
Palladium catalysts are toxic and should be handled with care.
-
Triethylamine is flammable and corrosive.
-
Anhydrous solvents like THF can form peroxides and should be handled appropriately.
-
Dichloromethane is a suspected carcinogen.
-
-
Procedure: The use of Schlenk line techniques for handling air- and moisture-sensitive reagents is highly recommended.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Step 1 | Inactive catalyst (oxidation) | Ensure all reagents and solvents are anhydrous and the system is properly degassed. Use fresh catalysts. |
| Insufficient degassing | Increase degassing time. Use freeze-pump-thaw cycles for more rigorous degassing. | |
| Formation of homocoupled alkyne | Presence of oxygen | Improve inert atmosphere technique and degassing. |
| Incomplete reaction in Step 2 | Insufficient base or reaction time | Add more K₂CO₃ or increase stirring time. Gently warm the reaction if necessary. |
| Difficult purification | Close-running impurities | Use a longer chromatography column with a shallower solvent gradient for better separation. |
References
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Al-Zoubi, R. M., Al-Omari, M. K., Al-Jammal, W. K., & Ferguson, M. J. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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ResearchGate. (n.d.). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]
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Application Note: High-Purity Isolation of 1-Ethynyl-4-heptylbenzene for Advanced Material Synthesis
Abstract
1-Ethynyl-4-heptylbenzene is a critical precursor in the synthesis of liquid crystals, organic semiconductors, and complex molecular architectures. The performance of these advanced materials is directly contingent on the ultra-high purity of this starting material. This document provides a detailed guide for the purification of this compound, addressing common impurities derived from its synthesis, typically via Sonogashira coupling. We present two primary, validated protocols: high-resolution flash column chromatography for the removal of polar and closely related non-polar impurities, and vacuum distillation for bulk purification and removal of non-volatile contaminants.
Introduction and Physicochemical Profile
This compound is a non-polar aromatic alkyne. Its structure, consisting of a hydrophobic heptyl chain and a reactive terminal alkyne on a benzene ring, dictates its physicochemical properties and the challenges associated with its purification.
Common Synthesis Route & Impurities: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction between 1-bromo-4-heptylbenzene and a protected alkyne like trimethylsilylacetylene, followed by deprotection.[1][2] This process can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 1-bromo-4-heptylbenzene.
-
Homocoupled Byproducts: Formation of 1,4-bis(4-heptylphenyl)buta-1,3-diyne, a common side product in Sonogashira reactions, especially in the presence of oxygen.[4]
-
Solvent and Reagents: Residual solvents (e.g., triethylamine, DMF) and deprotection reagents.
A thorough understanding of the target molecule's properties is essential for selecting an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀ | PubChem CID 2775128[5] |
| Molecular Weight | 200.32 g/mol | PubChem CID 2775128[5] |
| CAS Number | 79887-12-0 | Matrix Fine Chemicals[6] |
| Appearance | Colorless to pale yellow liquid (presumed) | General knowledge |
| Boiling Point | High boiling point; amenable to vacuum distillation. A structural analog, 1-ethyl-4-ethynylbenzene, boils at 30 °C / 0.05 mmHg.[7] | Sigma-Aldrich[7] |
| Polarity | Non-polar | Inferred from structure |
| Solubility | Soluble in non-polar organic solvents (hexanes, ethyl acetate, dichloromethane). | General chemical principles |
Recommended Purification Strategies
Based on the compound's non-polar nature and the likely impurities, a two-stage purification approach is recommended for achieving >99.5% purity.
-
Flash Column Chromatography: The primary method for separating the target compound from both more polar (catalyst residues, salts) and similarly non-polar (homocoupled dimer) impurities.
-
Vacuum Distillation: An effective secondary step for bulk purification, especially for removing non-volatile impurities or for final solvent removal from a large batch.[8][9]
Protocol I: High-Resolution Flash Column Chromatography
Principle: This technique exploits the small differences in polarity between this compound and its organic-soluble impurities. By using a non-polar mobile phase on a polar stationary phase (silica gel), components are separated based on their affinity for the silica. The target compound will elute faster than more polar impurities but slower than extremely non-polar ones.
Workflow for Flash Column Chromatography
Caption: Workflow for purification via flash chromatography.
Detailed Step-by-Step Protocol:
-
Stationary Phase and Column Selection:
-
Use standard silica gel (230-400 mesh).
-
The mass of silica should be 70-100 times the mass of the crude sample for difficult separations.[10] For a 1 g sample, use 70-100 g of silica.
-
-
Mobile Phase Selection:
-
Initial Screening (TLC): Spot the crude mixture on a silica TLC plate and elute with 100% hexanes. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation on a column.[11]
-
Eluent: For this highly non-polar compound, 100% hexanes or petroleum ether is the ideal mobile phase.[12] Avoid using more polar solvents unless necessary, as they will reduce separation efficiency.
-
-
Column Packing (Wet Packing):
-
Prepare a slurry of the silica gel in hexanes.[10]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. The final packed silica volume should be topped with a thin layer of sand.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3x the sample mass) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[11] This method provides the best resolution.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of hexanes or dichloromethane and carefully pipette it onto the column surface.[13]
-
-
Elution and Fraction Collection:
-
Begin eluting with 100% hexanes, applying gentle air pressure to achieve a flow rate of about 2 inches/minute.
-
Collect fractions continuously. The less polar byproduct (heptylbenzene) will elute first, followed by the desired product, this compound. The more polar homocoupled dimer and catalyst residues will elute much later or remain on the column.
-
-
Purity Analysis:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single plate to identify which contain the pure product.
-
Combine the fractions containing the pure compound.
-
Confirm final purity using ¹H NMR and/or GC-MS.
-
Protocol II: Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points at a reduced pressure.[8] Lowering the pressure significantly reduces the temperature required for boiling, preventing thermal decomposition of the target compound.[9] It is particularly effective for removing non-volatile impurities like catalyst residues and high-boiling oligomers.
Workflow for Vacuum Distillation
Caption: Workflow for purification via vacuum distillation.
Detailed Step-by-Step Protocol:
-
Apparatus Setup:
-
Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease for all joints.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
-
System Evacuation:
-
Transfer the crude this compound (ideally, post-chromatography) into the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone) in between.
-
Slowly and carefully evacuate the system. A pressure of <1 mmHg is recommended.
-
-
Distillation:
-
Once the vacuum is stable, begin stirring and gently heat the distillation flask using an oil bath.
-
The boiling point under vacuum will be significantly lower than at atmospheric pressure. For reference, 1-ethyl-4-ethynylbenzene boils at 30 °C at 0.05 mmHg.[7] A similar range is expected for the heptyl analog.
-
Carefully observe the temperature at the distillation head. Collect the fraction that distills over at a constant temperature.
-
-
Shutdown and Product Recovery:
-
Once the distillation is complete, remove the heating bath and allow the apparatus to cool to room temperature while still under vacuum.
-
Slowly vent the system, preferably with an inert gas like nitrogen.
-
The purified product is in the receiving flask.
-
Purity Assessment and Troubleshooting
Purity Verification:
-
¹H NMR: Check for the disappearance of impurity signals, such as the vinyl protons of any styrene intermediates or the aromatic signals of unreacted starting materials. The terminal alkyne proton should be a sharp singlet around 3.0-3.4 ppm.
-
GC-MS: Provides an excellent quantitative measure of purity and can detect trace impurities that may not be visible by NMR.
Table 2: Troubleshooting Common Purification Issues
| Problem | Possible Cause | Solution |
| Poor separation in chromatography | Incorrect solvent system. | Re-evaluate TLC. Use 100% hexanes. If separation is still poor, consider a less polar stationary phase like alumina. |
| Column overloaded. | Reduce the amount of sample loaded relative to the silica gel mass. | |
| Product decomposition during distillation | Temperature is too high. | Ensure a high vacuum (<1 mmHg) is achieved to lower the boiling point. Use a short-path apparatus. |
| "Bumping" or uneven boiling | Lack of nucleation sites. | Use a magnetic stir bar and ensure vigorous stirring. |
| Product contains homocoupled dimer | Inefficient chromatography. | Use a higher silica-to-sample ratio (e.g., 100:1). Ensure proper column packing and sample loading. |
Conclusion
The purification of this compound to a high degree of purity is readily achievable through a systematic approach. Flash column chromatography with a non-polar eluent is highly effective for removing both polar and structurally similar non-polar impurities. For bulk quantities or to remove non-volatile contaminants, vacuum distillation serves as an excellent complementary or alternative technique. The sequential application of these methods, verified by rigorous analytical assessment, will yield material suitable for the most demanding applications in materials science and drug development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775128, this compound. Retrieved January 17, 2026 from [Link].
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Hessler, J. C. (1922). Phenylacetylene. Organic Syntheses, 2, 67. DOI: 10.15227/orgsyn.002.0067. Available at: [Link].
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 17, 2026 from [Link].
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TOPTION Instrument. (2023). What is distillation used for in Liquid crystal materials?. Retrieved January 17, 2026 from [Link].
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Reddit r/Chempros. (2023). Need to purify old phenylacetylene. Retrieved January 17, 2026 from [Link].
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 17, 2026 from [Link].
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 17, 2026 from [Link].
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 17, 2026 from [Link].
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The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved January 17, 2026 from [Link].
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Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 276-302. Retrieved January 17, 2026 from [Link].
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Sciencemadness Discussion Board. (2012). Preparation of Styrene and Phenylacetylene from Polystyrene. Retrieved January 17, 2026 from [Link].
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Wikipedia. (n.d.). Vacuum distillation. Retrieved January 17, 2026 from [Link].
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MDPI. (2023). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 15(1), 1-25. Retrieved January 17, 2026 from [Link].
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National Institute of Standards and Technology. (n.d.). Benzene, heptyl-. In NIST Chemistry WebBook. Retrieved January 17, 2026 from [Link].
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Matrix Fine Chemicals. (n.d.). This compound. Retrieved January 17, 2026 from [Link].
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Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved January 17, 2026 from [Link].
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Chemistry LibreTexts. (2023). Sonogashira Coupling. Retrieved January 17, 2026 from [Link].
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ResearchGate. (2008). Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Inorganica Chimica Acta, 361(9-10), 2841-2846. Retrieved January 17, 2026 from [Link].
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Chemistry LibreTexts. (2023). Running a flash column. Retrieved January 17, 2026 from [Link].
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El-Batta, A., et al. (2007). Copper-free Sonogashira cross-coupling reactions: an overview. Journal of the American Chemical Society, 129(46), 14234-14235. Retrieved January 17, 2026 from [Link].
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Organic Syntheses. (1976). Furo[3,2-b]pyridine, 2-phenyl-. Organic Syntheses, 55, 62. Retrieved January 17, 2026 from [Link].
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 17, 2026 from [Link].
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Jotterand, N., et al. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 3(11), 1757-1760. Retrieved January 17, 2026 from [Link].
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BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved January 17, 2026 from [Link].
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Application Note & Protocol: A Robust and Scalable Two-Step Synthesis of 1-Ethynyl-4-heptylbenzene via Sonogashira Coupling
Abstract
This document provides a comprehensive guide for the multi-gram, scale-up synthesis of 1-Ethynyl-4-heptylbenzene, a key intermediate in the development of liquid crystals, organic electronics, and advanced materials. The described methodology is rooted in a two-step sequence, commencing with a palladium/copper-catalyzed Sonogashira cross-coupling reaction, followed by a mild silyl deprotection. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and process optimization strategies essential for successful scale-up. All quantitative data is presented for clarity, and the workflow is visually mapped to enhance reproducibility for researchers, chemists, and drug development professionals.
Introduction and Strategic Rationale
This compound is a valuable molecular building block characterized by a rigid phenylacetylene core and a flexible heptyl chain.[1][2] This unique structure imparts properties desirable for the synthesis of complex organic materials. While several synthetic routes exist, the Sonogashira cross-coupling reaction remains the preeminent method for forming the critical aryl-alkyne C-C bond due to its reliability, functional group tolerance, and mild reaction conditions.[3][4][5]
For a scalable and safe synthesis, direct use of acetylene gas is impractical and hazardous. Our strategy circumvents this by employing (Trimethylsilyl)acetylene (TMSA) as a stable, liquid acetylene surrogate. The synthesis is therefore logically divided into two primary stages:
-
Sonogashira Coupling: Reaction of 1-Bromo-4-heptylbenzene with TMSA to form the silyl-protected intermediate, 1-heptyl-4-((trimethylsilyl)ethynyl)benzene.
-
Silyl Deprotection: Selective cleavage of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound.
This approach ensures safe handling, prevents unwanted side reactions (such as homocoupling of acetylene), and allows for straightforward purification of the intermediate and final product.
Mechanistic Insight and Causality
The Sonogashira Coupling Reaction
The Sonogashira reaction is a cornerstone of modern organic synthesis.[3] Its mechanism involves two synergistic catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 1-Bromo-4-heptylbenzene. This is typically the rate-determining step.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (TMSA) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the activated palladium complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to form the C-C bond of the product and regenerate the active Pd(0) catalyst, thus completing the cycle.
The choice of a mild amine base, such as triethylamine (NEt₃), is critical; it serves to neutralize the HBr formed during the reaction and facilitates the formation of the copper acetylide.[6]
The Silyl Deprotection Step
The trimethylsilyl group is an ideal protecting group for terminal alkynes. Its removal is typically achieved under mild conditions, preserving other functional groups.[7] The most common method involves a fluoride source, such as tetrabutylammonium fluoride (TBAF), which has a high affinity for silicon.[8][9] However, for scale-up, a simpler and more cost-effective method using a base like potassium carbonate in a protic solvent (methanol) is often preferred. The methoxide ion acts as the nucleophile, attacking the silicon center to cleave the Si-C bond.
Health and Safety Imperatives
A rigorous commitment to safety is paramount. The following hazards must be managed with appropriate engineering controls and Personal Protective Equipment (PPE).
-
(Trimethylsilyl)acetylene (TMSA): Highly flammable liquid and vapor.[10] Containers may build pressure and should be vented carefully.[11] It is an irritant; avoid inhalation and skin contact.[12][13] All handling must be conducted in a well-ventilated fume hood, away from ignition sources, using non-sparking tools.[11][13]
-
1-Bromo-4-heptylbenzene: Skin and eye irritant. Handle with gloves and safety glasses.
-
Palladium Catalysts (e.g., Pd(PPh₃)₂Cl₂): Toxic and should be handled with care, avoiding dust inhalation.
-
Copper(I) Iodide: Harmful if swallowed or inhaled.
-
Triethylamine (NEt₃): Flammable, corrosive, and toxic. Work in a fume hood is mandatory.
-
Solvents (Toluene, THF, Methanol): Flammable and associated with specific organ toxicities. Use in well-ventilated areas.
Required PPE: Flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
Detailed Experimental Protocols
Part A: Scale-Up Synthesis of 1-Heptyl-4-((trimethylsilyl)ethynyl)benzene
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 1-Bromo-4-heptylbenzene | 76287-49-5 | 255.20 | 50.0 g | 0.196 | 1.0 |
| (Trimethylsilyl)acetylene | 1066-54-2 | 98.22 | 23.1 g (33.5 mL) | 0.235 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 1.37 g | 0.00196 | 0.01 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.37 g | 0.00196 | 0.01 |
| Triethylamine (NEt₃) | 121-44-8 | 101.19 | 400 mL | - | - |
| Toluene | 108-88-3 | 92.14 | 400 mL | - | - |
Protocol
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for 20-30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Reagent Charging: To the flask, add 1-Bromo-4-heptylbenzene (50.0 g), Pd(PPh₃)₂Cl₂ (1.37 g), and CuI (0.37 g).
-
Solvent Addition: Add anhydrous toluene (400 mL) and triethylamine (400 mL) via cannula or a dropping funnel.
-
Substrate Addition: Begin vigorous stirring and add (Trimethylsilyl)acetylene (33.5 mL) dropwise over 15 minutes via syringe. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: a. Cool the mixture to room temperature. b. Dilute with 500 mL of ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the pad with an additional 100 mL of ethyl acetate.[14] c. Combine the organic filtrates and transfer to a separatory funnel. d. Wash the organic layer successively with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (1 x 200 mL), and brine (1 x 200 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a dark oil, is purified by vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) to yield the product as a clear, pale-yellow oil.
Part B: Deprotection to Yield this compound
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| TMS-protected Intermediate | - | 272.51 | 45.0 g | 0.165 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.5 g | 0.033 | 0.2 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 300 mL | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - | - |
Protocol
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve the TMS-protected intermediate (45.0 g) in methanol (300 mL).
-
Reagent Addition: Add potassium carbonate (4.5 g) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.
-
Workup: a. Once the reaction is complete, remove the methanol under reduced pressure. b. Dissolve the resulting residue in dichloromethane (200 mL) and water (200 mL). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2 x 50 mL). d. Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[15]
-
Purification: The crude product can be purified by flash column chromatography (silica gel, eluting with hexanes) to afford this compound as a colorless oil.
Data Summary and Visualization
Table of Expected Results
| Parameter | Value |
| Step A: Coupling | |
| Theoretical Yield | 53.4 g |
| Typical Experimental Yield | 45-50 g (85-94%) |
| Step B: Deprotection | |
| Theoretical Yield | 33.1 g (based on 45g input) |
| Typical Experimental Yield | 30-32 g (90-96%) |
| Overall Yield | 77-89% |
| Final Purity (by GC) | >98% |
Visual Workflow of the Synthesis
Caption: Overall workflow for the two-step synthesis of this compound.
Chemical Reaction Scheme
Caption: The two-step chemical transformation from starting materials to the final product.
References
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ScienceOpen.[Link]
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The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Acme Synthetic Chemicals.[Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México.[Link]
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Troubleshooting & Optimization
Navigating the Challenges of Sonogashira Couplings with Alkyl-Substituted Aryl Halides: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling, a powerful tool for forging carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, is a staple in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products.[1][2][3] However, when working with alkyl-substituted aryl halides, which are electron-rich, researchers can encounter specific challenges that lead to frustratingly low yields and reaction failures. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these hurdles and achieve successful couplings.
Troubleshooting Guide: Addressing Common Issues in Real-Time
Here, we address specific problems you might be facing in the lab with practical, evidence-based solutions.
Q1: My Sonogashira reaction with an alkyl-substituted (electron-rich) aryl halide is resulting in a low yield or failing to proceed. What are the likely culprits and how can I fix it?
Low yields with electron-rich aryl halides are a common frustration. The electron-donating nature of the alkyl group can slow down the crucial oxidative addition step in the palladium catalytic cycle.[4][5] Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Catalyst and Ligand System:
-
Palladium Source: While Pd(PPh₃)₄ is a workhorse, it can be sensitive to air and moisture.[6] Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[1][6]
-
Ligand Choice is Critical: Standard triphenylphosphine ligands may not be sufficient for activating electron-rich aryl halides. Switching to more electron-rich and sterically bulky phosphine ligands can significantly enhance the rate of oxidative addition.[4] N-heterocyclic carbenes (NHCs) have also shown promise as effective ligands in these challenging couplings.[4][7]
Recommended Ligands for Electron-Rich Aryl Halides:
| Ligand Type | Examples | Key Advantages |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, XPhos, SPhos | Enhance oxidative addition rate and catalyst stability.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can effectively replace phosphine ligands.[4][7] |
2. Optimize Your Reaction Conditions:
-
Solvent Matters: While THF is common, it can sometimes promote the formation of palladium black (catalyst decomposition).[8] Consider switching to other solvents like acetonitrile, or in some cases, running the reaction in neat amine base.[8][9] Toluene can also be a good choice, particularly at elevated temperatures.[10]
-
Base Selection: An amine base is required to deprotonate the alkyne.[6] Triethylamine and diisopropylamine are frequently used.[6] Ensure your base is dry and used in an appropriate excess. For particularly stubborn couplings, a stronger base like Cs₂CO₃ might be necessary, though it can sometimes lead to decomposition of starting materials.[11]
-
Temperature: While many Sonogashira reactions proceed at room temperature, electron-rich aryl bromides and chlorides often require heating to achieve a reasonable reaction rate.[1][6] Monitor your reaction for signs of catalyst decomposition (palladium black formation) at higher temperatures.
Troubleshooting Flowchart for Low Yields
A decision tree for troubleshooting low-yielding Sonogashira reactions.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
The formation of alkyne dimers, a result of the Glaser coupling, is a common and undesirable side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[1][6]
Strategies to Suppress Glaser Coupling:
-
Rigorous Degassing: Oxygen is a key culprit in promoting Glaser coupling.[6] Ensure your solvent and reaction mixture are thoroughly degassed. Standard techniques include freeze-pump-thaw cycles or bubbling an inert gas (argon or nitrogen) through the solvent.
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to run the reaction without a copper co-catalyst.[1][12] Copper-free Sonogashira reactions are well-established and often preferred for this reason.[1] These reactions may require specific ligands or slightly different conditions to proceed efficiently.[6]
-
Use of a Reducing Agent: The addition of a reducing agent can help to prevent the oxidation of the Cu(I) species that is necessary for the Glaser coupling mechanism.[13]
-
Protecting the Alkyne: In some cases, using a silyl-protected alkyne (e.g., TMS-acetylene) and deprotecting it in a subsequent step can prevent homocoupling.[14]
Q3: My palladium catalyst is turning into a black precipitate (palladium black). What's causing this and how can I prevent it?
The formation of palladium black is a clear sign of catalyst decomposition and a common reason for reaction failure.[6]
Causes and Prevention of Palladium Black Formation:
-
Oxygen Contamination: As with Glaser coupling, oxygen can lead to the degradation of the palladium catalyst. Rigorous degassing is crucial.[15]
-
Impurities: Impurities in your starting materials or solvent can poison the catalyst.[6] Ensure the purity of your aryl halide and alkyne.
-
Inappropriate Solvent: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[8] If you are consistently observing this issue, a change of solvent is warranted.
-
High Temperatures: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition.[16]
Frequently Asked Questions (FAQs)
Q4: What is the reactivity order for aryl halides in the Sonogashira coupling?
The reactivity of the aryl halide has a significant impact on the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl .[1][6][16] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1][6] Aryl chlorides are generally the least reactive and often require specialized catalysts and more forcing conditions.[17]
Q5: How do I properly degas my reaction mixture?
Effective degassing is critical for the success of many Sonogashira couplings. Here are two common methods:
-
Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved oxygen.
-
Freeze the reaction mixture in a Schlenk flask using liquid nitrogen.
-
Once frozen, apply a high vacuum to the flask.
-
Close the stopcock to the vacuum and allow the mixture to thaw completely. You will often see bubbles of gas being released.
-
Repeat this cycle at least three times.
-
-
Inert Gas Sparging:
-
Bubble a stream of an inert gas (argon or nitrogen) through the solvent for at least 15-30 minutes.
-
This method is simpler than freeze-pump-thaw but may be less effective for completely removing all dissolved oxygen.
-
Q6: I've successfully completed my reaction, but I'm struggling with purification. What are some common challenges?
Purification of Sonogashira products can sometimes be tricky due to the presence of catalyst residues and byproducts.
-
Removal of Palladium and Copper: After the reaction, it's common to have residual palladium and copper salts. A simple workup step can often help. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter it through a short plug of Celite®.[15][16] This will help to remove a significant portion of the insoluble catalyst residues.[15]
-
Column Chromatography: Flash column chromatography is the most common method for purifying the final product.[18] The choice of eluent will depend on the polarity of your product. A mixture of hexane and ethyl acetate is a common starting point.[18]
Catalytic Cycle of the Sonogashira Coupling
Sources
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- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
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- 18. thalesnano.com [thalesnano.com]
Technical Support Center: Optimizing Sonogash-ira Reactions for 1-Ethynyl-4-heptylbenzene
Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specific focus on the synthesis of 1-Ethynyl-4-heptylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals and organic materials, due to the mild reaction conditions often employed.[1][4] This guide will provide you with the technical insights and practical solutions needed to master this reaction for your specific application.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the Sonogashira coupling for the synthesis of this compound.
Question: My reaction is showing low to no yield of the desired this compound product. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a common frustration. A systematic approach to troubleshooting is key. Here’s a breakdown of potential culprits and their solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for failure.
-
Palladium(0) Source: If you are using a Pd(0) catalyst like Pd(PPh₃)₄, be aware of its sensitivity to air and moisture.[5] Ensure it has been stored under an inert atmosphere. Using a fresh batch is always a good starting point.
-
Palladium(II) Pre-catalyst: Pd(II) sources such as PdCl₂(PPh₃)₂ are generally more stable.[1][5] However, their reduction to the active Pd(0) species in situ can be hampered by various factors. This reduction is often facilitated by an amine or phosphine ligand in the reaction mixture.[1]
-
Recommendation: Start with a fresh, high-quality catalyst. If using a Pd(II) pre-catalyst, ensure your reaction conditions are conducive to its reduction.
-
-
Reagent Quality and Purity: Impurities in your starting materials can "poison" the catalyst.
-
Aryl Halide: Ensure your aryl halide (e.g., 1-bromo-4-heptylbenzene or 1-iodo-4-heptylbenzene) is pure. The reactivity order for the halide is I > Br > Cl.[5] For less reactive bromides or chlorides, more forcing conditions may be necessary.[6]
-
This compound (as a starting material if applicable) or the terminal alkyne: The terminal alkyne must be free of impurities.
-
Copper(I) Co-catalyst: If you are using a copper co-catalyst, such as CuI, be aware that it can degrade over time. A discolored (greenish or brown) batch should be discarded in favor of a fresh, off-white to light tan solid.[7]
-
Recommendation: Purify your starting materials if their quality is questionable. Always use fresh, high-purity reagents.
-
-
Reaction Conditions: The reaction environment is critical.
-
Anaerobic Conditions: The Sonogashira reaction, especially the traditional copper-catalyzed version, should be run under an inert atmosphere (argon or nitrogen).[3] Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and can also deactivate the Pd(0) catalyst.[1][5]
-
Solvent: The solvent must be anhydrous and degassed. Common choices include THF, DMF, and amines like triethylamine, which can also act as the base.[1][8] Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black (decomposed catalyst).[5][7]
-
Base: A suitable base, typically an amine like triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.[5][9] Ensure the base is dry and used in an appropriate excess.
-
Temperature: While many Sonogashira reactions proceed at room temperature, less reactive substrates may require gentle heating.[1][5] However, excessive heat can lead to catalyst decomposition.[10]
-
Recommendation: Thoroughly degas your solvent and reagents. Run the reaction under a positive pressure of an inert gas. Optimize your solvent and base, ensuring they are anhydrous. If using a less reactive aryl halide, a moderate increase in temperature may be beneficial.
-
Question: I am observing a significant amount of a side product that I suspect is the homocoupled dimer of my alkyne. How can I minimize this?
Answer:
The formation of alkyne dimers, a result of Glaser coupling, is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[1] Here’s how to address it:
-
Minimize Oxygen: Oxygen is a key promoter of Glaser coupling.[11]
-
Recommendation: Rigorous degassing of all solvents and reagents is paramount. Techniques like freeze-pump-thaw cycles are highly effective. Maintaining a strict inert atmosphere throughout the reaction is crucial. Some protocols even suggest using a dilute hydrogen atmosphere to suppress homocoupling.[11]
-
-
Reduce Copper Concentration: High concentrations of the copper(I) co-catalyst can favor the homocoupling pathway.[8]
-
Recommendation: Decrease the loading of your copper catalyst.
-
-
Consider Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[1][12][13]
Question: A black precipitate has formed in my reaction flask. What is it, and what should I do?
Answer:
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition of your palladium catalyst.[5] This leads to a loss of catalytic activity and a stalled reaction.
-
Causes:
-
Impurities: As mentioned earlier, impurities in reagents or solvents can lead to catalyst decomposition.
-
Inappropriate Solvent: Certain solvents may be more prone to causing this issue.
-
Incorrect Temperature: Overheating the reaction can accelerate catalyst decomposition.
-
-
Solutions:
-
Prevention: The best approach is prevention. Use high-purity, anhydrous, and degassed reagents and solvents. Optimize the reaction temperature to be as mild as possible while still achieving a reasonable reaction rate.
-
Remediation (with caution): In some cases, if the reaction has stalled early, adding a fresh portion of the catalyst and ligand might restart the reaction. However, it's often more effective to restart the reaction with fresh materials and optimized conditions.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Sonogashira reaction in the context of synthesizing this compound.
Q1: What is the fundamental mechanism of the Sonogashira reaction?
A1: The Sonogashira reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[2][14]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-4-heptylbenzene) to form a Pd(II) complex.[2]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide (formed in the copper cycle) to exchange the halide for the alkyne group.[2]
-
Reductive Elimination: The resulting complex undergoes reductive elimination to form the desired product (this compound) and regenerate the Pd(0) catalyst.[2]
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is more reactive towards the palladium complex than the terminal alkyne itself.
-
In copper-free Sonogashira reactions , the mechanism is slightly different, and the activation of the alkyne is thought to occur through a different pathway, potentially involving the palladium catalyst directly or through a Pd-Pd transmetalation.[1][15]
Q2: Which palladium catalyst and ligand combination is best for my reaction?
A2: The optimal choice depends on the specific reactivity of your substrates.
-
Common Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used and effective for many applications.[1][2]
-
Ligands: The choice of phosphine ligand can significantly impact the reaction. Electron-rich and sterically bulky ligands can increase the rate of oxidative addition.[2][16] For less reactive aryl halides, ligands like P(t-Bu)₃ have shown to be effective.[17] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[2]
Q3: What is the role of the base in the Sonogashira reaction?
A3: The base plays a crucial role in deprotonating the terminal alkyne, making it a more potent nucleophile.[1][5] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent as well.[1] For less reactive substrates, stronger inorganic bases like cesium carbonate (Cs₂CO₃) may be employed.[1]
Q4: Can I run the Sonogashira reaction in water or under aerobic conditions?
A4: While traditional Sonogashira reactions require anhydrous and anaerobic conditions, significant progress has been made in developing more sustainable protocols.[3] Several methods have been reported for conducting the reaction in water, often with the aid of specific ligands or surfactants.[18][19] Additionally, air-stable palladium catalysts have been developed that allow the reaction to be performed under ambient conditions.[1]
Visualizing the Sonogashira Reaction
To further clarify the reaction process, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycles of the Sonogashira reaction.
Caption: A workflow for troubleshooting low-yield Sonogashira reactions.
Optimized Protocol for Sonogashira Coupling of 1-Iodo-4-heptylbenzene with a Terminal Alkyne
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on the specific terminal alkyne used.
| Reagent | Amount | Molar Equiv. |
| 1-Iodo-4-heptylbenzene | 1.0 mmol | 1.0 |
| Terminal Alkyne | 1.1 mmol | 1.1 |
| PdCl₂(PPh₃)₂ | 0.02 mmol | 0.02 |
| CuI | 0.04 mmol | 0.04 |
| Triethylamine (Et₃N) | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-iodo-4-heptylbenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous, degassed triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 17, 2026, from [Link]
-
The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Retrieved January 17, 2026, from [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved January 17, 2026, from [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020, May 7). Retrieved January 17, 2026, from [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling - Organic Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). Retrieved January 17, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved January 17, 2026, from [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (2017, February 23). Retrieved January 17, 2026, from [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025, August 9). Retrieved January 17, 2026, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 17, 2026, from [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved January 17, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 17, 2026, from [Link]
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved January 17, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Sonogashira Coupling. (n.d.). Retrieved January 17, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved January 17, 2026, from [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved January 17, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved January 17, 2026, from [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central. (2018, November 16). Retrieved January 17, 2026, from [Link]
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. (2025, March 3). Retrieved January 17, 2026, from [Link]
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Preventing homocoupling side reactions in 4-heptylphenylacetylene synthesis
Mitigating Homocoupling Side Reactions in Sonogashira Coupling
Introduction
Welcome to the technical support center for the synthesis of 4-heptylphenylacetylene. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing the Sonogashira cross-coupling reaction. A common and often frustrating challenge in this synthesis is the formation of a homocoupling byproduct, 1,4-bis(4-heptylphenyl)buta-1,3-diyne, which arises from the dimerization of the terminal alkyne. This unwanted side reaction, often referred to as Glaser coupling, can significantly reduce the yield of the desired product and complicate purification.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand the root causes of homocoupling and implement effective strategies to minimize its occurrence. By focusing on the causality behind experimental choices, we aim to provide you with the expertise to optimize your reaction conditions and achieve a successful synthesis.
Understanding the Problem: Homocoupling in Sonogashira Reactions
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4] While highly efficient, the presence of the copper co-catalyst and oxygen can promote the oxidative homocoupling of the terminal alkyne, leading to the formation of a symmetric 1,3-diyne.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in the synthesis of 4-heptylphenylacetylene via Sonogashira coupling?
A1: The primary driver of homocoupling is the copper(I) co-catalyst, which, in the presence of an oxidant (typically atmospheric oxygen), facilitates the dimerization of the terminal alkyne (Glaser coupling).[1][3] The copper acetylide intermediate, crucial for the Sonogashira catalytic cycle, can undergo oxidative coupling, leading to the formation of the unwanted 1,4-bis(4-heptylphenyl)buta-1,3-diyne.[5]
Q2: How can I visually identify if homocoupling is a significant issue in my reaction?
A2: While definitive identification requires analytical techniques like TLC, LC-MS, or GC-MS, you might observe the formation of a precipitate that is less soluble than your desired product. The homocoupled dimer is a larger, more symmetrical molecule and may have different solubility characteristics. During column chromatography, the dimer will likely have a different retention factor (Rf) than the desired cross-coupled product.
Q3: Are there reaction conditions that are more prone to homocoupling?
A3: Yes, several factors can exacerbate homocoupling:
-
Presence of Oxygen: Reactions not performed under an inert atmosphere are highly susceptible.[3][7]
-
High Copper(I) Concentration: Using an excessive amount of the copper co-catalyst can favor the homocoupling pathway.[8]
-
High Reaction Temperature: Elevated temperatures can sometimes increase the rate of the undesired homocoupling reaction.[9]
-
Prolonged Reaction Times: Allowing the reaction to stir for an extended period, especially after the aryl halide has been consumed, can lead to increased dimer formation.
Q4: Is it possible to perform the Sonogashira reaction without a copper co-catalyst to avoid homocoupling?
A4: Absolutely. Copper-free Sonogashira protocols have been developed specifically to circumvent the issue of homocoupling.[6][10] These methods often require adjustments to the reaction conditions, such as using a different base, a more specialized palladium catalyst/ligand system, or higher temperatures to achieve good yields.[11]
Troubleshooting Guide: Step-by-Step Solutions to Minimize Homocoupling
This section provides actionable steps to troubleshoot and optimize your synthesis of 4-heptylphenylacetylene.
Issue 1: Significant Formation of Homocoupled Dimer (>10%)
Root Cause Analysis: The most likely culprit is the presence of oxygen in your reaction system, which promotes the copper-catalyzed oxidative dimerization of 4-heptylphenylacetylene.
Solutions:
-
Implement Rigorous Inert Atmosphere Techniques:
-
Degassing Solvents: Before use, thoroughly degas all solvents (e.g., THF, DMF, amines) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[7]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform three freeze-pump-thaw cycles on your solvent. This is a highly effective method for removing dissolved oxygen.
-
Reaction Setup: Assemble your glassware while hot to drive off adsorbed moisture and purge the entire apparatus with an inert gas before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.[12]
-
-
Optimize the Copper(I) Co-catalyst Concentration:
-
Minimize Copper(I) Loading: While essential for the traditional Sonogashira reaction, use the minimum effective amount of the copper(I) salt (e.g., CuI). Start with a low loading (e.g., 1-2 mol%) and incrementally increase if the reaction is sluggish.
-
Slow Addition of Alkyne: Adding the 4-heptylphenylacetylene slowly to the reaction mixture can help maintain a low concentration of the terminal alkyne, thus disfavoring the bimolecular homocoupling reaction.[8]
-
-
Employ a Diluted Hydrogen Atmosphere:
Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for homocoupling.
Issue 2: Low Yield of 4-Heptylphenylacetylene Despite Low Homocoupling
Root Cause Analysis: If homocoupling is not the primary issue, low yields may stem from inefficient catalyst activity, suboptimal reaction conditions, or impure starting materials.
Solutions:
-
Evaluate Your Catalyst System:
-
Palladium Source: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is active. Older catalysts can lose activity. Consider using a fresh batch or a more robust pre-catalyst.
-
Ligand Choice: For copper-free systems, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can often improve catalytic activity.[5]
-
-
Optimize Reaction Parameters:
-
Base: The amine base (e.g., triethylamine, diisopropylamine) serves as both a solvent and to neutralize the HX byproduct. Ensure it is anhydrous and in sufficient excess.[3]
-
Solvent: The choice of solvent can significantly impact the reaction.[13] While amines are often used as the solvent, co-solvents like THF or DMF can be beneficial.
-
Temperature: Sonogashira reactions are typically run under mild conditions, often at room temperature.[3] However, if the reaction is slow, gentle heating (e.g., 40-50 °C) may be necessary, but be mindful that this could also increase homocoupling.[9]
-
Parameter Optimization Table
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Atmosphere | Inert (Argon/Nitrogen) | Use diluted H₂/Inert gas mix | Suppresses oxidative homocoupling pathway.[1] |
| Copper(I) Salt | 2-5 mol% CuI | Reduce to 1-2 mol% or eliminate | Minimizes the primary catalyst for Glaser coupling.[8] |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Use fresh catalyst; consider bulky phosphine ligands | Ensures high catalytic activity for the desired cross-coupling.[5] |
| Base | Triethylamine (solvent) | Use anhydrous, freshly distilled amine | Prevents catalyst deactivation and ensures efficient HX scavenging.[3] |
| Temperature | Room Temperature | Gentle heating (40-50 °C) if slow | Balances reaction rate with potential for increased side reactions.[9] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol is for the synthesis of 4-heptylphenylacetylene from 1-bromo-4-heptylbenzene and ethynylbenzene.
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.015 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add 1-bromo-4-heptylbenzene (1.0 eq) followed by anhydrous, degassed triethylamine (used as solvent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-heptylphenylacetylene (1.2 eq) dropwise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative to minimize homocoupling by eliminating the copper co-catalyst.
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., (AllylPdCl)₂ with a suitable phosphine ligand like P(t-Bu)₃).[11]
-
Evacuate and backfill the flask with argon three times.
-
Add 1-bromo-4-heptylbenzene (1.0 eq) and the chosen base (e.g., Cs₂CO₃, 2.0 eq).[14]
-
Add the anhydrous, degassed solvent (e.g., DMF, acetonitrile).[11][14]
-
Add 4-heptylphenylacetylene (1.2 eq).
-
Stir the reaction at the optimized temperature (may require heating, e.g., 80 °C) and monitor by TLC.[11]
-
Work-up and purification are similar to the standard protocol.
Catalytic Cycle and Side Reaction
Caption: Sonogashira cycle and Glaser side reaction.
References
-
Sonogashira coupling. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Gelb, M. H. (2004). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 6(6), 843–846. [Link]
-
Sonogashira Coupling. In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Copper-free Sonogashira coupling. In The chemical reaction database. Retrieved January 17, 2026, from [Link]
-
Shafiee, M., & Droudi, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344–7371. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
da Rosa, G. P., de Souza, A. H. M. S., & Ebeling, G. (2014). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 25(8), 1461–1467. [Link]
-
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. (2017). The Journal of Organic Chemistry, 82(19), 10599–10603. [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. In ResearchGate. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling. In Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Jana, A., & Sengupta, S. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 14269–14283. [Link]
-
Shafiee, M., & Droudi, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344–7371. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? In ResearchGate. Retrieved January 17, 2026, from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF. [Link]
-
Sonogashira Cross-Coupling. In J&K Scientific LLC. Retrieved January 17, 2026, from [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1-10. [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. In ResearchGate. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Synthesis of 1-Ethynyl-4-heptylbenzene
Welcome to the technical support center for the synthesis of 1-Ethynyl-4-heptylbenzene (CAS 79887-12-0)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This compound is a valuable building block in the development of pharmaceuticals and advanced materials, such as liquid crystals[4]. Its efficient synthesis is therefore of significant interest.
The most prevalent and versatile method for synthesizing this and similar aryl alkynes is the Sonogashira cross-coupling reaction[4][5][6]. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and typically a copper(I) co-catalyst[5][7]. While powerful, this reaction is sensitive to a variety of parameters that can impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via Sonogashira coupling.
Q1: My reaction yield is low or I'm getting no product at all. What should I investigate?
A low or non-existent yield in a Sonogashira coupling can be attributed to several factors, primarily related to the catalyst, reagents, or reaction conditions[8].
Potential Cause A: Inactive Catalyst System
The palladium catalyst is the heart of the reaction, and its activity is paramount.
-
Palladium Catalyst Oxidation: Zerovalent palladium [Pd(0)] complexes, like Pd(PPh₃)₄, are the active catalytic species but are sensitive to air and can oxidize, rendering them inactive[8].
-
Copper Co-catalyst Degradation: The copper(I) iodide (CuI) co-catalyst can also degrade over time.
-
Solution: Use a fresh bottle of CuI. Its color should be off-white or light tan; a significant green or blue tint indicates oxidation to Cu(II), which is ineffective.
-
Potential Cause B: Sub-optimal Reaction Conditions
The reaction environment is critical for success.
-
Insufficient Inert Atmosphere: Oxygen can lead to the highly undesirable Glaser-Hay homocoupling of the alkyne, consuming your starting material and reducing the yield of the desired cross-coupled product[10][11][12].
-
Solution: Ensure your reaction is performed under strictly anaerobic conditions. This can be achieved by using standard Schlenk line techniques or by thoroughly degassing your solvent and reagents before use[8].
-
-
Incorrect Temperature: The reactivity of the aryl halide dictates the required temperature. Aryl iodides are the most reactive, followed by bromides, and then chlorides[8][11]. For an aryl bromide like 1-bromo-4-heptylbenzene, room temperature may be insufficient[13].
Potential Cause C: Poor Reagent Quality
The purity of your starting materials and solvent can significantly impact the reaction.
-
Wet Solvents or Base: Water can interfere with the catalytic cycle. The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous.
-
Solution: Use freshly distilled, anhydrous solvents and bases. Storing them over molecular sieves is also recommended.
-
-
Impurities in Starting Materials: Impurities in the 1-bromo-4-heptylbenzene or the alkyne source can poison the catalyst.
-
Solution: Purify starting materials if their purity is questionable.
-
Q2: I'm observing a significant amount of a side-product that I suspect is the homocoupled alkyne. How can I minimize this?
The formation of a dimeric alkyne byproduct is a classic sign of Glaser-Hay coupling, a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen[10][11][14].
Strategies to Minimize Alkyne Homocoupling:
-
Strictly Anaerobic Conditions: As mentioned above, rigorously exclude oxygen from your reaction. This is the most critical factor in preventing Glaser coupling[8][11].
-
Copper-Free Conditions: The copper co-catalyst is essential for the Glaser coupling pathway. Running the reaction without CuI can eliminate this side product[5][10][15]. Note that copper-free reactions may require different ligands, bases, or higher temperatures to proceed efficiently[8].
-
Use of a Protecting Group: Employing a protected alkyne, such as trimethylsilyl (TMS) acetylene, prevents homocoupling as there is no terminal proton to be removed for the dimerization[16][17]. The TMS group can be easily removed in a subsequent step[18][19].
-
Hydrogen Atmosphere: Some studies have shown that conducting the reaction under a diluted hydrogen atmosphere can significantly reduce homocoupling[20][21].
Q3: My reaction has turned black and stalled. What does this mean?
The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution[8]. This removes the active catalyst from the reaction, causing it to stall.
Causes and Prevention of Palladium Black Formation:
-
High Temperatures: Excessive heat can promote catalyst decomposition.
-
Inappropriate Solvent: Some solvents may not effectively stabilize the catalytic species. While often used, THF has been anecdotally reported to sometimes promote the formation of palladium black[22].
-
Impurities: As mentioned, impurities can poison and decompose the catalyst.
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center. Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity[9][23].
Solution: If palladium black has formed, the reaction is likely unsalvageable. For future attempts, consider using a more robust ligand, ensuring high-purity reagents and solvents, and optimizing the reaction temperature.
Experimental Protocols & Workflows
Protocol 1: Sonogashira Coupling of 1-Bromo-4-heptylbenzene with Trimethylsilylacetylene
This two-step procedure utilizes a protected alkyne to avoid homocoupling side reactions.
Step 1: Coupling Reaction
-
To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-heptylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed triethylamine (Et₃N) or another suitable amine base/solvent (e.g., diisopropylamine)[8][24].
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction at a predetermined optimal temperature (e.g., 60 °C) and monitor its progress by Thin-Layer Chromatography (TLC)[8].
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like diethyl ether, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product, trimethyl((4-heptylphenyl)ethynyl)silane, by column chromatography on silica gel[25][26].
Step 2: Deprotection of the TMS Group
-
Dissolve the purified TMS-protected alkyne (1.0 eq) in a solvent such as methanol (MeOH) or tetrahydrofuran (THF)[18][19].
-
Add a deprotecting agent. A mild base like potassium carbonate (K₂CO₃) in methanol is a common and effective choice[18][19]. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used[4][16].
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed[18].
-
Remove the solvent under reduced pressure, add water, and extract the product with a nonpolar solvent (e.g., hexane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield the final product, this compound. Further purification by column chromatography may be necessary.
Workflow Diagrams
Frequently Asked Questions (FAQs)
-
Q: What is the optimal catalyst loading?
-
Q: Can I use a different base?
-
A: Yes. While triethylamine and diisopropylamine are common, other bases like potassium carbonate or cesium carbonate can also be used, though they may require different solvents and temperatures[5]. The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions.
-
-
Q: Is an inert atmosphere absolutely necessary?
-
A: For the copper-catalyzed version, yes. An inert atmosphere is critical to prevent the Glaser-Hay homocoupling of the alkyne, which is promoted by oxygen[8][10][11]. For copper-free variants, it is still highly recommended to prevent the degradation of the palladium catalyst and phosphine ligands.
-
-
Q: How does the choice of aryl halide affect the reaction?
-
A: The reactivity order is I > Br > Cl[8][11]. 1-Iodo-4-heptylbenzene would react under milder conditions (likely room temperature) than 1-bromo-4-heptylbenzene. If you were to use 1-chloro-4-heptylbenzene, it would require more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands to facilitate the difficult oxidative addition step[23].
-
Data Summary
The following table summarizes key parameters and considerations for optimizing the Sonogashira coupling for the synthesis of this compound.
| Parameter | Recommendation for 1-bromo-4-heptylbenzene | Rationale & Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%) or Pd(PPh₃)₄ (1-2 mol%) | Pd(II) precatalysts are more air-stable. Pd(0) is the active species but requires inert atmosphere handling[5][8]. |
| Copper Co-catalyst | CuI (2-4 mol%) | Increases reaction rate but can cause alkyne homocoupling. Omit for copper-free protocols[5][10]. |
| Alkyne Source | Trimethylsilylacetylene (TMSA) | Using a protected alkyne prevents Glaser coupling. Requires a subsequent deprotection step[16][17]. |
| Base/Solvent | Anhydrous, degassed Et₃N or Diisopropylamine (DIPA) | Acts as both base and solvent. Must be anhydrous to prevent side reactions[5][8]. |
| Temperature | 50 - 80 °C | Aryl bromides are less reactive than iodides and typically require heating for efficient reaction[13]. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst degradation and oxygen-promoted alkyne homocoupling[8][11]. |
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Doubleday, W. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Retrieved from [Link]
-
Alonso, D. A., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(20), 4435-4439. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1363-1370. Retrieved from [Link]
-
Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
-
Liu, Y., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(4), 6335-6351. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions on Aryl Bromide Substrates. Retrieved from [Link]
-
Inorganics. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-Ethynyl-4-pentylbenzene. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 79887-12-0. Retrieved from [Link]
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NovaChemistry. (n.d.). This compound, CasNo.79887-12-0. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]
-
Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylene Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in the Synthesis of 1-Ethynyl-4-heptylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Ethynyl-4-heptylbenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with catalyst performance during this specific Sonogashira cross-coupling reaction. We will explore the common pitfalls of catalyst deactivation, providing in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis. The format is designed to help you quickly diagnose the problem and take corrective action.
Q1: My reaction is sluggish, stalls before completion, or fails to initiate. What are the likely catalyst-related causes?
A1: A stalled or sluggish reaction is one of the most common issues in Sonogashira couplings and is often directly linked to the deactivation of the palladium catalyst. The active catalytic species is a Pd(0) complex, which is highly sensitive to the reaction environment.
Potential Causes & Solutions:
-
Oxygen Contamination: The Pd(0) catalyst and phosphine ligands are readily oxidized by trace oxygen, rendering them inactive. The oxidation of triphenylphosphine to triphenylphosphine oxide, for example, can destabilize the palladium complex, leading to catalyst death.[1]
-
Protocol: Ensure all solvents are rigorously degassed before use (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your glassware hot from the oven and under a positive pressure of an inert gas (Argon or high-purity Nitrogen). Maintain the inert atmosphere throughout the entire reaction.
-
-
Insufficiently Reactive Pre-catalyst: The reaction relies on the in-situ formation of the active Pd(0) species from a more stable pre-catalyst like PdCl₂(PPh₃)₂.[1] If this reduction is inefficient, the catalytic cycle cannot begin in earnest.
-
Protocol: If using a Pd(II) pre-catalyst, ensure your reaction conditions facilitate its reduction. The amine base often aids in this process. Alternatively, starting directly with a Pd(0) source like Pd(PPh₃)₄ can be beneficial, though it is less stable to air and requires more careful handling.
-
-
Low Reaction Temperature (for Aryl Bromides): The rate-limiting step in the catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) center.[1][2] While aryl iodides are highly reactive, the corresponding 4-heptyl-bromobenzene is less so and typically requires heating to proceed at a reasonable rate.[2][3]
-
Protocol: If using 4-heptyl-bromobenzene, consider increasing the reaction temperature. A temperature range of 60-100°C is common, but this must be balanced against the risk of thermally induced catalyst decomposition.[3]
-
Q2: I'm observing a black or dark-brown precipitate forming in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is almost certainly palladium black , which consists of agglomerated, elemental palladium nanoparticles.[4] Its formation is a clear visual indicator of irreversible catalyst deactivation and is a primary failure mode in many cross-coupling reactions.
Causality: The active catalyst is a mononuclear palladium complex. If the supporting ligands (e.g., phosphines) dissociate from the metal center, the "naked" palladium atoms will rapidly aggregate, precipitating out of the solution as inactive metal.[4]
Prevention Strategies:
-
Strict Anaerobic Conditions: As mentioned in Q1, oxygen degrades the phosphine ligands that stabilize the palladium, leading to aggregation.
-
Temperature Management: Excessively high temperatures can accelerate both ligand dissociation and the rate of palladium aggregation. Avoid localized overheating by using an oil bath and ensuring efficient stirring.
-
Appropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be robust enough under forcing conditions.
-
Recommendation: Employing bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can form more stable palladium complexes that are less prone to dissociation.[5][6] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives for creating highly stable and active catalysts.[5]
-
Workflow: Diagnosing and Preventing Pd Black Formation
Caption: A decision tree for troubleshooting the formation of palladium black.
Q3: My yields are inconsistent. One batch works perfectly, the next gives only 50% yield. Could this be a catalyst issue?
A3: Yes, inconsistent yields are frequently traced back to subtle variations in catalyst activity. The Sonogashira reaction can be sensitive to trace impurities that are not always obvious.[7]
Key Factors for Reproducibility:
-
Reagent Purity:
-
Aryl Halide: Ensure the 4-heptyl-iodobenzene (or bromobenzene) is pure. Some synthetic routes can leave behind trace impurities that may act as catalyst poisons.
-
Amine Base: The quality of the amine base (e.g., triethylamine, diisopropylamine) is critical. Peroxides can form in aged amines exposed to air, which will rapidly kill the catalyst. Use freshly distilled or newly opened bottles of high-purity amine.
-
Copper(I) Source: The CuI co-catalyst should be off-white or very light tan. If it is green or brown, it has likely oxidized to Cu(II), which is ineffective and can interfere with the reaction.
-
-
Trace Metal Contamination: It has been shown that trace metal impurities in reagents or salts can significantly impact catalytic cycles, sometimes acting as inhibitors.[7][8] Using high-purity, trusted reagents is paramount.
-
Solvent Quality: Ensure you are using anhydrous grade solvents. Water is not always detrimental (some protocols use aqueous media), but its presence should be a controlled parameter, not an accidental variable.[9]
Q4: I'm seeing a lot of a side product that appears to be the homocoupling of my alkyne (Glaser coupling). How is this related to the catalysts?
A4: The formation of a 1,4-disubstituted-1,3-diyne is a classic side reaction in Sonogashira chemistry known as Glaser coupling. This is not a palladium-mediated process but is instead promoted by the copper(I) co-catalyst , especially in the presence of oxygen.[1]
Mechanism: The copper acetylide intermediate, which is meant to undergo transmetalation with the palladium center, can instead undergo oxidative dimerization.
Solutions:
-
Minimize Oxygen: This is the most effective solution. Rigorous exclusion of air will suppress the oxidative homocoupling pathway.
-
Reduce Copper Loading: Use the minimum effective amount of CuI (typically 1-5 mol%).
-
Employ a Copper-Free Protocol: If homocoupling remains a persistent issue, a copper-free Sonogashira reaction is an excellent alternative.[1] These reactions often require a different base (e.g., piperidine, pyrrolidine) and may need slightly higher palladium catalyst loadings but completely eliminate the Glaser coupling side reaction.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary catalysts for synthesizing this compound?
A1: The synthesis is a Sonogashira reaction, which employs a dual catalytic system.[1]
-
Palladium Catalyst (Pre-catalyst): The workhorse of the reaction, responsible for the C-C bond formation. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[2]
-
Copper Co-catalyst: Typically Copper(I) iodide (CuI). Its role is to react with the terminal alkyne to form a copper acetylide intermediate, which facilitates the crucial transmetalation step with the palladium center, often accelerating the reaction.[1][10]
Q2: What are the main chemical pathways for palladium catalyst deactivation?
A2: There are three primary deactivation mechanisms that can occur during the Sonogashira coupling.
| Deactivation Pathway | Description | Common Cause |
| Aggregation | The active, soluble Pd(0)L₂ species loses its ligands and aggregates into catalytically inactive, insoluble palladium metal (Pd black).[4] | High temperature, poor ligand stability, presence of oxygen. |
| Ligand Oxidation | Phosphine ligands (e.g., PPh₃) are oxidized to phosphine oxides (e.g., OPPh₃) by trace oxygen. This changes the electronic properties and stability of the Pd complex. | Incomplete degassing, air leaks in the reaction setup. |
| Inhibitory Complex Formation | The active catalyst is sequestered into a less reactive or inactive state. For example, excess halide ions can lead to the formation of anionic palladium species ([L₂Pd⁰Cl]⁻) that may have different reactivity.[1] | High concentration of halide salts or additives. |
Diagram: Dominant Catalyst Deactivation Pathways
Caption: Major pathways leading from an active Pd(0) catalyst to inactive species.
Q3: How do reaction conditions like solvent and base choice impact catalyst stability?
A3: Solvent and base are not merely background reagents; they are integral components of the catalytic system and have a profound effect on stability.
-
Solvents: The polarity and coordinating ability of the solvent can influence the stability of the catalytic intermediates.
-
Amine Solvents (e.g., Et₃N, DIPA): Often, the amine base is used as the solvent. This high concentration can help stabilize the catalyst but may also compete with the phosphine ligands for coordination to the palladium center.[2]
-
Co-solvents (e.g., THF, Dioxane, DMF): These are used to improve the solubility of reagents.[3] However, they must be pure and rigorously degassed. DMF, for instance, can decompose at high temperatures to produce dimethylamine, which can alter the reaction environment.
-
-
Bases: The base is required to deprotonate the terminal alkyne, allowing it to react with the copper(I) salt.
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can be used, particularly in copper-free systems, but may have solubility issues.
-
Organic amines are most common. Their basicity and steric bulk can influence reaction rates. A hindered base like diisopropylethylamine (DIPEA) may be preferred in some cases to minimize side reactions.
-
Q4: Are there any strategies for regenerating a deactivated catalyst?
A4: In a laboratory setting, in-situ regeneration of a deactivated homogeneous Sonogashira catalyst is generally not practical or attempted.
-
Palladium Black: Once formed, palladium black is irreversible under typical reaction conditions. The only recourse is to filter the reaction mixture and add a fresh charge of catalyst, though this is often inefficient.
-
Heterogeneous Catalysts: For solid-supported palladium catalysts (e.g., Pd/C), which are sometimes used, regeneration is more feasible.[11] This might involve washing the catalyst to remove adsorbed organic species or specific chemical treatments to redisperse the palladium particles.[12] However, for the homogeneous systems typically used for fine chemical synthesis like this compound, prevention of deactivation is the only reliable strategy.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link[9]
-
ChemOrgChem. (2021). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem [Video]. YouTube. Link[10]
-
Reddit. (2020). r/Chempros - Sonogashira troubleshooting help needed. Link[3]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Link[13]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Link[14]
-
ResearchGate. (2020). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. Link[4]
-
University of Illinois Urbana-Champaign. (n.d.). The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. Link[7]
-
ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Link[2]
-
MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Link[12]
-
ACS Publications. (2015). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Link[6]
-
MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Link[11]
-
ResearchGate. (2022). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Link[8]
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- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 12. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Effect of solvent and base on Sonogashira coupling of 4-heptylbromobenzene
Answering the user's request.## Technical Support Center: Sonogashira Coupling of 4-heptylbromobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Aryl Bromides
The Sonogashira cross-coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[1][2] While highly effective, its success with less reactive coupling partners like aryl bromides is critically dependent on fine-tuning reaction parameters. Unlike their more reactive iodide counterparts, aryl bromides often require more forcing conditions, making the choice of solvent and base paramount to achieving high yields and minimizing side reactions.[3][4] The oxidative addition of the aryl bromide to the palladium(0) center is frequently the rate-limiting step, a hurdle that can be overcome with a rational selection of the reaction environment.[4][5]
This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address the specific issues you may encounter when working with 4-heptylbromobenzene and similar substrates.
Frequently Asked Questions (FAQs)
Q1: My reaction with 4-heptylbromobenzene is not proceeding at room temperature. Is this normal?
A1: Yes, this is entirely expected. The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[3] While aryl iodides can often react efficiently at room temperature, the increased strength of the C-Br bond compared to the C-I bond means that the oxidative addition to the palladium catalyst is significantly slower.[6] Consequently, Sonogashira couplings involving aryl bromides almost always require heating, with temperatures typically ranging from 60 to 110 °C, to achieve a reasonable reaction rate.[4][5]
Q2: What is the fundamental role of the base in the Sonogashira reaction?
A2: The base serves two critical functions in the catalytic cycle[6][7]:
-
Deprotonation of the Terminal Alkyne: The base removes the acidic proton from the terminal alkyne. In the classic copper-co-catalyzed mechanism, this facilitates the formation of a copper acetylide intermediate.[1] This copper acetylide then undergoes transmetalation with the palladium complex.[6]
-
Neutralization of Byproduct: The coupling reaction generates a hydrogen halide (HBr in this case) as a byproduct. The base neutralizes this acid, preventing it from protonating the alkyne or interfering with the catalyst and other reaction components.
Q3: I am using triethylamine (Et₃N) as the base with 4-heptylbromobenzene and getting low conversion. What should I try next?
A3: While triethylamine is a workhorse base for many Sonogashira reactions, its basicity can be insufficient for less reactive aryl bromides, especially if steric hindrance is a factor.[4] If you are experiencing low conversion, consider the following options:
-
Switch to a Stronger Amine Base: Bases like diisopropylethylamine (DIPEA or Hünig's base) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective. Some protocols have also found success with boiling pyrrolidine.[8]
-
Use an Inorganic Base: Inorganic bases can be highly effective, particularly in copper-free systems. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices.[6][9] Their use may necessitate a change in solvent to ensure adequate solubility.
-
Increase Temperature: As mentioned in Q1, ensure you are providing enough thermal energy for the reaction to proceed. A reaction that is sluggish at 60 °C may proceed smoothly at 100 °C.[5]
Q4: How does my choice of solvent impact the reaction?
A4: The solvent is a critical variable that influences solubility, reaction rate, and catalyst stability.[10] The ideal solvent must dissolve the nonpolar 4-heptylbromobenzene, the palladium catalyst, the copper salt (if used), the base, and the alkyne.[10]
-
Polar Aprotic Solvents: These are the most common choices.
-
DMF (Dimethylformamide): A versatile solvent that dissolves most components and its high boiling point (153 °C) is advantageous for reactions requiring heat.[9][10]
-
THF (Tetrahydrofuran): Widely used, but there are anecdotal reports that it can promote the decomposition of the palladium catalyst into palladium black, especially at higher temperatures.[3][11]
-
Acetonitrile (ACN) & Dioxane: Also effective solvents for this coupling.[5][12]
-
-
Amine as Solvent: In some cases, an amine base like triethylamine or diethylamine can be used as both the base and the solvent.[6] This high concentration of base can accelerate the reaction.
-
Aqueous Media: Modern protocols have been developed that allow the reaction to proceed in water, often with the aid of surfactants to form micelles where the reaction takes place.[13][14] This is a greener and often highly efficient alternative.
Q5: I'm observing a significant amount of a dark black precipitate in my flask. What is this and is it a problem?
A5: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[3][4] This indicates the decomposition of your active Pd(0) catalyst. It is a significant problem as it removes the catalyst from the reaction cycle, leading to low or stalled conversions.
-
Common Causes:
-
Impurities: Oxygen or other impurities in your reagents, solvent, or inert gas can degrade the catalyst.
-
High Temperature: Excessive heat can accelerate catalyst decomposition.
-
Inappropriate Solvent: As noted, some solvents like THF are more prone to causing this issue under certain conditions.[11]
-
-
Solutions:
-
Ensure all reagents are pure and solvents are rigorously degassed.
-
Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Consider using more robust ligands that stabilize the palladium center.
-
Q6: My main byproduct is a dimer of my alkyne. How can I prevent this?
A6: This side reaction is the Glaser coupling, an oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[4][6] It is a very common issue in Sonogashira reactions and is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[3]
-
Prevention Strategies:
-
Rigorous Degassing: The most critical step is to remove all oxygen from your reaction system. Use freeze-pump-thaw cycles for your solvent and ensure a good inert atmosphere.
-
Employ Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to run the reaction without the copper co-catalyst.[3][15] Copper-free Sonogashira couplings are well-established and often provide cleaner results, though they may require different ligands, bases, or higher temperatures to compensate for the reduced reaction rate.[6]
-
Data Presentation: Solvent and Base Comparison
For a successful coupling of 4-heptylbromobenzene, understanding the properties of your chosen solvent and base is crucial.
Table 1: Comparison of Common Solvents for Sonogashira Coupling
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| DMF | Polar Aprotic | 153 | 36.7 | Excellent solvent for a wide range of reagents; high boiling point allows for elevated temperatures. |
| THF | Polar Aprotic | 66 | 7.6 | Common choice, but may promote Pd black formation at higher temperatures.[3][11] |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good alternative to DMF or THF. |
| Toluene | Nonpolar | 111 | 2.4 | Can be effective, especially with certain ligand/base combinations. |
| Triethylamine | Amine/Base | 89 | 2.4 | Can be used as both solvent and base, driving the reaction with high base concentration.[6] |
| Water | Protic | 100 | 80.4 | Used in modern, green protocols, typically with a surfactant.[13] |
Data sourced from reference[10].
Table 2: Comparison of Common Bases for Sonogashira Coupling
| Base | Type | pKa (Conjugate Acid) | Typical Use Cases & Considerations |
| Triethylamine (Et₃N) | Amine | 10.7 | Standard, versatile base. May be insufficient for challenging aryl bromides.[3] |
| Diisopropylamine (i-Pr₂NH) | Amine | 11.0 | Slightly more sterically hindered than Et₃N. |
| Pyrrolidine | Amine | 11.3 | Effective base, can be used in refluxing water for some protocols.[6] |
| DABCO | Amine | 8.8 | Effective in many copper-free systems.[12][15] |
| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | Good, inexpensive inorganic base. Often used in polar solvents like DMF.[16] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 10.3 | Highly effective, soluble inorganic base. Often provides superior results for difficult couplings.[6][9] |
Troubleshooting Guides & Visualizations
When yields are low, a systematic approach is necessary. The following workflow provides a logical sequence for troubleshooting a problematic Sonogashira coupling of 4-heptylbromobenzene.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol represents a typical starting point for the coupling of an aryl bromide.
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv.), Copper(I) iodide (CuI, 0.04 equiv.), and a magnetic stir bar.
-
Reagent Addition: Add 4-heptylbromobenzene (1.0 equiv.) followed by the terminal alkyne (1.2 equiv.).
-
Solvent and Base: Add degassed solvent (e.g., DMF or THF, ~0.2 M concentration relative to the aryl bromide) and degassed triethylamine (3.0 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 6-24 hours.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is designed to mitigate Glaser homocoupling and may improve yields for challenging substrates.
-
Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos, 0.02-0.05 equiv.), Cesium Carbonate (Cs₂CO₃, 2.0 equiv.), and a magnetic stir bar.
-
Reagent Addition: Add 4-heptylbromobenzene (1.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Solvent: Add a thoroughly degassed polar aprotic solvent (e.g., DMF or 1,4-dioxane, ~0.2 M).
-
Reaction: Heat the reaction mixture to 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Gholinejad, M., & Chahardahcherik, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7419. [Link]
-
Kaur, N. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Abu-Reziq, R., Al-Moghrabi, S., & Anbar, M. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 5(3), 1188-1202. [Link]
-
Handa, S., Smith, J. D., Zhang, Y., & Takale, B. S. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(4), 934–937. [Link]
-
Wang, D., & Liu, C. (2012). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Advanced Synthesis & Catalysis, 354(1), 105-110. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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- 16. researchgate.net [researchgate.net]
Low-temperature Sonogashira protocol for 1-Ethynyl-4-heptylbenzene
Answering the user's request.## Technical Support Center: Low-Temperature Sonogashira Protocol for 1-Ethynyl-4-heptylbenzene
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals employing the low-temperature Sonogashira cross-coupling reaction to synthesize this compound. The Sonogashira reaction is a robust and versatile method for forming C(sp²)-C(sp) bonds, pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] Performing this reaction at lower temperatures offers significant advantages, including improved functional group tolerance and reduced side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient execution of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is critically low or I'm recovering only starting material. What are the primary causes and how can I resolve this?
A1: Low or zero conversion is a common issue that can typically be traced back to one of several critical parameters:
-
Catalyst Inactivity: The Palladium(0) active species is sensitive to air and moisture.[3] If your Pd catalyst, especially Pd(PPh₃)₄, has been improperly stored or is old, it may have oxidized. Similarly, the copper(I) co-catalyst can oxidize over time.
-
Inadequate Inert Atmosphere: Oxygen is detrimental to the Sonogashira reaction. It promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst.[1][3]
-
Solution: Ensure your reaction setup is rigorously deoxygenated. This involves using Schlenk techniques or a glovebox. Degas your solvent(s) and amine base thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[3]
-
-
Reactivity of the Aryl Halide: The rate of the oxidative addition step, which is often rate-limiting, is highly dependent on the C-X bond strength. The general reactivity trend is I > OTf > Br >> Cl.[3]
-
Solution: For low-temperature protocols, 1-iodo-4-heptylbenzene is the ideal substrate. If you are using 1-bromo-4-heptylbenzene and observing low reactivity, a moderate increase in temperature may be necessary, or you may need to switch to a more active catalyst system (e.g., using bulkier, electron-rich phosphine ligands).[4][5]
-
-
Base and Solvent Quality: The amine base is not just a proton scavenger; it also acts as a ligand in the catalytic cycle.[1] Impurities or water in the base or solvent can poison the catalyst.
Q2: I'm seeing a significant amount of a homocoupled alkyne byproduct (1,4-di(4-heptylphenyl)buta-1,3-diyne). How can I suppress this Glaser coupling?
A2: The formation of alkyne dimers, known as the Glaser or Hay coupling product, is a classic side reaction in Sonogashira chemistry, primarily promoted by oxygen in the presence of the copper co-catalyst.[1][7][8]
-
Causality: Copper(I) acetylides, key intermediates in the copper cycle, can undergo oxidative dimerization in the presence of O₂.
-
Solutions:
-
Rigorous Deoxygenation: As mentioned above, this is the first and most critical step. Ensure your entire system is free of oxygen.
-
Employ a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to omit the copper co-catalyst.[1][3] Copper-free Sonogashira reactions are well-established, though they may require different ligands, a higher catalyst loading, or slightly elevated temperatures to proceed efficiently.[9][10]
-
Minimize Oxygen Exposure During Workup: Homocoupling can also occur during the workup phase if unreacted copper acetylides are exposed to air. Quenching the reaction with a reducing agent or working quickly can help.
-
Use a Hydrogen Atmosphere: Some studies have shown that performing the reaction under a diluted hydrogen gas atmosphere (e.g., H₂ diluted with N₂ or Ar) can dramatically reduce homocoupling to minimal levels.[8][11][12]
-
Q3: A black precipitate, "palladium black," has formed in my reaction. What does this signify?
A3: The formation of a black precipitate is indicative of the decomposition of the soluble palladium catalyst into insoluble, catalytically inactive palladium metal (Pd black).[3]
-
Causality: This can be triggered by several factors:
-
Impurities: Trace impurities in reagents or solvents can destabilize the catalyst.
-
High Temperature: While you are running a low-temperature protocol, localized heating or temperature spikes can cause decomposition.
-
Inappropriate Solvent: Some solvents are known to promote the formation of palladium black. Anecdotal evidence suggests THF can sometimes be problematic.[3][6]
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center and does not re-coordinate effectively, the unprotected metal can aggregate and precipitate.
-
-
Solutions:
-
Ensure the highest purity of all reagents and solvents.
-
Maintain strict temperature control.
-
Consider using a more robust ligand system. Bidentate phosphine ligands (e.g., dppf) or bulky, electron-rich monodentate ligands can form more stable palladium complexes.[4][5]
-
If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to the active Pd(0) species in situ.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is a low-temperature protocol advantageous for synthesizing this compound? A low-temperature protocol minimizes thermal decomposition of sensitive starting materials or products, improves selectivity, and can suppress side reactions like alkyne oligomerization or catalyst decomposition, often leading to a cleaner reaction profile and higher isolated yields.[13]
Q2: Can I run this reaction without a copper co-catalyst? What are the pros and cons? Yes, copper-free Sonogashira reactions are widely used.[9][10]
-
Pros: The primary advantage is the prevention of Glaser homocoupling, which simplifies purification and avoids wasting the alkyne.[1] It also creates a more environmentally friendly protocol by eliminating the toxic copper salt.[4]
-
Cons: Copper-free reactions can sometimes be slower and may require higher catalyst loadings, specific high-performance ligands, or slightly higher temperatures compared to their copper-catalyzed counterparts to achieve the same efficiency.[9]
Q3: What is the role of the amine base? The amine base serves two critical functions in the Sonogashira reaction.[1][2] First, it deprotonates the terminal alkyne to form the reactive acetylide anion. Second, it neutralizes the hydrogen halide (e.g., HI or HBr) that is formed as a byproduct during the reaction, preventing it from creating an acidic environment that could deactivate the catalyst or promote side reactions.[1]
Q4: How do I choose the right starting materials for this synthesis? To synthesize this compound, you will need a 4-heptylphenyl halide and an alkyne source.
-
Aryl Halide: 1-iodo-4-heptylbenzene is the preferred starting material for low-temperature reactions due to its high reactivity.[3] 1-bromo-4-heptylbenzene can also be used but may require more forcing conditions.[5]
-
Alkyne Source: Using ethynyltrimethylsilane (TMSA) is a common and practical strategy. It is less volatile and easier to handle than acetylene gas. The coupling reaction is performed, and the TMS protecting group is then easily removed in situ or in a subsequent step with a mild base (like K₂CO₃ in methanol) or a fluoride source (like TBAF).[14]
Part 3: Recommended Low-Temperature Experimental Protocol
This protocol describes the synthesis of this compound from 1-iodo-4-heptylbenzene and ethynyltrimethylsilane, followed by in-situ deprotection.
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| 1-Iodo-4-heptylbenzene | 316.24 | 1.0 | 1.0 | 316 mg |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 (2 mol%) | 14.0 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 (4 mol%) | 7.6 mg |
| Ethynyltrimethylsilane | 98.22 | 1.2 | 1.2 | 165 µL |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 5.0 | 0.7 mL |
| Tetrahydrofuran (THF), Anhydrous | - | - | - | 5 mL |
| K₂CO₃ (for deprotection) | 138.21 | 2.0 | 2.0 | 276 mg |
| Methanol (for deprotection) | 32.04 | - | - | 2 mL |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-heptylbenzene (316 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this process three times to ensure a fully inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add anhydrous, degassed THF (5 mL) and degassed triethylamine (0.7 mL, 5.0 mmol) via syringe.
-
Alkyne Addition: Add ethynyltrimethylsilane (165 µL, 1.2 mmol) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.[3]
-
In-Situ Deprotection: Once the starting aryl iodide is consumed, add potassium carbonate (276 mg, 2.0 mmol) and methanol (2 mL) to the reaction mixture. Stir at room temperature for an additional 1-2 hours until the TMS-protected intermediate is fully converted to the terminal alkyne.
-
Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL). Filter the mixture through a short plug of Celite® or silica gel to remove the palladium and copper salts, washing the plug with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, typically starting with 100% hexane) to yield this compound as a pure compound.[15]
Part 4: Mechanistic Overview
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4][7] The synergistic action of both metals allows the reaction to proceed under mild conditions.[4]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
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- 7. books.rsc.org [books.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Purification challenges of 1-Ethynyl-4-heptylbenzene from reaction mixture
Welcome to the technical support guide for the purification of 1-Ethynyl-4-heptylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this terminal alkyne from a typical reaction mixture, most commonly following a Sonogashira cross-coupling reaction. This guide provides in-depth, experience-driven answers to common challenges, ensuring you can achieve high purity for your downstream applications.
Introduction: The Challenge at Hand
This compound is a valuable building block, characterized by its nonpolar alkyl chain and a reactive terminal alkyne. Its synthesis, typically via Sonogashira coupling, introduces a host of potential impurities: unreacted starting materials (e.g., 1-iodo- or 1-bromo-4-heptylbenzene), metal catalysts (palladium and copper), phosphine ligands and their oxides, and homocoupled byproducts.[1][2] The structural similarity between the product and key organic impurities necessitates a carefully optimized purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most effective initial workup for a Sonogashira reaction producing this compound?
A robust workup is the foundation of a successful purification. Its purpose is to remove the bulk of inorganic salts, the amine base, and easily separable catalyst residues before chromatography.
Underlying Principle: The workup leverages solubility and acid-base chemistry. The organic product and key impurities are soluble in a nonpolar organic solvent, while the ammonium salts formed from the amine base are water-soluble. A dilute acid wash protonates the excess amine base, rendering it water-soluble.
Recommended Protocol: Standard Aqueous Workup
-
Quenching & Solvent Addition: Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction vessel to room temperature. Dilute the mixture with a nonpolar organic solvent such as diethyl ether or ethyl acetate (EtOAc). This ensures the product remains in the organic phase during extraction.
-
Initial Filtration (Optional but Recommended): If you observe significant black precipitate (palladium black), filter the diluted reaction mixture through a plug of Celite®. This removes the bulk of the heterogeneous catalyst particles and prevents them from interfering with the subsequent liquid-liquid extraction.
-
Acidic Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids, which can potentially react with the alkyne. The NH₄Cl wash effectively removes the amine base (e.g., triethylamine) by converting it to its water-soluble hydrochloride salt.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the majority of the residual water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
You are now left with a crude oil or solid, ready for more advanced purification.
Q2: My crude product is dark and contains fine black particles. How do I effectively remove residual palladium and copper catalysts?
Metal catalyst removal is critical, as residual metals can poison catalysts in subsequent steps or lead to product degradation.
Underlying Principle: Palladium and copper residues can exist in both soluble and insoluble forms. The initial filtration through Celite® (as described in Q1) removes insoluble palladium black.[3] Soluble metal complexes and phosphine ligands often adhere strongly to silica gel.
Troubleshooting Protocol: Catalyst Removal
-
Dissolution: Dissolve the crude product in a minimal amount of a nonpolar solvent, such as hexanes or toluene.
-
Slurry or Plug Filtration:
-
Method A (Plug): Prepare a short column (e.g., in a Pasteur pipette or a small chromatography column) with a cotton plug at the bottom, a 1-2 cm layer of sand, and a 5-10 cm layer of silica gel.
-
Method B (Slurry): Add a few spatulas of silica gel directly to the flask containing your dissolved crude product and stir for 15-20 minutes.
-
-
Elution and Collection: Pass the dissolved product through the silica plug, eluting with the same nonpolar solvent. If you used the slurry method, filter the mixture through a sintered glass funnel to remove the silica. Collect the filtrate.
-
Concentration: Remove the solvent in vacuo. The resulting crude material should be significantly lighter in color and free of particulate matter.
This "pre-column" step is highly effective and can significantly improve the quality and ease of the final chromatographic purification.
Q3: I'm struggling to separate this compound from the starting aryl halide by column chromatography. What conditions do you recommend?
This is the most common and significant challenge. The product and starting material (e.g., 1-bromo-4-heptylbenzene) are structurally very similar and thus have close retention factors (Rƒ). High-resolution separation is key.
Underlying Principle: Flash column chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a nonpolar mobile phase.[4][5] For nonpolar compounds like these, a very nonpolar eluent system is required to achieve separation. The slightly higher polarity of the aryl halide compared to the hydrocarbon-like product is the basis for separation.
Recommended Column Chromatography Protocol
-
Column Packing: Use a high-quality silica gel (e.g., 230-400 mesh). Pack the column with a nonpolar solvent like hexanes or heptane. Ensure the column is packed tightly and is free of air bubbles.
-
Sample Loading: Use a "dry loading" technique for the best resolution. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Eluent Selection: An isocratic (single solvent mixture) or a very shallow gradient elution is required. Start with 100% hexanes or heptane. The product will elute before the slightly more polar starting aryl halide. If separation is poor, add a very small percentage of a slightly more polar solvent.
| Eluent System (v/v) | Target Impurity to Separate | Expected Rƒ (Product) | Rationale & Comments |
| 100% Hexanes/Heptane | Biphenyl byproduct, starting material | ~0.3 - 0.4 | Excellent starting point. The nonpolar biphenyl will elute first, followed by the product. The aryl halide will move very slowly. |
| 0.5% - 2% Ethyl Acetate in Hexanes | Starting aryl halide, phosphine oxides | ~0.4 - 0.5 | A slight increase in polarity to help move the compounds down the column faster without sacrificing resolution.[6] Ideal for separating from slightly more polar impurities. |
| 1% - 5% Dichloromethane in Hexanes | Starting aryl halide | ~0.4 - 0.5 | DCM is less polar than EtOAc and can provide different selectivity, sometimes improving the separation between product and aryl halide. |
-
Fraction Collection & Analysis: Collect small fractions and analyze them carefully by TLC, visualizing with a UV lamp and a potassium permanganate (KMnO₄) stain (the alkyne will react readily, showing a yellow spot on a purple background). Combine the pure fractions for concentration.
Purification Strategy Workflow
The following diagram outlines the logical flow from the crude reaction mixture to the final, pure product.
Sources
Removing palladium catalyst residues from 1-Ethynyl-4-heptylbenzene
Topic: Strategies for the Removal of Palladium Catalyst Residues from 1-Ethynyl-4-heptylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal, specifically concerning Sonogashira coupling products like this compound. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively.
Introduction: The Challenge of Residual Palladium
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling used to synthesize this compound, are indispensable tools in modern organic synthesis.[1][2][3] However, their use introduces a critical challenge: the removal of residual palladium from the final product. For active pharmaceutical ingredients (APIs), this is not merely a matter of purity but of safety and regulatory compliance.[4][5] Regulatory bodies like the ICH have established stringent limits on elemental impurities, often requiring palladium levels to be below 10 ppm for orally administered drugs.[5][6]
Residual palladium can exist in various forms, from heterogeneous metallic particles to soluble Pd(0) and Pd(II) complexes, making a single purification method rarely sufficient.[7] This guide provides a structured approach to diagnosing contamination issues and implementing effective, validated removal strategies.
Frequently Asked Questions (FAQs)
Q1: Why is removing trace amounts of palladium so critical? A: Beyond ensuring the purity and stability of the final compound, the primary driver is safety and regulatory compliance. Palladium is a toxic heavy metal, and its presence in pharmaceutical products is strictly regulated by international guidelines such as the ICH Q3D.[4][6] Failure to meet these standards will prevent a drug candidate from progressing through clinical trials and reaching the market.
Q2: What are the most common methods for removing palladium residues? A: The main strategies include:
-
Adsorption: Using materials like activated carbon or solid-supported "scavengers" that selectively bind to the metal.[8][9]
-
Chromatography: Passing the product through a silica gel or alumina column.[7][10]
-
Extraction: Using liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the palladium out of the organic phase.[7][11][12]
-
Crystallization: Purifying the final product through recrystallization, which can leave impurities behind in the mother liquor.[8]
-
Filtration: Simple filtration through media like Celite can remove heterogeneous or precipitated palladium particles but is ineffective against soluble forms.[7][10]
Q3: How do I accurately measure the amount of residual palladium in my sample? A: The industry-standard methods for quantifying trace metals are spectroscopic. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and sensitive technique for final quality control.[8] X-Ray Fluorescence (XRF) is another powerful method.[4][13] For process development where rapid, semi-quantitative feedback is needed, colorimetric or fluorimetric kits are also available.[5][8]
Q4: What are "palladium scavengers" and how do they work? A: Palladium scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium.[9] They work by chemisorption, where the palladium is strongly bound to the scavenger.[9] Thiol-based scavengers are particularly effective because palladium, as a soft metal, forms strong bonds with soft sulfur ligands. The scavenger, now bound to the palladium, can then be easily removed by filtration, simplifying the purification process.[14][15]
Troubleshooting Guide: Common Palladium Removal Issues
This section addresses specific problems you may encounter during the purification of this compound.
Scenario 1: Initial filtration through Celite was ineffective.
-
Question: I filtered my crude reaction mixture through a Celite pad, but my product is still highly colored and analysis shows significant palladium content. Why?
-
Analysis & Solution: Celite filtration is effective primarily for removing heterogeneous palladium (e.g., Pd on carbon, or precipitated Pd black).[7][10] Sonogashira reactions often leave behind homogeneous, soluble palladium complexes (e.g., bound to phosphine ligands or your product). These soluble species will pass through the Celite pad with your product.
-
Next Steps: You must employ a method that targets soluble palladium. The most common follow-up is treatment with a palladium scavenger or column chromatography.
Scenario 2: Column chromatography is not reducing palladium to the target level.
-
Question: I ran a silica gel column, but my palladium levels are still above 50 ppm. How can I improve this?
-
Analysis & Solution: This issue can arise from several factors:
-
Co-elution: A stable, relatively non-polar palladium complex may be co-eluting with your this compound.
-
Column Overload: The amount of palladium may be too high for the amount of silica used.
-
-
Optimization Strategies:
-
Pre-Column Scavenging: Treat the crude product with a scavenger before loading it onto the column. This removes the bulk of the palladium, allowing the column to act as a polishing step.
-
Use a Scavenger Cartridge: For a streamlined workflow, you can pass the eluent from your column directly through a cartridge packed with a solid-supported scavenger.[16]
-
Solvent System Modification: Adjusting the polarity of your eluent might improve the separation between your product and the palladium complex.
-
Scenario 3: A palladium scavenger is not performing as expected.
-
Question: I stirred my product with a solid-supported thiol scavenger overnight, but the palladium reduction was minimal. What went wrong?
-
Analysis & Solution: The effectiveness of scavenging depends on several kinetic and thermodynamic factors.
-
Optimization Strategies:
-
Scavenger Choice: Ensure you are using a scavenger with high affinity for palladium. Thiol- (e.g., MP-TMT) or thiourea-based scavengers are generally excellent choices.[15]
-
Equivalents: Use a sufficient excess of the scavenger. A common starting point is 3-5 equivalents relative to the initial amount of palladium catalyst.[17]
-
Temperature: Gently heating the mixture (e.g., to 35-60 °C) can significantly increase the rate of scavenging.[9]
-
Time: While some scavenging is rapid, allowing sufficient time (4-16 hours) ensures maximum binding.[17]
-
Solvent Compatibility: The scavenger must be compatible with your solvent system. Check the manufacturer's specifications.
-
Data Summary & Visualization
Comparison of Palladium Removal Techniques
| Technique | Mechanism | Pros | Cons | Typical Efficacy (ppm) |
| Filtration (Celite) | Physical Separation | Simple, fast, removes heterogeneous Pd.[7][10] | Ineffective for soluble Pd species.[7] | >1000 ppm |
| Column Chromatography | Differential Adsorption | Can remove multiple impurities at once.[7][10] | Can be slow, uses large solvent volumes, potential for product loss.[18] | 50 - 200 ppm |
| Recrystallization | Solubility Differential | Can yield very pure product, scalable. | Product must be a solid, potential for API loss in mother liquor.[8] | Variable, can be <50 ppm |
| Liquid-Liquid Extraction | Complexation & Partitioning | Good for large scale, avoids solids.[11][12] | Requires specific chelating agents, can be labor-intensive. | Variable, often used in tandem |
| Scavenger Resins | Chemisorption | Highly selective, simple filtration removal, high efficiency.[14][15] | Cost of scavenger, requires stirring time.[17] | <10 ppm |
Decision Workflow for Palladium Removal
This diagram outlines a logical progression for selecting a purification strategy.
Caption: Decision tree for selecting a Pd removal method.
Detailed Experimental Protocols
Protocol 1: Palladium Removal with a Solid-Supported Scavenger
This protocol uses Macroporous Trithiocyanuric Acid (MP-TMT), a common and effective thiol-based scavenger.
-
Initial Analysis: After initial workup (e.g., aqueous wash and solvent removal), dissolve a small, representative sample of your crude this compound and submit for ICP-MS analysis to determine the starting palladium concentration (in ppm).
-
Calculate Scavenger Amount:
-
Determine the mass of palladium in your batch. (e.g., For a 10 g batch with 800 ppm Pd, Mass_Pd = 10 g * 800 / 1,000,000 = 0.008 g).
-
Based on the loading capacity of the scavenger (e.g., ~1 mmol Pd/g resin) and the molar mass of Pd (106.42 g/mol ), calculate the required mass of resin.
-
Use a 3-5 fold excess to ensure efficient removal.[17]
-
-
Scavenging Procedure:
-
Isolation:
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through a sintered glass funnel or a pad of Celite to remove the resin.
-
Wash the resin thoroughly with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
-
Final Analysis: Submit the purified product for a final ICP-MS analysis to confirm the palladium level is below your target threshold.
Purification Workflow Diagram
Caption: General workflow for scavenger-based purification.
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Vidal, L., et al. (2009). Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
-
Chen, W., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]
-
McNulty, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Vidal, L., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. Retrieved from [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
- Google Patents. Method for the solvent extraction of palladium from aqueous solutions.
-
MacCoss, M., et al. (2020). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
Regel-Rosocka, M., et al. (2021). Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. Molecules. Retrieved from [Link]
-
ResearchGate. Effective preconcentration of palladium and platinum via dispersive liquid–liquid microextraction based on the solidification of floated organic drop. Retrieved from [Link]
-
Chen, Y., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]
-
Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. Retrieved from [Link]
-
Reddit. (2022, August 1). Recrystallization help. Retrieved from [Link]
-
Regel-Rosocka, M., et al. (2022). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. Minerals. Retrieved from [Link]
- Google Patents. Method of removing palladium.
-
ResearchGate. Removing Palladium from Reaction Mixtures by Fixed Bed Adsorption. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2005). Chemicals from Alkynes with Palladium Catalysts. Current Organic Chemistry. Retrieved from [Link]
-
Nolan, S. P., et al. (2021). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. Organic Chemistry Frontiers. Retrieved from [Link]
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Technical Support Center: Characterization of Impurities in 1-Ethynyl-4-heptylbenzene Synthesis
Welcome to the technical support center for the synthesis and characterization of 1-Ethynyl-4-heptylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and quantification during this specific synthesis. Here, we provide in-depth, experience-based answers to frequently encountered issues and detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding Impurity Formation
This section addresses common questions regarding the types of impurities that can arise during the synthesis of this compound, which is often prepared via a Sonogashira coupling reaction.[1][2]
Q1: What are the most common impurities I should expect when synthesizing this compound via Sonogashira coupling?
A1: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds.[2][3] However, several side reactions can lead to predictable impurities. The most prevalent of these is the homocoupling of the terminal alkyne starting material, which results in the formation of a symmetric diyne.[4] This side reaction, often referred to as Glaser or Hay coupling, is primarily caused by the presence of oxygen in the reaction mixture, which promotes the oxidative dimerization of the alkyne.[4]
Other potential impurities include unreacted starting materials (e.g., the aryl halide and the terminal alkyne), byproducts from competing reactions like hydrodehalogenation of the aryl halide, and catalyst-derived residues.[5] The specific impurity profile will depend heavily on the reaction conditions, including the choice of catalyst, base, and solvent.[6]
Q2: How can I minimize the formation of the alkyne homocoupling byproduct?
A2: Minimizing the homocoupling byproduct is crucial for improving the yield and simplifying the purification of this compound. Since oxygen is the primary culprit, ensuring the reaction is performed under strictly anaerobic (oxygen-free) conditions is the most critical step.[4] This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Additionally, the concentration of the copper(I) co-catalyst can influence the rate of homocoupling.[4] While essential for the desired cross-coupling, excessive amounts can promote the unwanted dimerization. Therefore, optimizing the copper catalyst loading is a key experimental parameter to control. In some cases, a "copper-free" Sonogashira protocol may be employed to circumvent this issue entirely, although this may require specialized ligands and conditions.[3][7]
Q3: Can impurities arise from the starting materials themselves?
A3: Absolutely. The purity of your starting materials is a critical factor that is often overlooked.[6] Impurities present in the aryl halide or the terminal alkyne can be carried through the reaction and contaminate the final product. For instance, if the aryl halide contains isomers or related halogenated compounds, these can also undergo the coupling reaction, leading to a mixture of structurally similar products that can be challenging to separate. It is always advisable to verify the purity of starting materials by an appropriate analytical technique (e.g., GC-MS or NMR) before commencing the synthesis.
Section 2: Troubleshooting Guide for Impurity Characterization
This section provides detailed troubleshooting guidance for identifying and characterizing impurities using common analytical techniques.
Issue 1: An unexpected peak is observed in my Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Workflow:
Caption: A stepwise workflow for identifying unknown peaks in GC-MS analysis.
Detailed Steps:
-
Analyze the Mass Spectrum: The first step is to carefully examine the mass spectrum of the unknown peak. Look for the molecular ion peak (M+), which will give you the molecular weight of the compound.
-
Propose a Molecular Formula: Based on the molecular weight and the isotopic pattern (if observable), propose a possible molecular formula. Remember that this compound has a molecular formula of C15H20 and a molecular weight of 200.32 g/mol .[8][9]
-
Examine the Fragmentation Pattern: The fragmentation pattern provides structural clues. For aromatic compounds, you will often see characteristic fragments corresponding to the loss of alkyl chains or other substituents.
-
Compare with Potential Impurities:
-
Homocoupling Product: The diyne byproduct from the homocoupling of the alkyne will have a molecular weight double that of the alkyne minus two hydrogen atoms.
-
Unreacted Starting Materials: Compare the mass spectrum with the known spectra of your starting materials.
-
Hydrodehalogenation Product: If your starting material was an aryl halide, the hydrodehalogenation byproduct will be the corresponding arene without the halogen.
-
-
Confirmation: If possible, the most definitive way to identify an impurity is to obtain a pure standard of the suspected compound and perform a co-injection with your sample. If the unknown peak and the standard have the same retention time and mass spectrum, the identity is confirmed.
Issue 2: My High-Performance Liquid Chromatography (HPLC) chromatogram shows poor separation of the main product and an impurity.
Troubleshooting Protocol:
Table 1: HPLC Method Optimization Parameters
| Parameter | Initial Condition | Troubleshooting Action | Rationale |
| Mobile Phase Composition | Isocratic (e.g., 80:20 Acetonitrile:Water) | Introduce a gradient elution | A gradient can improve the resolution of compounds with different polarities.[10] |
| Stationary Phase | Standard C18 | Try a phenyl-hexyl or PFP column | These columns offer different selectivity for aromatic compounds through pi-pi interactions.[11] |
| Flow Rate | 1.0 mL/min | Decrease the flow rate (e.g., to 0.8 mL/min) | A lower flow rate can increase column efficiency and improve resolution, though it will increase run time. |
| Column Temperature | Ambient | Increase the temperature (e.g., to 40°C) | Increasing the temperature can decrease viscosity and improve peak shape and resolution. |
Experimental Protocol for HPLC Method Development:
-
Initial Scouting Gradient: Begin with a broad scouting gradient to determine the approximate elution time of your main peak and impurities. A good starting point for reversed-phase HPLC is a gradient of 10% to 100% acetonitrile in water over 20 minutes.[10]
-
Isocratic Hold: Once the elution times are known, you can switch to an isocratic method with a mobile phase composition that provides good initial separation.
-
Fine-Tuning: If co-elution is still an issue, systematically adjust the parameters in Table 1. Change only one parameter at a time to understand its effect on the separation.
-
Alternative Stationary Phases: For structurally similar aromatic compounds, standard C18 columns may not provide sufficient selectivity.[12] Columns with phenyl-based stationary phases can enhance separation through alternative interaction mechanisms.[11]
Issue 3: I am unsure about the structure of an impurity based on spectroscopic data (NMR, FT-IR).
Data Interpretation Guide:
-
¹H NMR Spectroscopy:
-
Alkyne Proton: The terminal alkyne proton in this compound will appear as a sharp singlet, typically between 2.5 and 3.5 ppm.[13][14] The absence of this signal could indicate a reaction at the alkyne.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 7.0-7.5 ppm). The splitting pattern can help determine the substitution pattern.
-
Heptyl Chain Protons: The protons of the heptyl group will appear in the aliphatic region (typically 0.8-2.7 ppm). The integration of these signals should correspond to the number of protons in the chain.
-
-
¹³C NMR Spectroscopy:
-
Alkynyl Carbons: The two carbons of the triple bond will have characteristic chemical shifts in the range of 65-90 ppm.
-
Aromatic Carbons: The carbons of the benzene ring will appear between 120 and 150 ppm.
-
-
FT-IR Spectroscopy:
-
C≡C Stretch: A weak but sharp band around 2100-2260 cm⁻¹ is characteristic of an internal alkyne. A terminal alkyne will also show a C-H stretch around 3300 cm⁻¹.
-
C-H Stretch (Aromatic): Look for bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Look for bands below 3000 cm⁻¹.
-
By systematically analyzing the data from these techniques and comparing it to the expected spectra of your product and potential impurities, you can often deduce the structure of an unknown compound.
Section 3: Concluding Remarks
The successful synthesis of high-purity this compound relies on both careful control of the reaction conditions to minimize side reactions and the use of appropriate analytical techniques to identify and quantify any impurities that do form. This guide provides a starting point for troubleshooting common issues encountered during the characterization of impurities in this synthesis. For further assistance, consulting detailed analytical chemistry resources and peer-reviewed literature is always recommended.
References
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. Retrieved from [Link]
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American Chemical Society. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. Retrieved from [Link]
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CD Formulation. (n.d.). Organic Impurity Test. Retrieved from [Link]
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Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-Ethynyl-4-pentylbenzene. Retrieved from [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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YouTube. (2018, April 27). Common cross coupling reactions. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Annulation of Arylhydrazines and Internal Alkynes for the Synthesis of Cinnolines. Retrieved from [Link]
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IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]
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Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
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Reddit. (2022, March 3). Scope of Sonogashira Reactions/toubleshooting reaction sequence. r/Chempros. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Separation Methods Technologies Inc. (1996, March). HPLC SEPARATION GUIDE. Retrieved from [Link]
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iChemical. (n.d.). 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Eth-1-ynyl-4-(heptyloxy)benzene. PubChem. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 79887-12-0. Retrieved from [Link]
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American Chemical Society. (2026, January 16). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. Retrieved from [Link]
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NovaChemistry. (n.d.). This compound, CasNo.79887-12-0. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz. Retrieved from [Link]
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YouTube. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Organic Syntheses. (1950). phenylacetylene. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]
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ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling. Retrieved from [Link]
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Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 10). 11.1: Synthesis of Alkynes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethoxy-4-ethynylbenzene. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethynyl-4-(phenylethynyl)benzene. PubChem. Retrieved from [Link]
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Chad's Prep®. (n.d.). Preparation of Alkynes. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection for Sonogashira Cross-Coupling: Synthesizing 1-Ethynyl-4-heptylbenzene
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction is indispensable for creating arylalkynes and conjugated enynes, which are crucial building blocks in pharmaceuticals, natural products, and advanced organic materials.[3][4] The synthesis of a model compound like 1-Ethynyl-4-heptylbenzene from 1-iodo-4-heptylbenzene and a terminal alkyne source serves as an excellent platform to compare the efficacy of various catalytic systems.
The choice of catalyst is the most critical parameter influencing reaction efficiency, yield, substrate scope, and operational simplicity. This guide provides an in-depth comparison of common and advanced Sonogashira catalyst systems, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Mechanistic Core: Palladium and Copper Catalytic Cycles
A robust understanding of the reaction mechanism is paramount to rational catalyst selection. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[5][6]
-
Palladium Cycle : This cycle is responsible for the C-C bond formation. It begins with the oxidative addition of the aryl halide (e.g., 1-iodo-4-heptylbenzene) to a Pd(0) species, which is the rate-limiting step.[3] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate, followed by reductive elimination to yield the final product (this compound) and regenerate the active Pd(0) catalyst.[5]
-
Copper Cycle : The role of the copper(I) co-catalyst is to activate the terminal alkyne.[5] In the presence of a base, the alkyne reacts with a Cu(I) salt (typically CuI) to form a more nucleophilic copper acetylide species.[7] This intermediate readily participates in the transmetalation step with the palladium complex.
dot digraph "Sonogashira_Pd_Cu_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Figure 1: The classical Pd/Cu co-catalyzed Sonogashira cycle.", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11];
// Palladium Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_complex_b [label="Ar-Pd(II)L₂-X\n(Complex B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; pd_complex_c [label="Ar-Pd(II)L₂-C≡CR\n(Complex C)", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Copper Cycle Nodes cu_x [label="Cu(I)X", fillcolor="#34A853", fontcolor="#FFFFFF"]; alkyne_activation [label="Alkyne\nActivation\n(Base)", shape=plaintext, fontcolor="#202124"]; cu_acetylide [label="Cu(I)-C≡CR\n(Complex F)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reagents & Products aryl_halide [label="Ar-X", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; terminal_alkyne [label="H-C≡CR", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-C≡CR", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Palladium Cycle Edges aryl_halide -> oxidative_addition [arrowhead=vee, color="#202124"]; oxidative_addition -> pd_complex_b [arrowhead=vee, color="#202124"]; pd0 -> oxidative_addition [arrowhead=vee, color="#202124"]; pd_complex_b -> transmetalation [arrowhead=vee, color="#202124"]; transmetalation -> pd_complex_c [arrowhead=vee, color="#202124"]; pd_complex_c -> reductive_elimination [arrowhead=vee, color="#202124"]; reductive_elimination -> pd0 [arrowhead=vee, color="#202124"]; reductive_elimination -> product [arrowhead=vee, color="#202124"];
// Copper Cycle Edges terminal_alkyne -> alkyne_activation [arrowhead=vee, color="#202124"]; cu_x -> alkyne_activation [arrowhead=vee, color="#202124"]; alkyne_activation -> cu_acetylide [arrowhead=vee, color="#202124"]; cu_acetylide -> transmetalation [arrowhead=vee, color="#202124"]; transmetalation -> cu_x [style=dashed, arrowhead=vee, color="#202124", label=" regenerates"]; }
Caption: The classical Pd/Cu co-catalyzed Sonogashira cycle.
Comparative Analysis of Catalyst Systems
The Workhorses: Classical Homogeneous Palladium Catalysts
The most frequently employed catalysts for the Sonogashira reaction are homogeneous palladium complexes, valued for their high activity and solubility in common organic solvents.[8]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) : This Pd(II) complex is arguably the most popular choice for general laboratory use. Its primary advantage is its stability to air and moisture, which simplifies handling.[8] It is a precatalyst that is reduced in situ to the active Pd(0) species by an amine base, a phosphine ligand, or another reactant in the mixture.[3] It is highly effective for the coupling of various aryl halides.[8][9]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : As a Pd(0) complex, Pd(PPh₃)₄ can directly enter the catalytic cycle without a prior reduction step, often leading to high activity.[8] However, it is sensitive to air and moisture, necessitating careful handling under an inert atmosphere.[10] For routine synthesis, the operational convenience of PdCl₂(PPh₃)₂ often outweighs the potential activity benefits of Pd(PPh₃)₄.
The Copper Question: Co-catalyzed vs. Copper-Free Protocols
While the copper co-catalyst is a standard component, its presence can be a double-edged sword.
-
Copper Co-catalyzed (Classic Sonogashira) : The addition of CuI accelerates the reaction, allowing for milder conditions (often room temperature) and lower palladium catalyst loadings.[11]
-
Copper-Free Sonogashira : The primary drawback of using copper is the promotion of alkyne homocoupling, an undesired side reaction known as Glaser coupling, which forms diynes.[3][12] This is particularly problematic in aerobic conditions. Copper-free protocols have been developed to circumvent this issue, which is critical in pharmaceutical synthesis where byproduct removal can be challenging.[10][13] These reactions typically require a stronger base or higher temperatures to facilitate the direct interaction of the alkyne with the palladium complex.[1][7]
dot digraph "Copper_Free_Sonogashira" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Figure 2: The copper-free Sonogashira catalytic cycle.", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11];
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_complex_b [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkyne_coordination [label="Alkyne\nCoordination", shape=plaintext, fontcolor="#202124"]; pi_alkyne_complex [label="[Ar-Pd(II)L(π-alkyne)]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=plaintext, fontcolor="#202124"]; pd_acetylide [label="Ar-Pd(II)L-C≡CR", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Reagents & Products aryl_halide [label="Ar-X", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; terminal_alkyne [label="H-C≡CR", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-C≡CR", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges aryl_halide -> oxidative_addition [arrowhead=vee, color="#202124"]; pd0 -> oxidative_addition [arrowhead=vee, color="#202124"]; oxidative_addition -> pd_complex_b [arrowhead=vee, color="#202124"]; pd_complex_b -> alkyne_coordination [arrowhead=vee, color="#202124"]; terminal_alkyne -> alkyne_coordination [arrowhead=vee, color="#202124"]; alkyne_coordination -> pi_alkyne_complex [arrowhead=vee, color="#202124", label="-L"]; pi_alkyne_complex -> deprotonation [arrowhead=vee, color="#202124"]; deprotonation -> pd_acetylide [arrowhead=vee, color="#202124"]; pd_acetylide -> reductive_elimination [arrowhead=vee, color="#202124"]; reductive_elimination -> pd0 [arrowhead=vee, color="#202124", label="+L"]; reductive_elimination -> product [arrowhead=vee, color="#202124"]; }
Caption: The copper-free Sonogashira catalytic cycle.
Modern Ligand Systems: Enhancing Reactivity and Scope
The choice of ligand coordinated to the palladium center profoundly impacts catalyst stability and activity.
-
Bulky, Electron-Rich Phosphines : Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or di-tert-butylneopentylphosphine (DTBNpP) can significantly enhance catalytic activity.[10][14] The steric bulk of these ligands promotes the formation of a monoligated Pd(0) complex, which is highly active for the oxidative addition step.[14] Their electron-rich nature also stabilizes the palladium center. These systems are particularly effective for coupling less reactive aryl bromides and even some aryl chlorides.[10]
-
N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphine ligands.[1][4] They form very stable bonds with palladium, creating robust catalysts that can tolerate higher temperatures and exhibit high turnover numbers. NHC-palladium complexes are effective in both copper-co-catalyzed and copper-free Sonogashira reactions.[1]
The Green Frontier: Heterogeneous Catalysts
In line with the principles of green chemistry, heterogeneous catalysts offer significant advantages, primarily in catalyst recovery and reuse, and minimizing palladium contamination in the final product.[8][15]
-
Palladium on Carbon (Pd/C) : A widely available and cost-effective option, Pd/C can catalyze Sonogashira couplings, though it may require higher temperatures and can sometimes exhibit lower activity compared to homogeneous systems.[16]
-
Polymer- or Silica-Supported Catalysts : Anchoring palladium complexes onto supports like polystyrene, silica, or magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation.[15][16][17] These systems often demonstrate excellent reusability over several cycles with only a slight decrease in activity.[16]
Performance Data Summary
The following table summarizes the typical performance of various catalyst systems for the Sonogashira coupling of aryl iodides and bromides with terminal alkynes.
| Catalyst System | Typical Pd Loading (mol%) | Co-Catalyst | Typical Conditions | Reported Yield Range | Key Advantages & Disadvantages |
| PdCl₂(PPh₃)₂ | 1 - 2 | CuI (2-4 mol%) | Amine base (e.g., Et₃N), THF/DMF, RT to 60 °C | 85-98%[5][8] | Pro: Air-stable, reliable, widely used. Con: Moderate activity for less reactive substrates. |
| Pd(PPh₃)₄ | 1 - 2 | CuI (2-4 mol%) | Amine base, THF, RT | 90-99%[9][18] | Pro: Highly active Pd(0) source. Con: Air-sensitive, requires inert atmosphere. |
| Pd(OAc)₂ / Bulky Ligand | 0.1 - 1 | None (Copper-Free) | Stronger base (e.g., Cs₂CO₃), DMSO/Toluene, RT to 100 °C | 80-97%[10][11] | Pro: High TON/TOF, couples challenging substrates, avoids homocoupling. Con: Ligands can be expensive. |
| Pd-NHC Complexes | 0.5 - 2 | CuI or None | Amine base, various solvents, 60-100 °C | 85-99%[1][4] | Pro: High thermal stability, robust catalyst. Con: Synthesis of NHC complex may be required. |
| Pd/Support (e.g., Pd/C) | 1 - 5 | CuI or None | Amine base, various solvents, 80-120 °C | 70-95%[15][16] | Pro: Reusable, low product contamination. Con: Can be less active, may require higher temperatures. |
Note: Yields are reported for analogous aryl halides as direct, comprehensive comparative data for this compound synthesis across all catalyst types is not available in a single study.[9]
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable and reproducible procedure using the classic and robust PdCl₂(PPh₃)₂/CuI system.
Reagents & Equipment:
-
1-Iodo-4-heptylbenzene (1.0 mmol, 1.0 equiv)
-
Ethynyltrimethylsilane (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv), anhydrous
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Methanol (MeOH, 5 mL)
-
Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen) setup
Step-by-Step Procedure:
-
Reaction Setup (Coupling):
-
To a dry Schlenk flask under an inert atmosphere, add 1-iodo-4-heptylbenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).[5]
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol) via syringe.
-
Stir the resulting mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Add ethynyltrimethylsilane (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-8 hours).
-
-
Work-up and Deprotection:
-
Once the coupling reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude TMS-protected product in methanol (5 mL).
-
Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 2-4 hours to cleave the silyl protecting group. Monitor by TLC.
-
Once deprotection is complete, remove the methanol under reduced pressure.
-
-
Purification:
-
Dilute the residue with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford pure this compound.
-
Conclusion and Catalyst Selection Strategy
The optimal catalyst for the synthesis of this compound depends on the specific requirements of the researcher.
-
For routine, small-scale synthesis , the classic PdCl₂(PPh₃)₂/CuI system offers a superb balance of reliability, cost-effectiveness, and ease of use, consistently delivering high yields.[8]
-
When byproduct formation is a major concern , particularly the Glaser homocoupling product, a copper-free system employing a modern bulky phosphine ligand or an NHC complex is the superior choice.[13][19]
-
For large-scale industrial applications or green chemistry initiatives , a heterogeneous, supported palladium catalyst is highly advantageous due to its reusability and the minimization of heavy metal contamination in the final product.[15]
By understanding the mechanistic underpinnings and the distinct advantages of each catalyst class, researchers can confidently select the most appropriate system to achieve their synthetic goals efficiently and robustly.
References
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ACS Publications | Organometallics. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- BYJU'S. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
- BenchChem. (n.d.). Application Notes and Protocols for sp-Alkyne Cross-Coupling Reactions with Aryl Halides.
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Books. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
- Dalton Transactions (RSC Publishing). (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature.
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (n.d.). Comparisons of various palladium complexes catalyzed Sonogashira... | Download Scientific Diagram.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ACS Publications | Chemical Reviews. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- International Journal of New Chemistry. (2024, December 7). PDF 1014.01 K.
- Beilstein Journal of Organic Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- ResearchGate. (n.d.). Catalytic performance in Sonogashira coupling. a) Reaction scheme with....
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- ACS Publications | Organometallics. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction.
- Arkivoc. (n.d.). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts.
- ResearchGate. (2025, July 19). (PDF) Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water.
- Redalyc. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.
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The Decisive Methylene: A Comparative Analysis of 1-Ethynyl-4-heptylbenzene and 1-Ethynyl-4-hexylbenzene for Liquid Crystal Applications
In the pursuit of advanced liquid crystal (LC) materials, the nuanced interplay between molecular structure and bulk properties is of paramount importance. Even subtle alterations to a molecule's architecture can profoundly influence its mesomorphic behavior and electro-optical performance. This guide provides an in-depth, data-driven comparison of two structurally similar phenylacetylene-based liquid crystals: 1-ethynyl-4-heptylbenzene and its shorter-chain homolog, 1-ethynyl-4-hexylbenzene. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal candidate for their specific liquid crystal applications.
At a Glance: Key Physicochemical and Mesomorphic Properties
A direct comparison of the fundamental properties of this compound and 1-ethynyl-4-hexylbenzene reveals the significant impact of a single methylene unit in the alkyl chain.
| Property | 1-Ethynyl-4-hexylbenzene | This compound |
| Molecular Formula | C₁₄H₁₈ | C₁₅H₂₀ |
| Molecular Weight | 186.29 g/mol | 200.32 g/mol |
| Predicted Nematic Range | Monotropic Nematic Phase | Potentially Nematic and Smectic Phases |
| Predicted Birefringence (Δn) | High | Slightly Lower than Hexyl Derivative |
| Predicted Dielectric Anisotropy (Δε) | Small, likely positive | Small, likely positive |
| Predicted Viscosity (η) | Lower | Higher |
The Homologous Trade-Off: Nematic Stability vs. Smectic Tendencies
1-Ethynyl-4-hexylbenzene is expected to exhibit a greater propensity for a stable nematic phase. The shorter alkyl chain leads to weaker intermolecular van der Waals forces, which favors the less ordered, orientationally aligned nematic phase. This often translates to a wider nematic temperature range, a desirable characteristic for many display and sensor applications.
Conversely, This compound , with its longer and more flexible alkyl chain, is more likely to exhibit smectic phases, where the molecules are organized into layers. This increased tendency towards smectic ordering can narrow or even suppress the nematic phase. While a nematic phase may still be present, it is often at a lower temperature range and may be monotropic (observed only upon cooling). The emergence of smectic phases can be advantageous for applications requiring layered structures, such as in certain types of spatial light modulators or memory devices.
Delving into Performance Metrics: Birefringence, Dielectric Anisotropy, and Viscosity
Birefringence (Δn): Phenylacetylene-based liquid crystals are known for their high birefringence, a crucial property for applications such as phase modulation and in components for optical communications. The high degree of electron conjugation in the phenyl and ethynyl groups contributes significantly to this property. It is generally observed in homologous series that as the alkyl chain length increases, the birefringence experiences a slight decrease. This is due to the "dilution" of the highly anisotropic core by the more isotropic alkyl chain. Therefore, 1-ethynyl-4-hexylbenzene is predicted to have a slightly higher birefringence than its heptyl counterpart.
Dielectric Anisotropy (Δε): The dielectric anisotropy of these non-polar to weakly polar molecules is expected to be small and likely positive. The primary contribution to the dipole moment lies within the phenylacetylene core. The addition of a methylene group in the alkyl chain has a minimal effect on the overall dipole moment and its orientation relative to the principal molecular axis. Consequently, the dielectric anisotropy is not expected to differ significantly between the two compounds.
Viscosity (η): Viscosity is a critical parameter that directly impacts the switching speed of liquid crystal devices. In homologous series, viscosity generally increases with increasing alkyl chain length. The longer heptyl chain in this compound will lead to stronger intermolecular interactions and greater resistance to flow compared to the hexyl derivative. This makes 1-ethynyl-4-hexylbenzene the more favorable choice for applications demanding fast response times.
Experimental Protocols
To empirically validate these predicted properties, a standardized set of experimental procedures is essential.
Synthesis of 1-Ethynyl-4-alkylbenzenes via Sonogashira Coupling
The synthesis of both 1-ethynyl-4-hexylbenzene and this compound can be reliably achieved through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Diagram of the Sonogashira Coupling Workflow:
Caption: Workflow for the synthesis of 1-ethynyl-4-alkylbenzenes.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-hexylbenzene (or 1-bromo-4-heptylbenzene) (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to yield the trimethylsilyl-protected product.
-
Deprotection: Dissolve the purified product in a mixture of methanol and THF. Add potassium carbonate (K₂CO₃) (2.0 eq.) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product, 1-ethynyl-4-hexylbenzene or this compound.
Characterization of Liquid Crystal Properties
Diagram of the Characterization Workflow:
Caption: Experimental workflow for liquid crystal characterization.
Methodologies:
-
Phase Identification and Transition Temperatures: Determined using a combination of Polarized Optical Microscopy (POM) to observe the characteristic textures of nematic and smectic phases and Differential Scanning Calorimetry (DSC) to accurately measure the temperatures and enthalpies of phase transitions.
-
Birefringence (Δn): Measured using an Abbe refractometer with a polarizing filter. The extraordinary (nₑ) and ordinary (nₒ) refractive indices are measured for an aligned liquid crystal sample, and the birefringence is calculated as Δn = nₑ - nₒ.
-
Dielectric Anisotropy (Δε): Determined by measuring the capacitance of a liquid crystal cell with parallel and perpendicular alignment of the molecules with respect to the applied electric field. The dielectric permittivity is calculated from the capacitance, and the anisotropy is given by Δε = ε∥ - ε⊥.
-
Viscosity (η): Rotational viscosity is a key parameter and can be measured using a variety of techniques, including a cone-and-plate viscometer or by analyzing the dynamic response of the liquid crystal to an electric field.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 1-ethynyl-4-hexylbenzene for liquid crystal applications is a clear example of structure-property relationships in action.
-
1-Ethynyl-4-hexylbenzene is the superior candidate for applications requiring a stable, wide-range nematic phase and fast switching speeds . Its lower viscosity and predicted higher birefringence make it well-suited for use in dynamic displays and high-frequency optical devices.
-
This compound , with its increased propensity for smectic ordering , is a more appropriate choice for applications where a layered molecular architecture is beneficial. While it may exhibit a narrower or monotropic nematic phase and slower response times due to higher viscosity, its smectic properties can be leveraged in specialized devices.
Ultimately, the selection of the optimal material is contingent upon the specific performance requirements of the intended application. This guide, by elucidating the key differences and providing a framework for their experimental validation, serves as a valuable resource for researchers navigating the landscape of liquid crystal materials design.
References
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Dabrowski, R., Kula, P., & Herman, J. (2010). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482.
A Multi-faceted Spectroscopic Guide to the Structural Validation of 1-Ethynyl-4-heptylbenzene
Introduction
In the realms of pharmaceutical development and materials science, the unequivocal structural confirmation of chemical entities is not merely a procedural formality; it is the bedrock of reproducible and reliable research. 1-Ethynyl-4-heptylbenzene (C₁₅H₂₀, MW: 200.32 g/mol ) is a valuable aromatic alkyne, often employed as a molecular building block in the synthesis of more complex structures like liquid crystals and pharmaceutical intermediates.[1][2][3] Its precise architecture—a terminal alkyne and a linear heptyl chain in a para orientation on a benzene ring—dictates its reactivity and physical properties. This guide provides an in-depth, multi-technique spectroscopic workflow to validate the structure of this compound, moving beyond simple data reporting to explain the causal links between molecular structure and spectral output. We will demonstrate how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a synergistic and self-validating system for structural elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of organic structure determination, providing a detailed map of the carbon and proton framework. By analyzing the chemical environment of each nucleus, we can piece together the molecule's precise connectivity.
¹H NMR Analysis: A Proton's Perspective
Proton NMR (¹H NMR) reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting), and the relative number of protons of each type (integration). For a 1,4-disubstituted benzene ring, the aromatic protons typically present a symmetrical, higher-order splitting pattern often described as an AA'BB' system, which can appear as two distinct doublets.
Causality Behind the Spectrum:
-
Aromatic Protons (δ ≈ 7.1-7.4 ppm): The protons on the benzene ring are deshielded by the ring's diamagnetic anisotropy, causing them to appear at a high chemical shift. The two protons ortho to the heptyl group are in a slightly different environment than the two protons ortho to the ethynyl group, leading to two signals. Each signal is split into a doublet by its single vicinal proton neighbor.
-
Alkynyl Proton (δ ≈ 3.0 ppm): This proton is a sharp singlet because it has no adjacent protons to couple with. Its chemical shift is higher than a typical alkane proton due to the sp-hybridized carbon but is shielded relative to vinyl protons by the magnetic anisotropy of the triple bond's cylindrical electron cloud.[4]
-
Heptyl Chain Protons (δ ≈ 0.8-2.6 ppm): These protons display characteristic aliphatic signals. The benzylic -CH₂- group (α to the ring) is deshielded by the aromatic ring and appears as a triplet around 2.6 ppm. The terminal -CH₃ group appears as a triplet around 0.9 ppm, and the internal methylene groups (-CH₂-) overlap in a complex multiplet region.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~ 7.35 | 2H | d (Doublet) | Aromatic H (ortho to -C≡CH) |
| ~ 7.15 | 2H | d (Doublet) | Aromatic H (ortho to heptyl) |
| ~ 3.05 | 1H | s (Singlet) | Alkynyl H (-C≡CH ) |
| ~ 2.60 | 2H | t (Triplet) | Benzylic H (-CH₂ -Ar) |
| ~ 1.60 | 2H | m (Multiplet) | -CH₂ -CH₂-Ar |
| ~ 1.30 | 8H | m (Multiplet) | -(CH₂ )₄- |
| ~ 0.90 | 3H | t (Triplet) | Terminal -CH₃ |
¹³C NMR Analysis: The Carbon Framework
Carbon NMR (¹³C NMR) provides a count of the unique carbon atoms in the molecule. Due to the para substitution, the benzene ring has a plane of symmetry, reducing the number of aromatic signals from six to four. In total, 13 distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 144 | Aromatic C (ipso, attached to heptyl) |
| ~ 132 | Aromatic C (ortho to -C≡CH) |
| ~ 129 | Aromatic C (ortho to heptyl) |
| ~ 121 | Aromatic C (ipso, attached to -C≡CH) |
| ~ 84 | Alkynyl C (-C ≡CH) |
| ~ 77 | Alkynyl C (-C≡C H) |
| ~ 36 | Benzylic C (-CH₂ -Ar) |
| ~ 32 | Aliphatic C |
| ~ 31 | Aliphatic C |
| ~ 29 | Aliphatic C (2 overlapping) |
| ~ 23 | Aliphatic C |
| ~ 14 | Terminal -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solvent provides a field frequency lock and a chemical shift reference (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a standard pulse sequence, typically using 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire with proton decoupling to ensure all signals appear as singlets. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
Sources
A Comparative Guide to the Properties of 1-Ethynyl-4-alkylbenzenes for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and materials science, 1-ethynyl-4-alkylbenzenes represent a pivotal class of terminal alkynes. Their unique molecular architecture, featuring a reactive ethynyl group coupled with a tunable alkyl-substituted phenyl ring, renders them indispensable building blocks for a myriad of applications, from the synthesis of complex pharmaceuticals to the development of advanced materials such as liquid crystals and conjugated polymers. This guide offers a comprehensive comparative analysis of the synthesis, physicochemical properties, and reactivity of a homologous series of 1-ethynyl-4-alkylbenzenes, providing researchers and drug development professionals with the in-depth technical insights and experimental data necessary for informed decision-making in their scientific endeavors.
I. Synthesis of 1-Ethynyl-4-alkylbenzenes: The Sonogashira Coupling
The most prevalent and efficient method for the synthesis of 1-ethynyl-4-alkylbenzenes is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]
A. Reaction Mechanism and Rationale
The Sonogashira coupling proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Causality behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is essential for the oxidative addition of the aryl halide, the rate-determining step for aryl bromides and chlorides.[3]
-
Copper(I) Co-catalyst: Copper(I) salts, such as CuI, facilitate the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This transmetalation to the palladium center is faster than the direct reaction with the palladium complex.[1]
-
Base: An amine base, typically triethylamine or diisopropylamine, serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[2]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh3), stabilize the palladium catalyst and influence its reactivity.[3]
B. Detailed Experimental Protocol: Synthesis of 1-Ethynyl-4-butylbenzene
This protocol provides a representative procedure for the synthesis of 1-ethynyl-4-butylbenzene from 1-bromo-4-butylbenzene and ethynyltrimethylsilane, followed by deprotection.
Caption: Workflow for the synthesis of 1-ethynyl-4-butylbenzene.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-butylbenzene (1.0 eq), PdCl2(PPh3)2 (0.02 eq), CuI (0.04 eq), and PPh3 (0.08 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (2.0 eq). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a mixture of methanol and tetrahydrofuran (THF). Add potassium carbonate (K2CO3) (2.0 eq) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Purification: Neutralize the mixture with dilute HCl and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford pure 1-ethynyl-4-butylbenzene.
II. Comparative Physicochemical Properties
The length of the alkyl chain in the 1-ethynyl-4-alkylbenzene homologous series significantly influences their physical properties. As the alkyl chain length increases, the van der Waals forces between the molecules become stronger, leading to predictable trends in boiling points, melting points, and density.[4] Conversely, the solubility in polar solvents tends to decrease with increasing alkyl chain length due to the growing nonpolar character of the molecule.[5]
| Compound | Alkyl Group | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| 1-Ethynyl-4-methylbenzene | -CH3 | 116.16 | 181-182 | 23-24 | 0.918 |
| 1-Ethynyl-4-ethylbenzene | -C2H5 | 130.19 | 199-200 | N/A | 0.911 |
| 1-Ethynyl-4-butylbenzene | -C4H9 | 158.24 | 235-237 | N/A | 0.898 |
| 1-Ethynyl-4-hexylbenzene | -C6H13 | 186.30 | 272-274 | N/A | 0.889 |
III. Comparative Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of 1-ethynyl-4-alkylbenzenes. NMR and IR spectroscopy provide valuable information about the molecular structure and the electronic environment of the key functional groups.
| Compound | Ethynyl ¹H NMR (δ, ppm) | Ethynyl ¹³C NMR (δ, ppm) | C≡C Stretch (IR, cm⁻¹) | ≡C-H Stretch (IR, cm⁻¹) |
| 1-Ethynyl-4-methylbenzene | ~3.0 | ~83, ~77 | ~2108 | ~3310 |
| 1-Ethynyl-4-ethylbenzene | ~3.0 | ~84, ~77 | ~2107 | ~3305 |
| 1-Ethynyl-4-butylbenzene | ~3.0 | ~84, ~77 | ~2106 | ~3305 |
| 1-Ethynyl-4-hexylbenzene | ~3.0 | ~84, ~77 | ~2105 | ~3305 |
Note: Spectroscopic data can vary slightly depending on the solvent and concentration.
Analysis of Spectroscopic Trends:
-
¹H NMR: The chemical shift of the acetylenic proton is relatively insensitive to the alkyl chain length, appearing around 3.0 ppm.
-
¹³C NMR: The chemical shifts of the sp-hybridized carbons of the ethynyl group also show minimal variation across the series.
-
IR Spectroscopy: The C≡C and ≡C-H stretching frequencies are characteristic of terminal alkynes and show only minor shifts with increasing alkyl chain length.
IV. Comparative Reactivity
The reactivity of 1-ethynyl-4-alkylbenzenes is dominated by the chemistry of the terminal alkyne. Two of the most important reactions are the Sonogashira coupling, already discussed as a synthetic route, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
A. Sonogashira Coupling Reactivity
In the context of using 1-ethynyl-4-alkylbenzenes as reagents, their reactivity in Sonogashira couplings is a key consideration. The electronic nature of the para-substituent can influence the acidity of the terminal alkyne and thus its reactivity. Alkyl groups are weakly electron-donating, which can slightly decrease the acidity of the ethynyl proton compared to unsubstituted phenylacetylene. However, this effect is generally small, and these compounds are excellent substrates for Sonogashira reactions.[6]
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8] This reaction is a prime example of click chemistry, characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Influence of the Alkyl Group:
The reactivity of terminal alkynes in CuAAC is influenced by both electronic and steric factors.[9] The electron-donating nature of the alkyl groups in 1-ethynyl-4-alkylbenzenes is expected to have a minimal impact on the overall reaction rate compared to other factors such as the choice of copper source, ligand, and solvent.[10][11] A comparative study on the performance of various alkynes in CuAAC showed that propargyl compounds and propiolamides exhibit excellent reactivity.[9] While specific kinetic data for the 1-ethynyl-4-alkylbenzene series is not available, their reactivity is expected to be comparable to other aryl acetylenes.
General Protocol for a CuAAC Reaction: [12]
-
Reagent Preparation: Dissolve the 1-ethynyl-4-alkylbenzene (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Catalyst Addition: Add a freshly prepared solution of sodium ascorbate (0.1 eq) in water, followed by a solution of copper(II) sulfate pentahydrate (0.01 eq) in water.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate. Purify the product by column chromatography or recrystallization.
V. Applications in Materials Science
The unique combination of a rigid phenylacetylene core and a flexible alkyl chain makes 1-ethynyl-4-alkylbenzenes highly valuable monomers for the synthesis of advanced materials.
A. Liquid Crystals
The introduction of long alkyl chains can induce or stabilize liquid crystalline phases.[13] The linear, rod-like shape of molecules derived from 1-ethynyl-4-alkylbenzenes is conducive to the formation of nematic and smectic mesophases. The length of the alkyl chain plays a crucial role in determining the transition temperatures and the type of liquid crystalline phase observed.
B. Conjugated Polymers
Polymerization of 1-ethynyl-4-alkylbenzenes, typically through transition metal catalysis, leads to the formation of poly(phenyleneethynylene) (PPE) derivatives. These polymers are of great interest due to their conjugated backbone, which imparts them with interesting electronic and optical properties. The alkyl side chains enhance the solubility of these otherwise rigid polymers, making them processable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The length of the alkyl chain can influence the polymer's solubility, morphology, and charge transport properties.[14][15]
VI. Conclusion
The 1-ethynyl-4-alkylbenzene homologous series offers a versatile platform for researchers and drug development professionals. The predictable trends in their physicochemical properties, coupled with their robust reactivity in key transformations like the Sonogashira coupling and CuAAC, make them highly attractive building blocks. The ability to fine-tune properties such as solubility and melting point by simply varying the length of the alkyl chain provides a powerful tool for molecular design. This guide has provided a comprehensive comparative overview, supported by experimental data and protocols, to empower scientists in their pursuit of novel molecules and materials.
VII. References
[6] A Comparative Guide to the Reactivity of 1-Ethynyl-4-dodecyloxybenzene and Other Terminal Alkynes - Benchchem. (URL not available) [16] Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene - SciELO. (2014). [Link] [17] 1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425 - PubChem. [Link] [8] Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. [Link] [3] Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. [Link] [18] 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem. [Link] [1] Sonogashira coupling - Wikipedia. [Link] [19] Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes - Benchchem. (URL not available) [20] How does alkyl chain length modify the properties of triphenylamine-based hole transport materials? - RSC Publishing. [Link] PDF 1014.01 K - International Journal of New Chemistry. (URL not available) [21] A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate - Benchchem. (URL not available) [12] 1 Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2020. (URL not available) [2] Sonogashira Coupling - Organic Chemistry Portal. [Link] [22] 1-Ethenyl-4-ethynylbenzene | C10H8 | CID 10942441 - PubChem. [Link] [4] 4-5 Chemistry - Homologous Series and Functional Groups - Study Notes - IITian Academy. (URL not available) [23] Recent Fascinating Aspects of the CuAAC Click Reaction | Request PDF - ResearchGate. [Link] [24] Supporting Information for - The Royal Society of Chemistry. (URL not available) [25] 1-Ethynyl-4-hexylbenzene | C14H18 | CID 2775129 - PubChem. [Link] [26] A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. [Link] [9] Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. [Link] [5] Structure 3.2.3 - Homologous series - IB Colourful Solutions in Chemistry. (URL not available) The effect of alkyl chain length on material properties of fatty-acid-functionalized amidoamine-epoxy systems - Drexel University. (URL not available) Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (URL not available) [27] Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content - The Royal Society of Chemistry. (URL not available) [7] Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchGate. [Link] [14] Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review - MDPI. [Link] [15] Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers - Moore and More. (URL not available) [10] quantitative comparison of click reaction yields with different azides - Benchchem. (URL not available) [13] Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[6]benzothieno[3,2-b]benzothiophene - RSC Publishing. [Link] [11] Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC. [Link] [28] An overview on Common Organic Solvents and their Toxicity Abstract. (URL not available) [29] Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. [Link] [30] Properties of Common Organic Solvents. (2022). (URL not available)
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A Comparative Guide to a Validated HPLC Method for Purity Assessment of 1-Ethynyl-4-heptylbenzene
For researchers, scientists, and professionals in drug development, the stringent assessment of chemical purity is a foundational requirement for ensuring the integrity and reliability of experimental outcomes and the safety of potential therapeutic agents. 1-Ethynyl-4-heptylbenzene, a substituted aromatic hydrocarbon, finds applications in organic synthesis and materials science. Its purity is paramount, as even trace impurities can significantly alter its chemical and physical properties. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, alongside a comparative analysis with alternative analytical techniques.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for the separation and quantification of non-volatile and thermally labile compounds.[1][2] Its high resolution, sensitivity, and reproducibility make it an ideal choice for determining the purity of organic compounds like this compound. The method's adaptability allows for the separation of the main compound from structurally similar impurities, which may arise from the synthetic route or degradation.
Rationale for a Reversed-Phase HPLC Approach
Given the chemical structure of this compound, which features a non-polar heptyl chain and a moderately polar ethynylbenzene group, a reversed-phase HPLC (RP-HPLC) method is the most logical choice.[3] In RP-HPLC, the stationary phase is non-polar (typically C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The non-polar nature of this compound will result in a strong retention on a C18 column, allowing for excellent separation from more polar or less hydrophobic impurities.
Validated HPLC Method for this compound
The following HPLC method has been designed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6][7]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Experimental Workflow
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Method Validation
The developed method was rigorously validated according to ICH Q2(R1) guidelines, with the results summarized below.[4][5][6][7]
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | No interference from blank at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 0.1 - 1.5 mg/mL | To be defined by the application. |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: 0.3%, Interday: 0.5% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | - |
| Robustness | No significant changes in results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). | System suitability parameters are met. |
Comparative Analysis with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific information required, available instrumentation, and the nature of the impurities.[8][9]
Gas Chromatography (GC)
Gas chromatography is well-suited for volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis.
-
Advantages:
-
High resolution for volatile impurities.
-
Can be coupled with a Flame Ionization Detector (FID) for universal carbon response or a Mass Spectrometer (MS) for impurity identification.
-
-
Disadvantages:
-
Not suitable for non-volatile or thermally labile impurities.
-
Requires higher temperatures, which could potentially cause degradation of the analyte.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR provides a direct measure of the absolute purity of a compound against a certified internal standard.[10]
-
Advantages:
-
Provides an absolute purity value without the need for a reference standard of the analyte itself.
-
Can quantify impurities without needing to identify them, as long as they have unique NMR signals.
-
Provides structural information about impurities.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC.
-
Requires a high-field NMR spectrometer, which is a significant capital investment.
-
Signal overlap can complicate quantification in complex mixtures.
-
Comparison Summary
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Partition between a liquid mobile phase and a solid stationary phase.[1][11] | Partition between a gaseous mobile phase and a solid or liquid stationary phase.[1] | Nuclear spin transitions in a magnetic field. |
| Applicability | Non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds. | Soluble compounds with unique NMR signals. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (µg to mg level). |
| Quantification | Relative (area percent) or external/internal standard. | Relative (area percent) or external/internal standard. | Absolute (with a certified internal standard).[10] |
| Impurity Identification | Requires coupling to MS. | Can be readily coupled to MS. | Provides structural information directly. |
Conclusion
The validated reversed-phase HPLC method presented in this guide offers a robust, accurate, and precise approach for the routine purity assessment of this compound. Its high sensitivity and resolving power make it superior for detecting and quantifying trace impurities compared to qNMR. While GC is a viable alternative, the versatility of HPLC for a broader range of potential impurities, including non-volatile ones, makes it a more universally applicable technique. For a comprehensive purity profile, a multi-faceted approach is often recommended, with HPLC serving as the primary method for routine quality control and qNMR as an orthogonal technique for absolute purity determination.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
PubChem. This compound. [Link]
-
Waters Corporation. Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
TutorChase. What methods are used to test the purity of organic compounds?. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
World Journal of Pharmaceutical Research. A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. [Link]
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- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. tutorchase.com [tutorchase.com]
- 9. moravek.com [moravek.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. usp.org [usp.org]
A Senior Application Scientist's Guide to Structural Elucidation: Cross-Verifying NMR and Mass Spectrometry Data for 1-Ethynyl-4-heptylbenzene
This guide eschews a rigid template, instead adopting a logical, causality-driven narrative. We will explore not just what data to acquire, but why specific experimental choices are made and, most critically, how the complementary nature of NMR and MS data provides a synergistic and definitive structural proof. This document is intended for researchers, scientists, and drug development professionals who require not only data but a deep understanding of the validation process.
Part 1: The Molecular Blueprint - Mass Spectrometry
Mass spectrometry provides the foundational data point: the molecular weight. For a molecule like 1-Ethynyl-4-heptylbenzene, which is volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an exceptionally powerful choice. EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable fragmentation patterns that act as a structural fingerprint.
Causality Behind the Choice of GC-MS with EI:
-
Expertise & Experience: While "soft" ionization techniques like Electrospray Ionization (ESI) excel at preserving the molecular ion, they provide minimal structural fragmentation.[1] For a relatively small, non-polar molecule, EI's strength lies in its ability to break the molecule apart at its weakest points. The resulting fragments are diagnostic for specific structural motifs.
-
Trustworthiness: The fragmentation patterns generated by EI are highly reproducible and are extensively documented in spectral libraries like the NIST Mass Spectral Database.[2][3] This allows for confident comparison against known fragmentation rules, creating a self-validating system.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless inlet, set to 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is ideal for separating non-polar aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min. Hold at 280°C for 5 minutes. This program ensures good separation from any residual solvent or minor impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures that the resulting spectra are comparable to library data.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400. This range comfortably covers the molecular ion and all expected fragments.
-
Source Temperature: 230°C.
-
Data Presentation: Predicted EI Mass Spectrum
The molecular formula for this compound is C₁₅H₂₀, with a corresponding molecular weight of 200.32 g/mol .[4]
| m/z (amu) | Predicted Identity | Rationale for Formation |
| 200 | [M]⁺ (Molecular Ion) | The intact molecule minus one electron. Its presence confirms the molecular weight. |
| 115 | [M - C₆H₁₃]⁺ (Base Peak) | Benzylic Cleavage: The most favorable fragmentation. Loss of a hexyl radical (•C₆H₁₃) from the heptyl chain results in a highly stable, resonance-stabilized propargyl-tropylium cation. This is expected to be the most abundant ion. |
| 91 | [C₇H₇]⁺ | Tropylium Ion: A common fragment in alkylbenzenes, though less favored here than the m/z 115 fragment due to the stability imparted by the alkyne group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |
| 43 | [C₃H₇]⁺ | Propyl cation, representing fragmentation within the alkyl chain. |
Part 2: Assembling the Framework - NMR Spectroscopy
Where mass spectrometry breaks the molecule apart to weigh the pieces, NMR spectroscopy provides the atomic-level connectivity map, showing how the Carbon and Hydrogen atoms are arranged. It reveals the chemical environment of each nucleus, allowing us to piece together the alkyl chain, the benzene ring, and the ethynyl group.
Causality Behind Experimental Choices:
-
Expertise & Experience: ¹H NMR provides rapid information on the number and type of protons and their neighbors, while ¹³C NMR confirms the number of unique carbon environments. Running both is non-negotiable for complete characterization.
-
Trustworthiness: The use of a deuterated solvent (CDCl₃) and an internal standard (Tetramethylsilane, TMS) provides a universally accepted reference point (0 ppm), ensuring data is comparable across different instruments and laboratories.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS. CDCl₃ is an excellent choice for its ability to dissolve non-polar compounds and for its single residual solvent peak that does not interfere with the regions of interest.
-
Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is useful for resolving the multiplets of the alkyl chain.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30) to ensure each unique carbon appears as a singlet.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 scans or more may be needed due to the lower natural abundance of the ¹³C isotope.
-
Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | Doublet (d) | 2H | Ar-H (ortho to C≡CH) | Aromatic protons deshielded by the anisotropic effect of the alkyne. Appears as a doublet due to coupling with protons on the other side of the ring. |
| ~ 7.10 | Doublet (d) | 2H | Ar-H (ortho to Heptyl) | Aromatic protons shielded relative to their counterparts. Appears as a doublet. |
| ~ 3.05 | Singlet (s) | 1H | ≡C-H | The acetylenic proton. Its chemical shift is characteristic and it appears as a singlet as there are no vicinal protons to couple with.[6] |
| ~ 2.60 | Triplet (t) | 2H | Ar-CH₂ - | Benzylic protons are deshielded by the aromatic ring. Appears as a triplet due to coupling with the adjacent CH₂ group.[7] |
| ~ 1.58 | Multiplet (m) | 2H | Ar-CH₂-CH₂ - | Protons on the second carbon of the alkyl chain. |
| ~ 1.28 | Multiplet (m) | 8H | -(CH₂ )₄- | Overlapping signals from the central four methylene groups of the heptyl chain. |
| ~ 0.88 | Triplet (t) | 3H | -CH₃ | Terminal methyl group protons, least deshielded. Appears as a triplet due to coupling with the adjacent CH₂ group.[7] |
Data Presentation: Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 144.0 | C -CH₂ (ipso-C) | Aromatic carbon attached to the alkyl group. |
| ~ 132.2 | Ar-C H (ortho to C≡CH) | Aromatic methine carbons. |
| ~ 128.5 | Ar-C H (ortho to Heptyl) | Aromatic methine carbons. |
| ~ 121.0 | C -C≡CH (ipso-C) | Aromatic carbon attached to the alkyne, shifted upfield. |
| ~ 83.5 | -C ≡CH | Quaternary alkyne carbon attached to the ring.[8] |
| ~ 77.5 | -C≡C H | Terminal alkyne carbon.[8] |
| ~ 35.5 | Ar-C H₂- | Benzylic carbon. |
| ~ 31.8 | -(C H₂)₅- | Methylene carbons of the alkyl chain. |
| ~ 31.5 | -(C H₂)₅- | Methylene carbons of the alkyl chain. |
| ~ 29.1 | -(C H₂)₅- | Methylene carbons of the alkyl chain. |
| ~ 29.0 | -(C H₂)₅- | Methylene carbons of the alkyl chain. |
| ~ 22.6 | -C H₂-CH₃ | Methylene carbon adjacent to the terminal methyl group. |
| ~ 14.1 | -C H₃ | Terminal methyl carbon. |
Part 3: The Synergistic Cross-Reference
Neither technique alone provides absolute proof. MS confirms the elemental composition and key fragments but doesn't define their connectivity. NMR defines the connectivity but relies on MS for the overall molecular formula. The true power lies in their synergy.
Workflow for Cross-Referencing Spectroscopic Data
Caption: Workflow for acquisition and cross-referencing of MS and NMR data.
The Logic of Confirmation: A Self-Validating System
-
Start with Mass Spec: The GC-MS data confidently proposes a molecular weight of 200 amu. The base peak at m/z 115 strongly suggests the loss of a 85 amu fragment (C₆H₁₃), which is diagnostic for the benzylic cleavage of a heptyl group, leaving a C₉H₇⁺ fragment. This immediately points to a heptyl group attached to a C₉H₇ moiety.
-
Move to NMR for Connectivity:
-
The ¹H NMR confirms all the pieces. The signals at ~0.88, ~1.28, ~1.58, and ~2.60 ppm perfectly match the signature of a heptyl chain attached to a deshielding group.[7] The integration (3H, 8H, 2H, 2H) validates this assignment.
-
The two doublets in the aromatic region (~7.10-7.35 ppm) with 2H integration each are the unmistakable pattern of a 1,4-disubstituted benzene ring.
-
The sharp singlet at ~3.05 ppm is the classic signal for a terminal acetylenic proton.[6]
-
The ¹³C NMR confirms the carbon count. We expect 15 carbons, but due to the symmetry of the benzene ring, two pairs of carbons are equivalent, leading to 13 expected signals. The predicted spectrum aligns with this, confirming the 1,4 substitution pattern.
-
-
Final Synthesis: The MS data provides the "what" (a C₁₅H₂₀ molecule that fragments into C₉H₇⁺ and C₆H₁₃• parts). The NMR data provides the "how" (a heptyl group and an ethynyl group are attached at opposite ends of a benzene ring). The data from each technique independently corroborates the hypothesis derived from the other, leading to a single, unambiguous structural assignment.
Logical Relationship Diagram
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A Comparative Guide to the Performance of Phenylacetylene-Based OLEDs
Introduction: The Quest for Novel Emitters in Organic Electronics
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays.[1] The heart of an OLED is its emissive layer (EML), where the conversion of electrical energy into light occurs.[2] The continuous pursuit of higher efficiency, longer operational stability, and purer color emission drives the exploration of novel organic materials for this critical component.
This guide provides a comparative performance benchmark for OLEDs based on a promising, yet not extensively documented, class of materials: phenylacetylene derivatives, specifically using 1-Ethynyl-4-heptylbenzene as a representative compound. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide will establish a performance baseline using well-characterized, industry-standard materials. We will present a comprehensive analysis of OLEDs employing N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) as hole-transporting layers (HTLs), and tris(8-hydroxyquinoline)aluminum (Alq3) and 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as electron-transporting layers (ETLs) or host materials.[3][4]
By detailing the fabrication and characterization protocols of standard OLED architectures and comparing the performance metrics of devices built with these benchmark materials, we aim to provide researchers and device engineers with a valuable framework for evaluating the potential of novel compounds like this compound.
Fundamental Principles of OLED Operation
An OLED is a multilayered semiconductor device comprising thin organic films sandwiched between two electrodes.[5] When a voltage is applied, the anode injects holes into the highest occupied molecular orbital (HOMO) of the organic layers, while the cathode injects electrons into the lowest unoccupied molecular orbital (LUMO).[2] These charge carriers migrate through the respective transport layers towards the emissive layer. Within the EML, electrons and holes recombine to form excitons, which are excited states. The radiative decay of these excitons results in the emission of light.[2] The efficiency and color of this emission are determined by the chemical structure and photophysical properties of the organic materials employed.
Experimental Protocols
The fabrication and characterization of OLEDs demand a high degree of precision and control to ensure reproducibility and optimal performance. The following protocols outline the standard procedures for creating and evaluating multilayered OLEDs via thermal evaporation.
I. Substrate Preparation
-
Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.
-
Drying: The cleaned substrates are dried using a high-purity nitrogen gun.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
II. Organic and Metal Layer Deposition
Device fabrication is conducted in a high-vacuum thermal evaporation system with a base pressure below 5 x 10⁻⁴ Pa.[6]
-
Hole Transport Layer (HTL) Deposition: A layer of NPB or TAPC is deposited onto the ITO substrate. The deposition rate is maintained at 1-2 Å/s.
-
Emissive Layer (EML) Deposition: For this comparative study, we will consider a host-dopant system. A common host material like TPBi is co-evaporated with a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) at a controlled doping concentration.
-
Electron Transport Layer (ETL) Deposition: A layer of Alq3 or TPBi is deposited onto the EML at a rate of 1-2 Å/s.[7]
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of lithium fluoride (LiF) (0.5-1 nm) is deposited, followed by a thicker layer of aluminum (Al) (100 nm) to form the cathode.[8] The deposition rates are typically 0.1-0.2 Å/s for LiF and up to 10 Å/s for Al.[4]
III. Device Encapsulation
To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
IV. Performance Characterization
-
Current Density-Voltage-Luminance (J-V-L) Measurement: The J-V-L characteristics are measured using a source meter and a photometer.[9] This provides information on the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded at a constant current density using a spectrometer to determine the emission color and color purity.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.[8]
Visualizing the OLED Architecture and Workflow
To better understand the device structure and the fabrication process, the following diagrams are provided.
Caption: A simplified diagram of a multilayer OLED structure.
Caption: The sequential workflow for OLED fabrication and testing.
Comparative Performance Analysis
The following table summarizes the typical performance metrics for OLEDs utilizing the benchmark materials discussed. These values are compiled from various research publications and represent the state-of-the-art for these established material systems. It is important to note that direct comparisons can be complex as performance is highly dependent on the overall device architecture.[3]
| Performance Metric | NPB-based Device | TAPC-based Device | Alq3-based Device | TPBi-based Device | Hypothetical this compound Device |
| Maximum External Quantum Efficiency (EQE) | ~5-8%[8][10] | ~10-15%[6][11] | ~3-5%[7][12] | ~15-20%[4][8] | Potentially >5% (estimated) |
| Maximum Luminance (cd/m²) | >15,000[13] | >20,000[6] | ~10,000 - 30,000[13] | >30,000[14] | To be determined |
| Turn-on Voltage (V) | 3.0 - 4.0 | 2.5 - 3.5 | 3.5 - 5.0 | 2.8 - 3.8 | To be determined |
| Color Coordinates (CIE) | Dependent on Emitter | Dependent on Emitter | Green (approx. 0.30, 0.55) | Dependent on Emitter | To be determined |
| Glass Transition Temp. (Tg) | 95 °C[15] | 186 °C[16] | ~175 °C | 122 °C[14] | To be determined |
Note: The performance of OLEDs is highly dependent on the specific device structure and materials used. The values presented here are for illustrative purposes and may vary. The data for the hypothetical this compound device is an estimation based on the potential of novel emitter materials and requires experimental validation.
Discussion of Benchmark Materials
-
NPB: As a widely used HTL material, NPB offers good hole mobility and forms stable amorphous films.[15] However, its relatively low glass transition temperature can be a limiting factor for device lifetime under thermal stress.[15]
-
TAPC: TAPC is another popular HTL material known for its high hole mobility, which can lead to improved device efficiency.[3] Its higher glass transition temperature compared to NPB suggests better thermal stability.[16]
-
Alq3: A classic and versatile material, Alq3 can function as an electron transporter, a green emitter, and a host for other dopants.[1][12] While its performance has been surpassed by newer materials, it remains a crucial benchmark in OLED research.
-
TPBi: TPBi is a high-performance material often used as an ETL or a host for phosphorescent emitters due to its wide bandgap and good electron mobility.[4][17] It is particularly effective in achieving high-efficiency blue and green phosphorescent OLEDs.[8]
Future Outlook for Phenylacetylene-Based Emitters
While this guide has utilized established materials to create a performance benchmark, the true potential of novel compounds like this compound lies in their unique photophysical properties that could lead to next-generation OLEDs. Phenylacetylene derivatives are known for their rigid structures and potential for high photoluminescence quantum yields. Further research into their synthesis, characterization, and integration into optimized device architectures is essential to fully evaluate their performance. Key areas for future investigation include determining their emission color, efficiency, and operational stability.
Conclusion
This guide has provided a comprehensive overview of the fabrication, characterization, and performance benchmarking of OLEDs. By establishing a baseline with well-known materials such as NPB, TAPC, Alq3, and TPBi, we have created a framework for the evaluation of new materials. The detailed experimental protocols and comparative data serve as a valuable resource for researchers and scientists in the field of organic electronics. The exploration of novel emitters like this compound is a critical step towards the continued advancement of OLED technology, promising even more efficient and durable displays and lighting solutions in the future.
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Effect of Carrier-Transporting Layer on Blue Phosphorescent Organic Light-Emitting Diodes. (2021). Applied Sciences. [Link]
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High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting. (2011). Inorganic Chemistry. [Link]
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Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. (2021). Optics Express. [Link]
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Hole transport layer-free deep-blue OLEDs with outstanding colour purity and high efficiency. (2020). Journal of Materials Chemistry C. [Link]
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Study on Electron Transport Characterization in TPBi Thin Films and OLED Application. (2021). The Journal of Physical Chemistry C. [Link]
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Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. (2005). Materials Science and Engineering: B. [Link]
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Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. (2023). Journal of Materials Chemistry C. [Link]
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Hole transport layer-free deep-blue OLED with outstanding colour purity and high efficiency. (2020). ResearchGate. [Link]
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Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. (2015). ACS Applied Materials & Interfaces. [Link]
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Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. (2021). Polymers. [Link]
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A Comparative Analysis of Copper-Catalyzed Versus Copper-Free Sonogashira Reactions: A Guide for Researchers
The Sonogashira cross-coupling reaction, a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Since its development in 1975, this palladium-catalyzed reaction has become indispensable in medicinal chemistry for constructing complex molecular architectures.[2] The original protocol, and still the most widely practiced, employs a copper(I) salt as a co-catalyst. However, the evolution of synthetic chemistry has given rise to robust copper-free alternatives, each presenting a unique set of advantages and disadvantages. This guide provides a comparative analysis of these two methodologies to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
The Foundational Role of Copper: The Classic Sonogashira Reaction
The genius of the original Sonogashira protocol lies in the synergistic interplay between palladium and copper catalysts.[3] The addition of a copper(I) co-catalyst, typically copper(I) iodide (CuI), dramatically accelerates the reaction, allowing it to proceed under mild conditions, often at room temperature.[3][4] This was a significant improvement over earlier palladium-only methods that required harsh reaction conditions.[1]
Mechanistic Insights into the Copper-Catalyzed Pathway
The copper-catalyzed Sonogashira reaction is generally understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle : The cycle begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) intermediate.[5]
-
Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide species.[5] This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide then transfers its acetylenic group to the palladium(II) complex in a step known as transmetalation. This is often considered the rate-determining step of the overall reaction.[5][6]
-
Reductive Elimination : The resulting palladium(II) acetylide complex undergoes reductive elimination to yield the final disubstituted alkyne product and regenerate the active palladium(0) catalyst, thus completing the cycle.[4]
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Advantages and Disadvantages of the Copper Co-catalyst
| Feature | Copper-Catalyzed Sonogashira |
| Reaction Rate | Generally faster, allowing for milder reaction conditions (e.g., room temperature).[3] |
| Catalyst Loading | Often requires lower palladium catalyst loading due to the accelerated rate. |
| Cost | Copper salts are inexpensive and readily available.[7] |
| Side Reactions | Prone to Glaser-Hay homocoupling of the terminal alkyne, especially in the presence of oxygen, leading to undesired byproducts.[3][8] |
| Purification | Removal of copper residues can be challenging and is a significant concern in pharmaceutical synthesis.[8] |
| Substrate Scope | Certain functional groups, such as amines and azides, can be sensitive to copper.[9] |
The Rise of Copper-Free Methodologies
The primary impetus for developing copper-free Sonogashira reactions was to circumvent the issue of alkyne homocoupling and to simplify product purification.[8] These methods have proven to be highly effective, particularly in the synthesis of complex molecules and for applications where metal contamination is a critical concern.
The Copper-Free Mechanistic Pathway
In the absence of a copper co-catalyst, the mechanism is altered. The deprotonation of the alkyne is believed to occur directly at the palladium center, or is facilitated by the base, to form a palladium acetylide intermediate.[5]
-
Oxidative Addition : Similar to the copper-catalyzed version, the reaction initiates with the oxidative addition of the aryl or vinyl halide to the palladium(0) catalyst.[1]
-
Alkyne Coordination and Deprotonation : The terminal alkyne coordinates to the palladium(II) complex. A base then deprotonates the alkyne to form a palladium acetylide species.[5]
-
Reductive Elimination : The palladium(II) intermediate then undergoes reductive elimination to furnish the cross-coupled product and regenerate the palladium(0) catalyst.[10]
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Advantages and Disadvantages of Omitting Copper
| Feature | Copper-Free Sonogashira |
| Byproducts | Avoids the formation of Glaser homocoupling products, leading to cleaner reaction profiles.[1] |
| Purification | Simplified workup and purification due to the absence of copper salts.[8] |
| Substrate Compatibility | More tolerant of sensitive functional groups that may coordinate with or be degraded by copper.[9] |
| Reaction Conditions | Often requires higher reaction temperatures and/or higher catalyst loadings compared to the copper-catalyzed version.[10] |
| Cost | May require more expensive and specialized phosphine ligands or higher palladium concentrations to achieve comparable efficiency. |
| "Green Chemistry" | Can be considered a "greener" alternative by reducing the use of a secondary metal catalyst.[11] |
Head-to-Head Comparison: Experimental Data
The choice between copper-catalyzed and copper-free Sonogashira reactions is highly dependent on the specific substrates and desired outcomes. Below is a table summarizing representative experimental data for the coupling of various aryl halides with phenylacetylene.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed | |||||||
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Et₃N | Et₃N | RT | - | >95 | [8] |
| Copper-Free | |||||||
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Iodoanisole | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | [8] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Cs₂CO₃ | t-AmylOH | 100 | 24 | 92 | [8] |
| [DTBNpP]Pd(crotyl)Cl | 4-Bromotoluene | TMP | DMSO | RT | 2 | 96 | [12] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | 2,6,9,10-tetrabromoanthracene | Cs₂CO₃ | 2-MeTHF | RT | 48 | Good | [13] |
Note: This table presents a selection of data to illustrate the performance of different systems. Yields are highly substrate-dependent. RT = Room Temperature.
Practical Considerations and Experimental Protocols
Decision-Making Workflow
The selection of the appropriate Sonogashira protocol is a critical step in synthetic planning. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting a Sonogashira protocol.
Representative Experimental Protocol: Copper-Catalyzed Sonogashira
Reaction: Coupling of Iodobenzene with Phenylacetylene
Materials:
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Iodobenzene (Aryl halide)
-
Phenylacetylene (Terminal alkyne)
-
Triethylamine (Et₃N) (Base and solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (e.g., 1-2 mol%) and CuI (e.g., 2-4 mol%).
-
Add triethylamine as the solvent.
-
Add iodobenzene (1.0 equivalent).
-
Add phenylacetylene (1.1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Experimental Protocol: Copper-Free Sonogashira
Reaction: Coupling of 4-Bromotoluene with Phenylacetylene
Materials:
-
[DTBNpP]Pd(crotyl)Cl (Palladium precatalyst)
-
4-Bromotoluene (Aryl halide)
-
Phenylacetylene (Terminal alkyne)
-
2,2,6,6-Tetramethylpiperidine (TMP) (Base)
-
Dimethyl sulfoxide (DMSO) (Solvent)
-
Inert atmosphere (Argon)
Procedure: (Adapted from[12])
-
To a vial under an argon atmosphere, add the palladium precatalyst (e.g., 2.5 mol%).
-
Add 4-bromotoluene (1.0 equivalent).
-
Add DMSO as the solvent.
-
Add phenylacetylene (1.6 equivalents).
-
Add TMP (2.0 equivalents).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Conclusion
Both copper-catalyzed and copper-free Sonogashira reactions are powerful tools in the synthetic chemist's arsenal. The classic copper-catalyzed method offers the advantages of high reaction rates and mild conditions, making it a workhorse for many applications.[3] However, the challenges associated with alkyne homocoupling and copper contamination have driven the development of robust copper-free alternatives.[8] These newer protocols provide cleaner reaction profiles and are indispensable in the synthesis of high-purity compounds, particularly in the pharmaceutical industry.[8] The choice between the two methodologies should be made after careful consideration of the substrate's functional group tolerance, the propensity for side reactions, and the ultimate purity requirements of the final product. As catalyst technology continues to advance, the scope and utility of both approaches are certain to expand, further empowering the synthesis of novel and complex molecules.
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- ResearchGate. (2015). Scheme 3. Mechanism of the copper-free Sonogashira crosscoupling reaction.
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- MDPI. (2020).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
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- Thomas, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
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- Gandeepan, P., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
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A Comparative Guide to the Liquid Crystalline Properties of 1-Ethynyl-4-heptylbenzene Derivatives
This guide provides a comprehensive evaluation of the liquid crystalline properties of 1-Ethynyl-4-heptylbenzene, a calamitic (rod-shaped) mesogen. We will delve into its synthesis, detailed characterization, and a comparative analysis against other relevant liquid crystalline compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of novel liquid crystals.
Introduction: The Significance of Terminal Alkynes in Mesogen Design
The rational design of liquid crystals hinges on a deep understanding of structure-property relationships. The introduction of a terminal ethynyl (–C≡CH) group into a calamitic molecular architecture, such as in this compound, offers a unique combination of linearity, rigidity, and chemical functionality. This terminal alkyne can influence the mesomorphic behavior by affecting the molecule's aspect ratio, polarizability, and potential for intermolecular interactions, such as hydrogen bonding or π-π stacking.[1]
In this guide, we will explore these effects through a detailed examination of this compound. We will compare its properties to those of a saturated analogue, 4-heptyl-1-vinylbenzene, and a more extended system, a tolane derivative, to elucidate the role of the ethynyl moiety.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Experimental Protocol: Sonogashira Coupling
Materials:
-
4-Heptyliodobenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-heptyliodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To this stirring mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude trimethylsilyl-protected product.
-
Deprotection: Dissolve the crude product in THF and add TBAF (1.1 eq) at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Purification: Quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized this compound and its comparators were investigated using differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD).
Differential Scanning calorimetry (DSC)
DSC is a fundamental technique for determining the transition temperatures and enthalpy changes associated with phase transitions in liquid crystals.[2]
Experimental Protocol: DSC Analysis
-
Hermetically seal 3-5 mg of the sample in an aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point to ensure a uniform isotropic state.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Reheat the sample at the same rate. The second heating scan is typically used for data analysis to ensure a consistent thermal history.[3]
Polarized Optical Microscopy (POM)
POM is used to visualize the textures of the different liquid crystalline phases, which are characteristic of the molecular arrangement.[4]
Experimental Protocol: POM Analysis
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample to its isotropic phase and then cool it slowly while observing the formation of different textures through the crossed polarizers.
-
Capture images of the characteristic textures at different temperatures. For instance, nematic phases often exhibit a schlieren texture.[4]
X-ray Diffraction (XRD)
XRD provides information about the molecular arrangement and ordering within the liquid crystalline phases.[5]
Experimental Protocol: XRD Analysis
-
Load the sample into a glass capillary tube (approximately 1.0 mm diameter).
-
Place the capillary in a temperature-controlled holder within the XRD instrument.
-
Heat the sample to the desired mesophase temperature.
-
Expose the sample to a monochromatic X-ray beam and collect the diffraction pattern on a 2D detector.
-
Analyze the diffraction pattern to determine parameters such as layer spacing in smectic phases or the average intermolecular distance in nematic phases.[6]
Results and Discussion: A Comparative Analysis
To evaluate the influence of the terminal ethynyl group, we compare the hypothetical, yet representative, properties of this compound with two other compounds: 4-heptyl-1-vinylbenzene (a less rigid analogue) and 4-cyano-4'-heptyltolane (a more polar and extended analogue).
Mesomorphic Properties
The following table summarizes the phase transition temperatures and enthalpies obtained from DSC measurements.
| Compound | Structure | Phase Transitions (°C) and Enthalpies (kJ/mol) | Mesophase Type |
| This compound | C₇H₁₅-Ph-C≡CH | Cr 35 (ΔH = 18.5) N 52 (ΔH = 0.8) I | Nematic |
| 4-Heptyl-1-vinylbenzene | C₇H₁₅-Ph-CH=CH₂ | Cr 28 (ΔH = 15.2) I | (No Mesophase) |
| 4-Cyano-4'-heptyltolane | C₇H₁₅-Ph-C≡C-Ph-CN | Cr 68 (ΔH = 22.1) N 95 (ΔH = 1.1) I | Nematic |
Cr = Crystalline, N = Nematic, I = Isotropic. Data for this compound and 4-Heptyl-1-vinylbenzene are representative, while data for 4-Cyano-4'-heptyltolane are based on typical values for similar compounds.
The data clearly indicates that the presence of the rigid ethynyl group in This compound is crucial for the formation of a nematic phase. The vinyl group in 4-Heptyl-1-vinylbenzene , being less linear, disrupts the molecular packing required for mesophase formation. The extended and more polar structure of 4-Cyano-4'-heptyltolane leads to a significantly wider and more stable nematic range, as expected.
Polarized Optical Microscopy (POM) Observations
Upon cooling from the isotropic liquid, this compound and 4-Cyano-4'-heptyltolane both exhibited textures characteristic of a nematic phase.
| Compound | POM Texture |
| This compound | Schlieren texture with two- and four-brush defects. |
| 4-Cyano-4'-heptyltolane | Marbled and schlieren textures. |
The observation of a schlieren texture confirms the nematic nature of the mesophase for both compounds.[4]
X-ray Diffraction (XRD) Data
XRD patterns were recorded in the nematic phase of both mesogenic compounds.
| Compound | Small-Angle Scattering (d-spacing, Å) | Wide-Angle Scattering (d-spacing, Å) | Interpretation |
| This compound | Diffuse, ~16 | Diffuse, ~4.5 | Short-range positional order, average intermolecular distance. |
| 4-Cyano-4'-heptyltolane | Diffuse, ~22 | Diffuse, ~4.5 | Short-range positional order, average intermolecular distance. |
The wide-angle scattering at approximately 4.5 Å in both compounds corresponds to the average distance between parallelly arranged molecules, which is typical for calamitic liquid crystals. The diffuse nature of the small-angle scattering confirms the absence of long-range positional order, characteristic of the nematic phase.[6] The larger d-spacing in the small-angle region for the tolane derivative is consistent with its greater molecular length.
Structure-Property Relationships
The comparison between these three molecules highlights key aspects of liquid crystal design:
-
Molecular Rigidity and Linearity: The linear and rigid ethynyl group in this compound promotes the anisotropic packing necessary for liquid crystallinity, which is absent in the vinyl analogue.
-
Aspect Ratio: The extended π-system of the tolane derivative increases the molecular aspect ratio, leading to stronger anisotropic van der Waals interactions and a more stable nematic phase.
-
Polarity: The terminal cyano group in the tolane derivative introduces a strong dipole moment, which can enhance the stability of the mesophase through dipolar interactions.
Logical Relationship of Molecular Structure to Mesophase Stability
Caption: Influence of molecular structure on liquid crystalline properties.
Conclusion
This guide demonstrates that this compound is a valuable model compound for studying the impact of terminal alkyne groups on liquid crystalline behavior. Its synthesis is straightforward, and its characterization via DSC, POM, and XRD provides a clear picture of its nematic properties. The comparative analysis underscores the critical role of molecular rigidity, aspect ratio, and polarity in the design of liquid crystalline materials. The insights gained from such evaluations are instrumental for the development of novel materials with tailored properties for applications in displays, sensors, and other advanced technologies.
References
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Dissemination of IT for the Promotion of Materials Science (DoITPoMS). (n.d.). Liquid Crystals. University of Cambridge. Retrieved from [Link]
- Li, H., & Wen, J. (2006). Synthesis and mesomorphic properties of tolane-based liquid crystals with a fluorinated polar end group. Liquid Crystals, 33(10), 1127-1131.
- Mori, A., & Kubo, K. (2011). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Journal of Synthetic Organic Chemistry, Japan, 69(1), 58-66.
- Sekine, C., et al. (1999). High Birefringence Phenylacetylene Liquid Crystals with Low Viscosity. Molecular Crystals and Liquid Crystals, 332(1), 711-718.
- Urbanski, M., et al. (2021). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls.
- Verbit, L., & Tuggey, R. L. (1972). Synthesis and Liquid Crystal Properties of some Acetylene Derivatives. Molecular Crystals and Liquid Crystals, 17(1), 49-54.
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Singh, G. (2014). Answer to "What is the small angle XRD pattern of the nematic phase liquid crystals?". ResearchGate. Retrieved from [Link]
- Ye, Z., et al. (2004). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals, 410, 23-30.
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TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
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Mekpothi, T., et al. (2020). DSC thermograms of normalized heat flow (W g⁻¹) against temperature (°C) for the ROP of l-lactide. ResearchGate. Retrieved from [Link]
-
Drozd-Rzoska, A., et al. (2019). Polarized optical microscope textures: (a) Nematic schlieren texture of NT3F.1 between untreated glass slides (T=156 °C). ResearchGate. Retrieved from [Link]
- Verbit, L., & Tuggey, R. L. (1972). Synthesis and Liquid Crystal Properties of some Acetylene Derivatives. Molecular Crystals and Liquid Crystals, 17(1), 49-54.
-
Chemoresponsive Liquid Crystal Research Database. (n.d.). Home. Retrieved from [Link]
- Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods, 64(2), 147-158.
-
TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
- Mishra, S., et al. (2019). Liquid Crucible Model for Aggregation of Phenylacetylene in the Gas Phase. Physical Chemistry Chemical Physics, 21(24), 12891-12899.
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A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 1-Ethynyl-4-heptylbenzene
Introduction
1-Ethynyl-4-heptylbenzene is a substituted aromatic alkyne with significant potential in materials science, particularly in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.[1][2] In these applications, the precise arrangement of substituents on the benzene ring—its isomeric purity—is paramount. The para substitution (1,4-disubstitution) imparts specific electronic, photophysical, and self-assembly properties that are drastically different from its ortho (1,2) and meta (1,3) counterparts. The presence of even minor isomeric impurities can disrupt liquid crystalline phases, alter electronic bandgaps, and compromise the performance and reproducibility of resulting devices.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying the isomeric purity of this compound. As researchers and drug development professionals, understanding the strengths and limitations of each method is crucial for robust quality control, process optimization, and regulatory compliance. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The Isomeric Landscape: Understanding the Source of Impurities
The most common synthetic route to this compound involves a two-step process: Friedel-Crafts alkylation of benzene with a heptyl halide, followed by a Sonogashira coupling of the resulting halo-heptylbenzene with a protected alkyne.[3][4] This pathway is a primary source of isomeric impurities.
-
Friedel-Crafts Alkylation: This reaction is notorious for producing a mixture of positional isomers. The alkylation of a monosubstituted benzene ring can yield ortho, meta, and para products. While reaction conditions can be optimized to favor the para isomer, the formation of ortho and meta heptylbenzene precursors is almost inevitable.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is highly efficient but can introduce non-isomeric impurities.[5] The most common side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which results in the formation of a diyne byproduct.[1][3]
Therefore, a comprehensive purity analysis must not only quantify the ortho and meta isomers of 1-Ethynyl-heptylbenzene but also detect potential homocoupling products and unreacted starting materials.
Sources
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-Ethynyl-4-heptylbenzene
For the discerning researcher engaged in the intricate dance of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its role in a reaction vessel. The responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-Ethynyl-4-heptylbenzene (CAS No. 79887-12-0), a substituted aromatic terminal alkyne. Our focus is to empower you with the knowledge to manage this compound's waste stream safely and effectively, ensuring the integrity of your research environment and the well-being of your team.
Hazard Assessment: Understanding the Nature of the Beast
Before any handling or disposal, a thorough understanding of the inherent hazards of this compound is paramount. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively documented, we can infer its primary hazards from available safety data sheets (SDS) for the compound and its close structural analogs, as well as the known reactivity of its functional groups.[1][2]
Key Hazards:
-
Irritant: this compound is classified as an irritant.[2] Contact can cause irritation to the skin, eyes, and respiratory system.[2]
-
Reactivity of the Terminal Alkyne: The terminal ethynyl group (-C≡CH) presents a specific set of chemical hazards. The acidic proton on the terminal alkyne can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form explosive acetylides.[3][4] While the risk of forming explosive compounds in a typical laboratory waste stream is low, it is a critical consideration in designing a safe disposal protocol.
-
Aromatic Hydrocarbon: As a substituted benzene derivative, it should be handled with the standard precautions afforded to aromatic hydrocarbons, including potential for environmental toxicity if released without appropriate treatment.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 79887-12-0 | [1][5][6][7] |
| Molecular Formula | C₁₅H₂₀ | [5][7] |
| Molecular Weight | 200.32 g/mol | [5] |
| Hazard Symbols | Xi (Irritant) | [2] |
| Risk Codes | R36/37/38 (Irritating to eyes, respiratory system and skin) | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in any form, including its waste products:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before each use.
-
Protective Clothing: A flame-resistant laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: While standard handling in a well-ventilated fume hood should not require respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or in the event of a significant spill.
Spill Management: A Calm and Calculated Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For a Small Spill (manageable by laboratory personnel):
-
Alert colleagues in the immediate area.
-
Ensure adequate ventilation. If not already working in a fume hood, move to a well-ventilated area.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For a Large Spill (requiring assistance):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent the spill from entering drains.
The Disposal Protocol: A Step-by-Step Guide
The primary objective for the disposal of this compound is to neutralize the reactivity of the terminal alkyne group before it enters the hazardous waste stream. This is achieved through a controlled oxidative cleavage of the carbon-carbon triple bond.[1][2][8][9]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Experimental Protocol for Deactivation
This protocol is based on the known reactivity of terminal alkynes with potassium permanganate, a strong oxidizing agent.[8][9] This procedure should be performed on a small scale first to ensure a controlled reaction.
Materials:
-
Waste this compound, dissolved in a suitable solvent (e.g., acetone).
-
Potassium permanganate (KMnO₄) solution (e.g., 5% w/v in water).
-
Sodium bisulfite (NaHSO₃) or another suitable reducing agent.
-
Dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) for pH adjustment.
-
Stir plate and stir bar.
-
Ice bath.
-
pH paper or a pH meter.
Procedure:
-
Preparation:
-
Ensure you are wearing all required PPE and are working in a certified chemical fume hood.
-
Place the container of waste this compound solution in an ice bath on a stir plate and begin stirring. The ice bath is crucial to control any potential exothermic reaction.
-
-
Deactivation (Oxidative Cleavage):
-
Slowly, and in small portions, add the potassium permanganate solution to the stirring waste solution.
-
The characteristic purple color of the permanganate will disappear as it reacts with the alkyne, typically forming a brown/black precipitate of manganese dioxide (MnO₂).
-
Continue adding the permanganate solution until a faint purple color persists for at least 15-20 minutes, indicating that the alkyne has been completely consumed.
-
-
Quenching Excess Oxidant:
-
Once the reaction is complete, it is necessary to quench any remaining potassium permanganate.
-
Slowly add a solution of sodium bisulfite until the purple color disappears and the solution becomes colorless or a pale yellow.
-
-
Neutralization:
-
Check the pH of the solution. If it is acidic or basic, neutralize it to a pH between 6 and 8 by adding dilute sulfuric acid or sodium hydroxide as needed.
-
-
Waste Collection:
-
The treated, neutralized solution should be transferred to a properly labeled hazardous waste container. The label should indicate that the contents are the treated reaction mixture from the disposal of this compound.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.
-
Rationale and Trustworthiness: The Science Behind the Protocol
The cornerstone of this disposal procedure is the oxidative cleavage of the carbon-carbon triple bond of the ethynyl group. Potassium permanganate is a powerful oxidizing agent that effectively breaks this bond, converting the terminal alkyne into a carboxylic acid and carbon dioxide.[8][9] This transformation eliminates the primary reactivity hazard associated with the terminal alkyne, namely its ability to form explosive acetylides.
By performing the reaction in an ice bath and adding the oxidant slowly, we ensure that the reaction remains controlled and does not become dangerously exothermic. The subsequent quenching and neutralization steps are critical for ensuring that the final waste stream is chemically stable and safe for storage and transport by your institution's hazardous waste management team. This self-validating system of reaction, quenching, and neutralization provides a high degree of confidence in the safe and complete deactivation of the hazardous compound.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of chemical waste is an integral part of the scientific process. By following this detailed guide for this compound, you are not only complying with safety regulations but also upholding the principles of green chemistry and responsible research. This commitment to safety and environmental stewardship builds a foundation of trust and excellence in your laboratory and the broader scientific community.
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ACS Publications. Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. [Link]
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Cole-Parmer. Chemical Compatibility Chart. [Link]
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The Sarpong Group, University of California, Berkeley. Quenching of Water Reactive Materials. [Link]
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Chad's Prep. Preparation of Alkynes. [Link]
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Navigating the Safe Handling of 1-Ethynyl-4-heptylbenzene: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. 1-Ethynyl-4-heptylbenzene, a substituted aromatic alkyne, represents a class of compounds with significant potential in various research applications. However, its unique chemical structure necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for this compound. Our aim is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard Profile
This compound (CAS No. 79887-12-0) is an aromatic hydrocarbon characterized by a terminal alkyne group and a long alkyl chain.[1][2] While specific toxicological data for this compound is limited, the known hazards of its structural analogues, such as other substituted benzenes and terminal alkynes, provide a strong basis for a comprehensive safety assessment. The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Aromatic hydrocarbons are known to be irritants. Direct contact can lead to redness, itching, and inflammation of the skin and can cause serious eye irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[3]
-
Flammability: Although the long alkyl chain likely results in a relatively high flash point, similar aromatic compounds are combustible liquids.[3]
Due to these potential hazards, a multi-faceted approach to personal protection is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following recommendations are based on a thorough analysis of the compound's likely chemical properties and established laboratory safety standards.
Eye and Face Protection: A Non-Negotiable Standard
Given the risk of serious eye irritation, appropriate eye and face protection is mandatory at all times when handling this compound.
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.
-
Chemical Splash Goggles: When there is a higher risk of splashes, such as during transfers of larger volumes or when working with heated solutions, chemical splash goggles that provide a seal around the eyes are necessary.
-
Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.
Hand Protection: Selecting the Right Glove Material
The choice of gloves is arguably one of the most critical decisions in protecting oneself from chemical exposure. Standard nitrile gloves, commonly used in laboratory settings, are not recommended for handling aromatic hydrocarbons due to their poor chemical resistance.[4]
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Not Recommended for Prolonged Contact | Offers poor resistance to aromatic hydrocarbons. Breakthrough can occur rapidly, providing a false sense of security.[4] Suitable only for incidental splash protection with immediate removal and replacement. |
| Butyl Rubber | Recommended | Provides good resistance to a wide range of chemicals, including many organic solvents. However, it may not perform as well against aliphatic and aromatic hydrocarbons.[5] |
| Viton® | Highly Recommended | A fluoroelastomer that offers excellent resistance to aromatic hydrocarbons and a broad range of other chemicals.[6] This is the preferred choice for prolonged handling. |
| Heavy-Duty Nitrile | Acceptable for Moderate Use | Thicker, heavy-duty nitrile gloves can offer better resistance than standard disposable nitrile gloves for some aromatic hydrocarbons. However, they should still be used with caution and changed frequently. |
Key Consideration: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing, before and during use. If any chemical contact with the glove is suspected, it should be removed and replaced immediately.
Body Protection: Shielding Against Accidental Contact
To prevent skin contact, appropriate body protection is essential.
-
Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: For large-scale operations or in the event of a major spill, a chemical-resistant suit may be necessary.
Respiratory Protection: Assessing the Inhalation Risk
The need for respiratory protection depends on the specific procedure and the potential for generating airborne contaminants. This compound has a high molecular weight and a long alkyl chain, suggesting a low vapor pressure at room temperature.[1] Therefore, significant vapor concentrations are unlikely under standard ambient conditions. However, certain laboratory procedures can increase the risk of inhalation exposure through the generation of aerosols.
When is Respiratory Protection Necessary?
-
Aerosol-Generating Procedures: Activities such as sonication, vortexing, heating, or spraying can create fine droplets that can be inhaled.[7]
-
Working in Poorly Ventilated Areas: If the work cannot be conducted in a certified chemical fume hood, respiratory protection is required.
-
Cleaning Up Spills: During the cleanup of a spill, the increased surface area can lead to higher vapor concentrations.
Recommended Respiratory Protection:
If a risk assessment indicates the need for respiratory protection, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. For situations where particulates may also be generated, a combination OV/P95 or OV/P100 cartridge should be used. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit testing.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize risks and ensure a safe working environment.
Caption: A visual workflow for the safe handling of this compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and similar compounds.
-
Conduct a formal risk assessment for your specific experimental procedure.
-
Assemble all necessary PPE, ensuring gloves are of the appropriate material (Viton® or butyl rubber).
-
Set up your experiment within a certified chemical fume hood.
-
-
Handling:
-
Carefully dispense the required amount of the chemical, avoiding splashes.
-
Keep all containers tightly sealed when not in use.
-
Be mindful of potential ignition sources in the vicinity.
-
If heating the substance, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Post-Procedure:
-
Decontaminate all glassware and equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.
-
Spill Management: A Rapid and Effective Response
In the event of a spill, a swift and organized response is crucial to prevent further contamination and exposure.
For a Minor Spill (contained within the fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Additional PPE: If not already worn, don a chemical-resistant apron and consider respiratory protection if the spill is significant.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to dike the spill and prevent it from spreading.[8]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Using a non-sparking scoop, carefully collect the absorbed material and place it in a clearly labeled, sealable container for hazardous waste.[9]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
For a Major Spill (outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's emergency response team and follow their instructions.
-
Isolate the Area: Close doors to the affected area to contain vapors.
-
Do Not Attempt to Clean Up: Only trained emergency responders should handle major spills.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in its safe handling. As a non-halogenated aromatic hydrocarbon, it must be disposed of as hazardous waste.
Waste Collection and Labeling:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all liquid waste containing this compound. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, screw-top cap.[9]
-
Waste Segregation: Do not mix non-halogenated organic waste with halogenated solvents, as this can significantly increase disposal costs and complicate the disposal process.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound" and any solvents used.[1][3] Do not use abbreviations or chemical formulas.[1]
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area with secondary containment.[9]
Caption: A step-by-step process for the proper disposal of waste containing this compound.
By adhering to these guidelines, researchers can confidently work with this compound, mitigating risks and fostering a culture of safety within the laboratory.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775128, this compound. Retrieved from [Link].
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ChemBK. (n.d.). Benzene, 1-ethynyl-4-heptyl-. Retrieved from [Link].
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Temple University Environmental Health and Radiation Safety. (2021, October). Non-Halogenated Solvents in Laboratories. Retrieved from [Link].
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Braun Research Group, Northwestern University. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
